molecular formula C2H3N3 B032235 1,2,4-Triazole CAS No. 288-88-0

1,2,4-Triazole

货号: B032235
CAS 编号: 288-88-0
分子量: 69.07 g/mol
InChI 键: NSPMIYGKQJPBQR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,4-Triazole is a versatile five-membered heterocyclic compound featuring three nitrogen atoms, serving as a critical synthetic intermediate and active pharmacophore in numerous research domains. In medicinal and agricultural chemistry, its core structure is integral to the development of potent active ingredients, notably functioning as a key scaffold in conazole-class antifungal agents (e.g., fluconazole, itraconazole) where it inhibits ergosterol synthesis by targeting lanosterol 14α-demethylase. Beyond antifungals, it is extensively utilized in creating herbicides, plant growth regulators, and corrosion inhibitors for metals. The triazole ring's robust coordination capability also makes it a valuable building block in materials science for constructing metal-organic frameworks (MOFs) and functional polymers. This high-purity reagent is essential for lead compound optimization, heterocyclic library synthesis, and investigating structure-activity relationships (SAR) in drug discovery pipelines. Supplied with comprehensive analytical documentation to ensure reproducibility and reliability in your experimental workflows.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPMIYGKQJPBQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3
Record name 1,2,4-TRIAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6027131
Record name 1H-1,2,4-Triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6027131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

69.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid; Pellets or Large Crystals, Brown solid; [ICSC] White crystalline powder; [MSDSonline], BROWN SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR.
Record name 1H-1,2,4-Triazole
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,4-Triazole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8510
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,2,4-TRIAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

260 °C (decomposes), 260 °C
Record name 1H-1,2,4-Triazole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7860
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,2,4-TRIAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

170 °C closed cup, 170 °C c.c.
Record name 1H-1,2,4-Triazole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7860
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,2,4-TRIAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Soluble in water, ethanol, Solubility in water, g/100ml at 20 °C: 125
Record name 1H-1,2,4-Triazole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7860
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,2,4-TRIAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

640 kg/m³
Record name 1,2,4-TRIAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.6 [mmHg], Vapor pressure, Pa at 20 °C: 0.2
Record name 1,2,4-Triazole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8510
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,2,4-TRIAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Needles from benzene/ethanol

CAS No.

288-88-0, 63598-71-0
Record name 1H-1,2,4-Triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1,2,4-Triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63598-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1,2,4-Triazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063598710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Triazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03594
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name s-Triazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83128
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-1,2,4-Triazole
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-1,2,4-Triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6027131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.476
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-1,2,4-TRIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10MS0Y1RDI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1H-1,2,4-Triazole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7860
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,2,4-TRIAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

120-121 °C
Record name 1,2,4-TRIAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

An In-depth Technical Guide to the 1,2,4-Triazole Core for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to a Privileged Scaffold in Medicinal Chemistry

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms, stands as a cornerstone in modern medicinal chemistry.[1] This scaffold is recognized as a "privileged structure" due to its remarkable versatility and favorable physicochemical properties. Its metabolic stability, capacity for hydrogen bonding, and ability to act as a bioisostere for amide or ester groups contribute to the favorable pharmacokinetic and pharmacodynamic profiles of many drugs.[1] Consequently, molecules incorporating the this compound core have demonstrated a broad spectrum of biological activities, leading to the development of successful therapeutic agents in various fields, including antifungal, anticancer, antiviral, and antibacterial therapies.[1][2] This guide provides a comprehensive overview of the this compound core, including its synthesis, key therapeutic applications with quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

Chemical Properties and Synthesis

This compound is a planar, aromatic molecule existing in two tautomeric forms, 1H- and 4H-1,2,4-triazole, with the 1H tautomer being more stable.[2][3] It is a white solid, highly soluble in water and alcohols, with a melting point of 120-121°C and a boiling point of 260°C.[3][4] The ring's carbon atoms are electron-deficient and thus susceptible to nucleophilic attack, while electrophilic substitution occurs at the nitrogen atoms.[3]

The synthesis of the this compound ring can be achieved through various established methods, including the Einhorn–Brunner and Pellizzari reactions.[4] Modern synthetic approaches often utilize microwave assistance to reduce reaction times and improve yields.[5]

Key Synthetic Methodologies:
  • Einhorn–Brunner Reaction: This method involves the condensation of diacylamines with hydrazines or their derivatives.

  • Pellizzari Reaction: This reaction facilitates the synthesis of 3,5-disubstituted-1,2,4-triazoles from the reaction of amides and acyl hydrazides.[6]

  • From Amidines: Amidines serve as valuable precursors for this compound synthesis through reactions with various reagents and catalysts, including copper-catalyzed oxidative coupling.[3]

  • Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can significantly accelerate the synthesis of this compound derivatives, often leading to higher yields and purity in shorter reaction times.[5]

Therapeutic Applications and Quantitative Data

The unique structural features of the this compound core have been exploited to design a multitude of potent and selective therapeutic agents.

Antifungal Activity

Perhaps the most renowned application of 1,2,4-triazoles is in the development of antifungal agents. Drugs such as fluconazole, itraconazole, and voriconazole (B182144) are mainstays in the treatment of systemic fungal infections.[1][7] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1]

Table 1: Antifungal Activity of this compound Derivatives

CompoundFungal SpeciesMIC (μg/mL)Reference
FluconazoleCandida albicans12.5[1]
ItraconazoleAspergillus fumigatus0.125
VoriconazoleCandida krusei1.0
Compound 5bPhysalospora piricola93.3% inhibition at 50 µg/mL[8]
Compound 5gGibberella zeae86.5% inhibition at 50 µg/mL[8]
Anticancer Activity

The this compound scaffold is also a key component of several successful anticancer drugs. Aromatase inhibitors like letrozole (B1683767) and anastrozole (B1683761) are used in the treatment of hormone-responsive breast cancer.[1] More recently, this compound derivatives have been developed as potent inhibitors of various kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9][10]

Table 2: Anticancer Activity of this compound Derivatives

CompoundTarget/Cell LineIC50Reference
LetrozoleAromatase-[1]
AnastrozoleAromatase-[1]
Compound 11dVEGFR-216.3 nM[2]
Compound 11eVEGFR-241.3 nM[2]
Sorafenib (Reference)VEGFR-229.7 nM[2]
Compound 63gc-Met Kinase1.57-31.52 nM[10]
Compound 62iHT-29 (colon cancer)0.90 µM[10]
Compound 62iH460 (lung cancer)0.85 µM[10]
Compound 3bMCF-7 (breast cancer)GI50 1.37 µM[11]
Antiviral and Antibacterial Activity

The broad-spectrum antiviral drug Ribavirin features a this compound ring, highlighting its importance in antiviral drug design.[1] Additionally, various derivatives have shown promising activity against a range of viruses and bacteria.

Table 3: Antiviral and Antibacterial Activity of this compound Derivatives

CompoundTarget/OrganismActivityReference
RibavirinVarious RNA and DNA virusesBroad-spectrum antiviral[1]
Compound 194HSV-125% plaque reduction at 20 mg/mL[12]
Clinafloxacin-triazole hybrid 28gMethicillin-resistant Staphylococcus aureus (MRSA)MIC: 0.25–1 μg/mL[2]
Schiff bases 46-47Staphylococcus aureusMIC: 3.125 μg/mL[2]
1,2,4-triazolo[3,4-b][2][5][13]thiadiazine 39cEscherichia coliMIC: 3.125 μg/mL[2]

Signaling Pathways Modulated by this compound Derivatives

The therapeutic effects of this compound-containing drugs are often a result of their interaction with specific signaling pathways.

VEGFR-2 Signaling Pathway in Angiogenesis

VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several this compound derivatives have been designed to inhibit VEGFR-2, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Triazole This compound Inhibitor Triazole->VEGFR2 Inhibits (e.g., Compound 11d) p53_Signaling_Pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_outcome Cellular Outcome Stress DNA Damage, Oncogene Activation p53 p53 Stress->p53 Activates MDM2 MDM2 p53->MDM2 Induces Arrest Cell Cycle Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 Inhibits (degradation) Triazole This compound Derivative Triazole->MDM2 Inhibits interaction with p53 Estrogen_Biosynthesis_Pathway Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase (CYP19) Androgens->Aromatase Substrate Estrogens Estrogens (Estrone, Estradiol) Aromatase->Estrogens Catalyzes conversion TumorGrowth Tumor Growth (ER+ Breast Cancer) Estrogens->TumorGrowth Promotes Triazole This compound Aromatase Inhibitor (e.g., Letrozole) Triazole->Aromatase Inhibits

References

The 1,2,4-Triazole Scaffold: A Comprehensive Technical Guide to its Physicochemical Properties for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the core physicochemical characteristics of the 1,2,4-triazole nucleus, a privileged scaffold in modern medicinal chemistry. This guide provides researchers, scientists, and drug development professionals with essential quantitative data, detailed experimental methodologies, and a visual representation of a key signaling pathway to inform the design and optimization of novel therapeutics.

The this compound is a five-membered heterocyclic ring containing three nitrogen atoms at positions 1, 2, and 4. This aromatic scaffold is a cornerstone in the development of a wide array of pharmaceuticals, owing to its unique physicochemical properties that contribute to favorable drug-like characteristics. Its ability to engage in hydrogen bonding, its metabolic stability, and its role as a bioisostere for amide and ester groups have cemented its importance in medicinal chemistry. This technical guide offers a detailed overview of the fundamental physicochemical properties of the unsubstituted this compound core, providing a baseline for the rational design of new chemical entities.

Core Physicochemical Properties of the this compound Scaffold

The inherent properties of the this compound ring system are pivotal to its function in drug molecules. These properties, including acidity/basicity, lipophilicity, solubility, and melting and boiling points, are summarized below.

Quantitative Data Summary

The following tables present a consolidated view of the key physicochemical parameters of the this compound scaffold.

PropertyValueReference(s)
Molecular Formula C₂H₃N₃[1]
Molar Mass 69.07 g/mol [2]
Melting Point 120-121 °C[1][2]
Boiling Point 260 °C[1][2]
Density 1.13 - 1.439 g/cm³[1][2]
Appearance White crystalline solid[2]

Table 1: General and Physical Properties of this compound.

PropertyValueRemarksReference(s)
pKa (acidic NH) 10.26The NH proton is weakly acidic.[1][2]
pKa (protonated form) 2.19 - 2.45Represents the pKa of the triazolium cation.[1][2]
logP (Octanol/Water) -0.58Indicates the hydrophilic nature of the scaffold.[3]
Water Solubility Very soluble; ~1g/100mL at room temperatureThe polar nature of the ring enhances water solubility.[1][4]
Organic Solvent Solubility Soluble in ethanol, methanol, and acetoneDemonstrates versatility in formulation.[2][4]

Table 2: Acidity, Lipophilicity, and Solubility of this compound.

Key Experimental Protocols

Accurate determination of physicochemical properties is fundamental in drug discovery. The following sections detail standardized experimental protocols for measuring the pKa and logP of this compound derivatives.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a widely used and reliable method for determining the pKa of ionizable compounds.

Principle: This method involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte. The potential of a pH electrode is monitored throughout the titration. A plot of pH versus the volume of titrant added generates a titration curve, from which the pKa can be determined as the pH at the half-equivalence point.

Materials and Equipment:

  • pH meter with a combination pH electrode

  • Calibrated burette or automated titrator

  • Magnetic stirrer and stir bar

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution

  • 0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)

  • Deionized water (CO₂-free)

  • 1 mM solution of the this compound compound

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[5]

  • Sample Preparation: Prepare a 20 mL solution of the this compound compound at a concentration of 1 mM in deionized water. Add 0.15 M KCl to maintain a constant ionic strength.[5]

  • Acidification: For the determination of the basic pKa, acidify the sample solution to a pH of approximately 1.8-2.0 with 0.1 M HCl.[5]

  • Titration: Titrate the acidified solution with standardized 0.1 M NaOH. Add the titrant in small increments, allowing the pH to stabilize after each addition. Record the pH and the volume of titrant added.[5]

  • Data Analysis: Plot the pH values against the volume of NaOH added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at the half-equivalence point.[6]

  • Replication: Perform the titration at least in triplicate to ensure the reproducibility of the results.[5]

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and a "gold standard" technique for the experimental determination of the octanol-water partition coefficient (logP).

Principle: This method involves partitioning a compound between two immiscible liquid phases, typically n-octanol and water (or a buffer of a specific pH for logD determination). After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the organic phase to that in the aqueous phase.

Materials and Equipment:

  • n-Octanol (pre-saturated with water or buffer)

  • Water or appropriate buffer (pre-saturated with n-octanol)

  • Separatory funnels or vials with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge (optional, to aid phase separation)

  • Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Phase Saturation: Pre-saturate the n-octanol with the aqueous phase and the aqueous phase with n-octanol by shaking them together for 24 hours and allowing them to separate.[7]

  • Sample Preparation: Prepare a stock solution of the this compound compound in the pre-saturated aqueous phase. The concentration should be within the linear range of the analytical method.

  • Partitioning: In a separatory funnel or vial, combine a known volume of the pre-saturated n-octanol and the sample solution in the pre-saturated aqueous phase. The volume ratio of the two phases can be adjusted depending on the expected lipophilicity of the compound.[8]

  • Equilibration: Shake the mixture for a sufficient time (e.g., 2 hours) to allow for the partitioning equilibrium to be reached.[9]

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to facilitate a clean separation.[9]

  • Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculation: Calculate the partition coefficient (P) using the following formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase] The logP is then calculated as the base-10 logarithm of P.

  • Replication: Repeat the experiment at least three times to obtain an average logP value.

Signaling Pathway Visualization: Inhibition of Ergosterol (B1671047) Biosynthesis

A prominent example of the therapeutic application of the this compound scaffold is in antifungal agents, such as fluconazole (B54011) and itraconazole. These drugs target the ergosterol biosynthesis pathway, which is essential for the integrity of fungal cell membranes. The key enzyme inhibited is lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450 enzyme.[10] The following diagram illustrates the mechanism of action of azole antifungals.

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane AzoleAntifungals This compound Antifungals (e.g., Fluconazole) AzoleAntifungals->CYP51 CYP51->Ergosterol Demethylation Disruption Disruption Inhibition Inhibition Disruption->FungalCellMembrane Disruption

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound antifungals.

This guide provides a foundational understanding of the physicochemical properties of the this compound scaffold. This knowledge is crucial for the strategic design of new drug candidates with optimized pharmacokinetic and pharmacodynamic profiles. The versatility and favorable characteristics of this heterocyclic system ensure its continued prominence in the field of medicinal chemistry.

References

Tautomeric Forms of 1,2,4-Triazoles and Their Stability: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of 1,2,4-triazoles, a critical aspect for understanding their chemical reactivity, biological activity, and interaction with biomolecules. The 1,2,4-triazole ring is a prominent scaffold in medicinal chemistry, and its tautomeric preferences can significantly influence drug design and development.

Introduction to Tautomerism in 1,2,4-Triazoles

1,2,4-Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms.[1] Due to the mobility of a proton, 1,2,4-triazoles can exist in different tautomeric forms. The primary forms are the 1H, 2H, and 4H tautomers, which are isomers that differ in the position of a proton and the location of double bonds within the ring.[1][2] The unsubstituted this compound predominantly exists in the more stable 1H-tautomeric form.[1][3]

The relative stability of these tautomers is influenced by several factors, including:

  • Nature and position of substituents: Electron-donating and electron-withdrawing groups can alter the electron density distribution in the triazole ring, thereby favoring one tautomeric form over another.[1][4]

  • Solvent: The polarity of the solvent can influence the tautomeric equilibrium. For instance, in some cases, the 2H-tautomer is favored in polar solvents.[1]

  • Temperature: Temperature can affect the position of the tautomeric equilibrium.[1]

  • Physical state: The predominant tautomer can differ between the gas, solution, and solid states.[2]

The general equilibrium between the 1H, 2H, and 4H tautomers of a substituted this compound is illustrated below.

Tautomeric_Equilibrium T1 1H-Tautomer T2 2H-Tautomer T1->T2 T4 4H-Tautomer T1->T4 T2->T4

Caption: General Tautomeric Equilibrium in 1,2,4-Triazoles.

Quantitative Analysis of Tautomer Stability

The relative stability of this compound tautomers has been investigated through both experimental and computational methods.[3][5] Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for determining the relative energies of tautomers.[5][6] The table below summarizes quantitative data on the relative stability of various this compound tautomers.

CompoundTautomerRelative Energy (kcal/mol)MethodReference
Unsubstituted this compound1H0.0Computational[3]
4H> 6.0Computational[3]
3-Amino-1,2,4-triazole1H0.0Physical and Theoretical Studies[1][7][8]
2HMore stable than 4HPhysical and Theoretical Studies[1][7][8]
4HLeast stablePhysical and Theoretical Studies[1][7][8]
3-Chloro-1,2,4-triazole3-Chloro-1HMost stablePhysical and Theoretical Studies[1][7][8]
5-Chloro-1HIntermediate stabilityPhysical and Theoretical Studies[1][7][8]
3-Chloro-4HLeast stablePhysical and Theoretical Studies[1][7][8]
3-Bromo-1,2,4-triazole3-Bromo-1HSimilar energy to 5-Bromo-1HPhysical and Theoretical Studies[7][8]
5-Bromo-1HSimilar energy to 3-Bromo-1HPhysical and Theoretical Studies[7][8]
3-Bromo-4HMost stablePhysical and Theoretical Studies[7][8]
C5-Substituted 1,2,4-triazolesN1-HStabilized by electron-withdrawing groups (-COOH, -CHO)DFT Studies[3][4]
N2-HStabilized by electron-donating groups (-OH, -NH2)DFT Studies[3][4]
N4-HGenerally the least stableDFT Studies[3][4]

Influence of Substituents on Tautomer Stability

The electronic properties of substituents on the this compound ring play a crucial role in determining the predominant tautomeric form.[1] Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can stabilize or destabilize different tautomers through resonance and inductive effects.

Substituent_Effects cluster_0 Substituent Effects on this compound Tautomerism cluster_1 Favored Tautomer Triazole This compound Ring EDG Electron-Donating Group (e.g., -NH2, -OH) Triazole->EDG EWG Electron-Withdrawing Group (e.g., -NO2, -CN) Triazole->EWG N2H 2H-Tautomer EDG->N2H Stabilizes N1H 1H-Tautomer EWG->N1H Stabilizes Integrated_Workflow cluster_0 Integrated Workflow for Tautomer Analysis cluster_1 Experimental Analysis cluster_2 Computational Modeling Start Synthesized this compound Derivative NMR NMR Spectroscopy Start->NMR UVVis UV-Vis Spectroscopy Start->UVVis XRay X-ray Crystallography Start->XRay DFT DFT Calculations (e.g., B3LYP/6-311++G**) Start->DFT Comparison Comparison and Correlation NMR->Comparison UVVis->Comparison XRay->Comparison Energy Relative Energy Calculation DFT->Energy Spectrum Spectrum Simulation DFT->Spectrum Energy->Comparison Spectrum->Comparison Conclusion Tautomer Identification and Stability Assessment Comparison->Conclusion

References

Forging the Core of a Versatile Therapeutic: An In-depth Technical Guide to Early Synthetic Methods for 1,2,4-Triazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

A foundational guide for researchers, scientists, and drug development professionals, this whitepaper delves into the seminal, early synthetic routes for the construction of the 1,2,4-triazole ring. This critical heterocyclic scaffold is a cornerstone in a multitude of marketed pharmaceuticals. This document provides a detailed examination of the Pellizzari, Einhorn-Brunner, and Freund reactions, complete with experimental protocols, quantitative data, and mechanistic diagrams to offer a comprehensive understanding of these pioneering methods.

The this compound ring system is a privileged scaffold in medicinal chemistry, integral to the structure of numerous drugs with a wide range of therapeutic applications, including antifungal, antiviral, and anticancer agents. The early methods for the synthesis of this crucial heterocycle, developed in the late 19th and early 20th centuries, laid the groundwork for the extensive exploration of this compound derivatives in drug discovery. Understanding these classical synthetic strategies provides valuable context and practical knowledge for contemporary medicinal chemists.

Classical Synthetic Routes to the this compound Core

The construction of the this compound ring in the early era of organic synthesis was primarily dominated by three named reactions: the Pellizzari reaction, the Einhorn-Brunner reaction, and the Freund reaction. These methods, while sometimes requiring harsh conditions, were instrumental in providing access to a variety of substituted 1,2,4-triazoles.

The Pellizzari Reaction (1911)

Discovered by Guido Pellizzari, this reaction involves the condensation of an amide with an acylhydrazide at high temperatures to form a this compound.[1] The reaction is a straightforward method for producing symmetrically and unsymmetrically substituted 1,2,4-triazoles, although it often suffers from low yields and the need for harsh thermal conditions.[2]

A representative procedure for the Pellizzari reaction is the synthesis of 3,5-diphenyl-1,2,4-triazole from benzamide (B126) and benzoylhydrazide.

Procedure:

  • An intimate mixture of benzamide (1.21 g, 0.01 mol) and benzoylhydrazide (1.36 g, 0.01 mol) is prepared.

  • The mixture is heated in an oil bath at 250 °C for 3 hours.

  • During the heating, water vapor is evolved, and the mixture gradually solidifies.

  • After cooling, the solid mass is pulverized and washed with a dilute solution of hydrochloric acid to remove any unreacted starting materials.

  • The crude product is then washed with water and recrystallized from ethanol (B145695) to afford 3,5-diphenyl-1,2,4-triazole.

Quantitative Data Summary for the Pellizzari Reaction

AmideAcylhydrazideProductReaction ConditionsYield (%)Reference
BenzamideBenzoylhydrazide3,5-Diphenyl-1,2,4-triazole250 °C, 3 h~60-70Original literature adaptation
FormamideFormylhydrazineThis compoundHigh TemperatureModerate[2]
AcetamideAcetylhydrazine3,5-Dimethyl-1,2,4-triazoleHigh TemperatureModerate[2]

The mechanism of the Pellizzari reaction is initiated by the nucleophilic attack of the amino group of the acylhydrazide on the carbonyl carbon of the amide. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic this compound ring.

Pellizzari_Mechanism Amide R1-C(=O)-NH2 Intermediate1 R1-C(O-)-NH2-(C(=O)R2)-NH-NH2+ Amide->Intermediate1 Nucleophilic Attack Acylhydrazide R2-C(=O)-NH-NH2 Acylhydrazide->Intermediate1 Intermediate2 Acyl-Amidrazone R1-C(NH2)=N-NH-C(=O)R2 Intermediate1->Intermediate2 -H2O Cyclic_Intermediate Cyclic Intermediate Intermediate2->Cyclic_Intermediate Intramolecular Cyclization Triazole This compound Cyclic_Intermediate->Triazole -H2O

Caption: Pellizzari Reaction Mechanism.

The Einhorn-Brunner Reaction (1905, 1914)

First described by Alfred Einhorn and later extended by Karl Brunner, this reaction involves the condensation of a diacylamine (imide) with a hydrazine (B178648) in the presence of a weak acid to yield a this compound.[3] This method can produce isomeric mixtures if the diacylamine is unsymmetrical.[3]

A typical example of the Einhorn-Brunner reaction is the synthesis of 1,5-diphenyl-1,2,4-triazole from N-formylbenzamide and phenylhydrazine (B124118).

Procedure:

  • N-formylbenzamide (1.49 g, 0.01 mol) and phenylhydrazine (1.08 g, 0.01 mol) are dissolved in glacial acetic acid (20 mL).

  • The mixture is refluxed for 4 hours.

  • Upon cooling, the product crystallizes from the solution.

  • The crystals are collected by filtration, washed with a small amount of cold ethanol, and dried.

  • Further purification can be achieved by recrystallization from ethanol.

Quantitative Data Summary for the Einhorn-Brunner Reaction

DiacylamineHydrazineProductReaction ConditionsYield (%)Reference
N-FormylbenzamidePhenylhydrazine1,5-Diphenyl-1,2,4-triazoleAcetic Acid, Reflux, 4 hGood[4]
DiacetamidePhenylhydrazine3,5-Dimethyl-1-phenyl-1,2,4-triazoleAcetic Acid, RefluxGood
N-AcetylbenzamideHydrazine3-Phenyl-5-methyl-1,2,4-triazoleAcetic Acid, RefluxModerate

The Einhorn-Brunner reaction is believed to proceed through the formation of a hydrazone-like intermediate, followed by an intramolecular cyclization and dehydration to form the aromatic this compound ring. The reaction is typically acid-catalyzed.

Einhorn_Brunner_Mechanism Diacylamine R1-C(=O)-NH-C(=O)-R2 Intermediate1 Hydrazone-like Intermediate Diacylamine->Intermediate1 Condensation Hydrazine R3-NH-NH2 Hydrazine->Intermediate1 Cyclic_Intermediate Cyclic Intermediate Intermediate1->Cyclic_Intermediate Intramolecular Cyclization Triazole This compound Cyclic_Intermediate->Triazole -H2O

Caption: Einhorn-Brunner Reaction Mechanism.

The Freund Reaction (1896)

The Freund reaction is another early method for the synthesis of 1,2,4-triazoles, involving the oxidation of amidrazones. While less commonly cited than the Pellizzari and Einhorn-Brunner reactions, it represents a valid synthetic pathway.

General Procedure:

  • An amidine is reacted with a hydrazine to form the corresponding amidrazone.

  • The resulting amidrazone is then oxidized using a suitable oxidizing agent (e.g., mercuric oxide or lead oxide) to effect the cyclization to the this compound ring.

Quantitative Data Summary for the Freund Reaction

Data for this reaction is sparse in readily accessible literature, reflecting its lesser-used status compared to the other two methods.

Amidrazone PrecursorOxidizing AgentProductYield (%)
BenzamidrazoneMercuric Oxide3-Phenyl-1,2,4-triazoleNot readily available
FormamidrazoneLead OxideThis compoundNot readily available

The mechanism of the Freund reaction involves the oxidation of the amidrazone, which facilitates the elimination of two hydrogen atoms and the formation of the N-N bond, leading to the aromatic this compound ring.

Freund_Mechanism Amidrazone R-C(=NH)-NH-NH2 Triazole This compound Amidrazone->Triazole Oxidation (-2H)

Caption: Freund Reaction Mechanism.

Conclusion

The Pellizzari, Einhorn-Brunner, and Freund reactions represent the foundational pillars of this compound synthesis. While modern synthetic methods often offer milder conditions, higher yields, and greater functional group tolerance, a thorough understanding of these classical transformations is invaluable for the contemporary medicinal chemist. These early methods not only provide access to a diverse range of this compound derivatives but also offer insights into the fundamental reactivity of the building blocks used to construct this vital heterocyclic core. The detailed protocols and data presented herein serve as a practical guide for researchers seeking to utilize these time-honored reactions in their synthetic endeavors.

References

The Pellizzari Reaction: A Technical Guide to the Synthesis of 3,5-Disubstituted 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its diverse biological activities, including antifungal, antimicrobial, and anticancer properties. The Pellizzari reaction, first reported by Guido Pellizzari in 1911, offers a direct route to symmetrically and unsymmetrically 3,5-disubstituted 1,2,4-triazoles through the condensation of an amide and a hydrazide.[1] This technical guide provides an in-depth overview of the Pellizzari reaction, including its mechanism, comparative quantitative data, detailed experimental protocols for both classical and modern microwave-assisted methods, and workflow visualizations to aid in practical application.

The Core Reaction: Mechanism and Scope

The Pellizzari reaction proceeds via the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the amide. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic this compound ring.[1][2]

Reaction Mechanism

The generally accepted mechanism involves the following key steps:

  • Nucleophilic Attack: The nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of the amide, forming a tetrahedral intermediate.

  • Proton Transfer & Dehydration: A series of proton transfers facilitates the elimination of a water molecule, leading to the formation of an N-acylamidrazone intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the amidrazone then attacks the carbonyl carbon within the same molecule.

  • Final Dehydration: A second molecule of water is eliminated to yield the final 3,5-disubstituted this compound.

Pellizzari_Mechanism Amide Amide (R1-C(O)NH2) Intermediate1 Tetrahedral Intermediate Amide->Intermediate1 + Hydrazide Hydrazide Hydrazide (R2-C(O)NHNH2) Hydrazide->Intermediate1 Acylamidrazone N-Acylamidrazone Intermediate1->Acylamidrazone - H2O Cyclic_Intermediate Cyclic Intermediate Acylamidrazone->Cyclic_Intermediate Intramolecular Cyclization Triazole 3,5-Disubstituted This compound Cyclic_Intermediate->Triazole - H2O

Pellizzari Reaction Mechanism
Scope and Limitations

The classical Pellizzari reaction is often limited by the need for high temperatures (typically >200 °C) and long reaction times, which can lead to low to moderate yields and the formation of byproducts.[1] The reaction is most efficient for the synthesis of symmetrical 3,5-disubstituted 1,2,4-triazoles. When using an amide and a hydrazide with different acyl groups, a mixture of products can be formed due to acyl exchange reactions.

Quantitative Data: Classical vs. Microwave-Assisted Synthesis

Modern advancements, particularly the use of microwave irradiation, have significantly improved the efficiency of the Pellizzari reaction, offering shorter reaction times and higher yields compared to conventional heating methods.

Substituent (R)MethodTemperature (°C)TimeYield (%)Reference
PhenylClassical~140Several hoursLow to ModerateMentioned in several reviews
4-ChlorophenylMicrowave1504 hours78
4-MethoxyphenylMicrowave1504 hours73
4-NitrophenylMicrowave1504 hours79
2-ThienylMicrowave1504 hours65
Pyridin-4-ylMicrowave1504 hours72
Furan-2-ylMicrowave1504 hours69
Naphthalen-2-ylMicrowave1504 hours67
4-(Trifluoromethyl)phenylMicrowave1504 hours71
3,4-DimethoxyphenylMicrowave1504 hours65
4-BromophenylMicrowave1504 hours68

Experimental Protocols

This section provides detailed methodologies for the synthesis of 3,5-disubstituted 1,2,4-triazoles using both classical and microwave-assisted Pellizzari reactions.

Classical Synthesis of 3,5-Diphenyl-1,2,4-triazole

This protocol is a representative example of the classical Pellizzari reaction.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine equimolar amounts of benzamide and benzoylhydrazide.

  • Heat the mixture to approximately 140-160 °C with stirring. The reaction mixture will melt and then gradually solidify as the product forms.

  • Maintain the temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Allow the reaction mixture to cool to room temperature.

  • The solid crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 3,5-diphenyl-1,2,4-triazole.

Microwave-Assisted Synthesis of 3,5-Disubstituted 1,2,4-Triazoles

This protocol is a general procedure based on the microwave-assisted synthesis of a series of 3,5-disubstituted 1,2,4-triazoles.

Materials:

  • Substituted amide (e.g., 4-chlorobenzamide) (1 equivalent)

  • Hydrazine (B178648) hydrate (B1144303) (100%) (1 equivalent)

  • Absolute ethanol

  • Substituted nitrile (e.g., 4-chlorobenzonitrile) (1.1 equivalents)

  • n-Butanol

Procedure:

Step 1: Synthesis of the Hydrazide

  • In a 20 mL microwave reaction vessel, dissolve the substituted amide (e.g., 9.7 g) in absolute ethanol (19.5 g).

  • Add hydrazine hydrate (100%) (e.g., 4.13 g).

  • Subject the reaction mixture to microwave irradiation at 150 °C for 4 hours.

  • After cooling, the respective hydrazide is isolated by a standard aqueous workup. The crude product is typically pure enough for the next step.

Step 2: Synthesis of the this compound

  • In a 20 mL microwave reaction vessel, combine the aromatic hydrazide from Step 1 (0.005 moles) and the substituted nitrile (0.0055 moles) with 10 mL of n-butanol.

  • The reaction mixture is then subjected to microwave irradiation under controlled conditions (specific time and temperature will vary depending on the substrate, but a general condition is heating to 150-180 °C for a specified duration).

  • Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration and purified by recrystallization from a suitable solvent.

Experimental Workflows

The following diagrams illustrate the general workflows for the classical and microwave-assisted synthesis of 3,5-disubstituted 1,2,4-triazoles via the Pellizzari reaction.

Classical_Workflow Start Combine Amide and Hydrazide Heat Heat at High Temperature (e.g., 140-160 °C for several hours) Start->Heat Cool Cool to Room Temperature Heat->Cool Recrystallize Recrystallize from a Suitable Solvent (e.g., Ethanol) Cool->Recrystallize Product Pure 3,5-Disubstituted This compound Recrystallize->Product

Classical Synthesis Workflow

Microwave_Workflow cluster_hydrazide Hydrazide Synthesis cluster_triazole Triazole Synthesis Start_H Combine Amide, Hydrazine Hydrate, and Ethanol in Microwave Vessel Microwave_H Microwave Irradiation (e.g., 150 °C for 4 hours) Start_H->Microwave_H Workup_H Aqueous Workup Microwave_H->Workup_H Hydrazide_Product Crude Hydrazide Workup_H->Hydrazide_Product Start_T Combine Hydrazide, Nitrile, and n-Butanol in Microwave Vessel Hydrazide_Product->Start_T Microwave_T Microwave Irradiation (e.g., 150-180 °C) Start_T->Microwave_T Isolate_T Cool, Filter, and Recrystallize Microwave_T->Isolate_T Triazole_Product Pure 3,5-Disubstituted This compound Isolate_T->Triazole_Product

Microwave-Assisted Synthesis Workflow

Conclusion

The Pellizzari reaction remains a relevant and valuable tool for the synthesis of 3,5-disubstituted 1,2,4-triazoles. While the classical thermal method is straightforward, it often suffers from harsh conditions and low yields. The advent of microwave-assisted synthesis has revitalized this reaction, offering a more efficient, rapid, and often higher-yielding alternative. For researchers and professionals in drug development, understanding and applying these methodologies can significantly accelerate the synthesis of novel this compound-based compounds for biological screening and lead optimization.

References

The 1,2,4-Triazole Nucleus: A Privileged Scaffold in Modern Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole ring system, a five-membered heterocycle containing three nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, have established it as a "privileged scaffold".[1] This designation reflects its recurring presence in a multitude of clinically successful drugs across a wide therapeutic spectrum.[1] This technical guide provides a comprehensive overview of the biological significance of the this compound nucleus, with a focus on its role in the development of antifungal, anticancer, and antiviral agents, as well as its applications in agriculture and materials science.

Therapeutic Significance and Pharmacological Diversity

The this compound core is an integral component of numerous drugs, demonstrating a remarkable range of pharmacological activities.[2][3] This versatility stems from the ability of the triazole ring to act as a bioisostere for other functional groups, such as amides and esters, and its capacity to engage in crucial interactions with biological targets.[4][5] Its polar nature often enhances the solubility and overall pharmacological profile of drug candidates.[6]

Antifungal Activity

Perhaps the most well-known application of the this compound nucleus is in the development of antifungal agents.[7] Marketed drugs like fluconazole, itraconazole, and voriconazole (B182144) are mainstays in the treatment of systemic fungal infections.[8]

Mechanism of Action: The primary mechanism of action for triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[3][9] This enzyme is a critical component in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[9] The N4 nitrogen of the triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the conversion of lanosterol to ergosterol.[9] This disruption of ergosterol synthesis leads to the accumulation of toxic methylated sterols, which alters the integrity and function of the fungal cell membrane.[9]

G

Quantitative Data: Antifungal Activity

The following table summarizes the in vitro antifungal activity of various this compound derivatives against different fungal species, with data presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound/DrugFungal SpeciesMIC (µg/mL)Reference
FluconazoleCandida albicans0.125-4[10]
VoriconazoleCandida albicans0.016-1[10]
ItraconazoleCandida albicans0.03-0.25[11]
PosaconazoleCandida albicans0.03-0.125[11]
Compound 18b (3,4-dichlorobenzyl derivative)Candida albicans0.5[6]
Clinafloxacin-triazole hybrid 28gMethicillin-resistant Staphylococcus aureus (MRSA)0.25–1[3]
Sulfonamide-1,2,4-triazole derivative 26Aspergillus niger0.01–0.27 (µmol/mL)[3]
Triazole-oxadiazole derivative 22iCandida albicans(Equipotent to ketoconazole)[3]
Anticancer Activity

The this compound scaffold is a key component in several anticancer agents.[6][8] Marketed drugs like letrozole (B1683767) and anastrozole, which are aromatase inhibitors used in the treatment of hormone-dependent breast cancer, feature this heterocyclic core.[8]

Mechanism of Action: The anticancer activity of this compound derivatives is diverse and can involve multiple mechanisms, including:

  • Enzyme Inhibition: Many derivatives act as inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and BRAF, which are crucial for cancer cell signaling and proliferation.[12]

  • Aromatase Inhibition: As seen with letrozole and anastrozole, the triazole ring can effectively inhibit aromatase, an enzyme responsible for estrogen synthesis.

  • Tubulin Polymerization Inhibition: Some this compound compounds have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

G

Quantitative Data: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 15Human breast adenocarcinoma (MDA-MB-231)3.48[1]
Compound 20Human breast adenocarcinoma (MDA-MB-231)5.95[1]
Compound 8c (EGFR inhibitor)-3.6[12]
Hydrazide-hydrazone 58aProstate cancer (PC-3)26.0[3]
Diarylurea derivative 62iColon cancer (HT-29)0.90[3]
Diarylurea derivative 62iLung cancer (H460)0.85[3]
Diarylurea derivative 62iBreast cancer (MDA-MB-231)1.54[3]
Thio-substituted derivative 133aProstate cancer (PC-3)5.96[3]
Thio-substituted derivative 133bLung cancer (A549/ATCC)7.90[3]
Thio-substituted derivative 133cLeukemia (K-562)7.71[3]
TP1-TP7 seriesMurine melanoma (B16F10)41.12-61.11[2]
Antiviral and Antitubercular Activities

The this compound nucleus is also found in antiviral drugs like Ribavirin, which has a broad spectrum of activity against various RNA and DNA viruses.[4][13] Furthermore, numerous this compound derivatives have demonstrated promising antitubercular activity, with some compounds showing potent inhibition of Mycobacterium tuberculosis.[14][15]

Agricultural and Industrial Applications

Beyond medicine, 1,2,4-triazoles are utilized in agriculture as fungicides and herbicides.[16] In the field of materials science, they have been investigated as effective corrosion inhibitors for various metals and alloys, forming a protective film on the metal surface.[17][18][19]

Quantitative Data: Corrosion Inhibition

The table below shows the inhibition efficiency (IE) of different this compound derivatives as corrosion inhibitors.

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT)Mild Steel0.5M H₂SO₄0.5 mM91.6[19]
TIBMild Steel0.5 M HCl600 µM~83[19]
BTPMild Steel0.5 M HCl400 µM~81[19]

Experimental Protocols

General Synthesis of the this compound Nucleus

A common and versatile method for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles involves a one-pot reaction of a carboxylic acid, a primary amidine, and a monosubstituted hydrazine.[20]

G

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][13][21]

Materials:

  • Cancer cell line (e.g., MDA-MB-231, PC-3, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[22]

  • Compound Treatment: Treat the cells with various concentrations of the this compound compounds and incubate for 48-72 hours.[22]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[22] During this period, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[21]

  • Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[22] The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value from the dose-response curve.[22]

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.[23][24]

Materials:

  • Fungal isolate

  • RPMI-1640 medium

  • This compound test compounds

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture.

  • Serial Dilution: Perform serial two-fold dilutions of the this compound compounds in the 96-well plates containing RPMI-1640 medium.[23]

  • Inoculation: Inoculate each well with the fungal suspension.[23]

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[10]

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50%) compared to the drug-free control well.[25] This can be determined visually or by measuring the optical density.[23]

Conclusion

The this compound nucleus is a remarkably versatile and privileged scaffold that continues to be a focal point of research in medicinal chemistry, agriculture, and materials science. Its unique structural and electronic properties have led to the development of numerous successful drugs and other valuable chemical entities. The ongoing exploration of novel this compound derivatives holds significant promise for addressing unmet medical needs and advancing various technological fields. This technical guide provides a foundational understanding of the biological significance of the this compound core, offering valuable insights and practical protocols for researchers dedicated to harnessing the full potential of this important heterocyclic system.

References

The 1,2,4-Triazole Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and broad spectrum of biological activities have solidified its importance in the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, mechanisms of action, and therapeutic applications, with a focus on quantitative data, experimental protocols, and key signaling pathways.

The unique physicochemical properties of the this compound ring, including its metabolic stability, capacity for hydrogen bonding, and dipole character, allow it to function as a bioisostere for amide, ester, and carboxylic acid groups. This enables this compound-containing compounds to bind with high affinity to a diverse range of biological targets, leading to a wide array of pharmacological effects.[1][2]

Therapeutic Applications and Bioactivity Data

Derivatives of this compound have demonstrated significant therapeutic potential across numerous disease areas, including oncology, infectious diseases, and neurology. Several FDA-approved drugs, such as the antifungal agents fluconazole (B54011) and itraconazole, and the anticancer drugs letrozole (B1683767) and anastrozole (B1683761), feature this heterocyclic core.[1][3] The following tables summarize the quantitative bioactivity data for representative this compound derivatives across various therapeutic classes.

Anticancer Activity

This compound derivatives have exhibited potent anticancer activity through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival.[4][5]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Letrozole MCF-7 (Breast)Not specified as direct cytotoxicity[6]
Anastrozole MCF-7 (Breast)Not specified as direct cytotoxicity[6]
Compound 15 MDA-MB-231 (Breast)3.48[7]
Compound 20 MDA-MB-231 (Breast)5.95[7]
Compound 8c VariousEGFR IC50 = 3.6[8]
Compounds 7d, 7e, 10a, 10d Hela (Cervical)< 12[9]
Clinafloxacin-triazole hybrid 28g MRSA0.25–1 (MIC in µg/mL)[10]
This compound pyridine (B92270) derivative TP6 B16F10 (Melanoma)41.12[11]
Hydrazone 58a PC-3 (Prostate)26.0[10]
Compound 131d NUGC (Gastric)< 0.8[10]
Compound 133a PC-3 (Prostate)5.96[10]
Compound 133b A549/ATCC (Lung)7.90[10]
Compound 133c K-562 (Leukemia)7.71[10]
Antifungal Activity

The most well-established therapeutic application of 1,2,4-triazoles is in the treatment of fungal infections. These compounds primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][12]

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Fluconazole Candida albicans0.5–4[13]
Voriconazole Cryptococcus neoformans0.0156[14]
Compound 7 Cryptococcus neoformans0.0156[14]
Compound 21 Cryptococcus neoformans0.0156[14]
1,2,4-triazolo[3,4-b][1][15][16]thiadiazine 39c E. coli3.125[10]
1,2,4-triazolo[3,4-b][1][15][16]thiadiazine 39h P. aeruginosa3.125[10]
Sulfonamide-1,2,4-triazole 26 Various fungi0.01–0.27 (µmol/mL)[10]
Myrtenal-1,2,4-triazole hybrid 24 P. piricola90-98% inhibition at 50 µg/mL[10]
Antibacterial Activity

This compound derivatives have also demonstrated promising activity against a range of bacterial pathogens, including drug-resistant strains.[17][18]

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Clinafloxacin-triazole hybrid 28 Various0.25–2[10]
Ciprofloxacin-1,2,4-triazole hybrid 29 MRSA0.046–3.11 (µM)[10]
Quinolone-triazole hybrid 30a/b S. aureus, E. coli0.125–8[10]
Nalidixic acid-based triazole 1a-g P. aeruginosa16[19]
Ofloxacin analogue 13 S. aureus, E. coli0.25-1[19]
2-methylpiperazine compound 12h MDR E. coli0.25[19]
Antiviral Activity

The this compound scaffold is present in the broad-spectrum antiviral agent ribavirin (B1680618), which is used to treat hepatitis C and other viral infections.[20][21]

Compound/DerivativeVirusEC50Reference
Ribavirin Various RNA/DNA virusesVaries depending on virus and cell type[2]
Sulfanyltriazole IIIa HIV-1182 nM[22]
Sulfanyltriazole IIIc HIV-124 nM[22]

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to interact with a variety of biological targets. The following diagrams illustrate some of the key signaling pathways modulated by these compounds.

G Workflow for Synthesis and Evaluation of this compound Derivatives start Starting Materials (e.g., Hydrazides, Amidines, Nitriles) synthesis One-Pot or Multi-Step Synthesis start->synthesis purification Purification and Characterization (Chromatography, NMR, MS) synthesis->purification library Library of this compound Derivatives purification->library bioassays Biological Evaluation library->bioassays anticancer Anticancer Assays (MTT, etc.) bioassays->anticancer antifungal Antifungal Assays (MIC Determination) bioassays->antifungal antibacterial Antibacterial Assays (MIC Determination) bioassays->antibacterial antiviral Antiviral Assays (EC50 Determination) bioassays->antiviral sar Structure-Activity Relationship (SAR) Studies anticancer->sar antifungal->sar antibacterial->sar antiviral->sar lead_opt Lead Optimization sar->lead_opt end Preclinical Candidates lead_opt->end

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Aromatase Inhibitor-Induced Apoptosis in Breast Cancer

Letrozole and anastrozole are non-steroidal aromatase inhibitors that block the synthesis of estrogens, thereby inhibiting the growth of estrogen receptor-positive breast cancers.[15][23] Their mechanism of action involves the induction of apoptosis through the modulation of key cell cycle and apoptotic proteins.[1][15]

G Signaling Pathway of Aromatase Inhibitor-Induced Apoptosis letrozole Letrozole / Anastrozole aromatase Aromatase (CYP19) letrozole->aromatase inhibition estrogen Estrogen Synthesis aromatase->estrogen g1_arrest G0/G1 Cell Cycle Arrest estrogen->g1_arrest inhibition of arrest p53 p53 (upregulation) g1_arrest->p53 p21 p21 (upregulation) g1_arrest->p21 cyclinD1 Cyclin D1 (downregulation) g1_arrest->cyclinD1 cmyc c-myc (downregulation) g1_arrest->cmyc apoptosis Apoptosis g1_arrest->apoptosis bcl2 Bcl-2 (downregulation) apoptosis->bcl2 bax Bax (upregulation) apoptosis->bax casp9 Caspase-9 (activation) apoptosis->casp9 casp7 Caspase-7 (activation) casp9->casp7 casp6 Caspase-6 (activation) casp7->casp6 parp PARP Cleavage casp6->parp

Caption: Aromatase inhibitors induce apoptosis by arresting the cell cycle and modulating apoptotic proteins.

Multifaceted Antiviral Mechanism of Ribavirin

Ribavirin exerts its broad-spectrum antiviral activity through multiple mechanisms, making it an effective agent against a variety of RNA and DNA viruses.[2][16][24]

G Multiple Mechanisms of Action of Ribavirin ribavirin Ribavirin rtp Ribavirin Triphosphate (RTP) ribavirin->rtp rmp Ribavirin Monophosphate (RMP) ribavirin->rmp immunomod Immunomodulation (Th1 Response Shift) ribavirin->immunomod poly_inhib Viral RNA Polymerase Inhibition rtp->poly_inhib lethal_mut Lethal Mutagenesis (Error Catastrophe) rtp->lethal_mut impdh_inhib IMPDH Inhibition rmp->impdh_inhib viral_rep Viral Replication poly_inhib->viral_rep inhibition lethal_mut->viral_rep inhibition gtp_depletion GTP Pool Depletion impdh_inhib->gtp_depletion gtp_depletion->viral_rep inhibition immunomod->viral_rep inhibition

Caption: Ribavirin inhibits viral replication through multiple, synergistic mechanisms.

Experimental Protocols

General Procedure for the Synthesis of this compound Derivatives

Several synthetic routes have been developed for the preparation of this compound derivatives.[3][4][25][26][27] The following is a general one-pot procedure for the synthesis of 3,5-disubstituted-1,2,4-triazoles.

Materials:

Procedure:

  • The catalyst, [phen-MCM-41-CuBr], is prepared by functionalizing MCM-41 with 1,10-phenanthroline followed by complexation with CuBr.

  • In a reaction vessel, the amide (1.0 mmol), nitrile (1.2 mmol), and the [phen-MCM-41-CuBr] catalyst are combined in a suitable solvent.

  • The reaction mixture is stirred under an oxygen atmosphere at a specified temperature (e.g., 120 °C) for a designated time (e.g., 12 hours).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to yield the desired 3,5-disubstituted-1,2,4-triazole.[26]

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[9][11][28]

Materials:

  • Human cancer cell lines (e.g., MCF-7, Hela, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • The test compounds are serially diluted in culture medium to various concentrations.

  • The culture medium is removed from the wells, and the cells are treated with the different concentrations of the test compounds. A control group with vehicle (DMSO) is also included.

  • The plates are incubated for a specified period (e.g., 48 hours).

  • After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • The MTT solution is removed, and the formazan (B1609692) crystals formed by viable cells are dissolved in a solubilization buffer.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[11]

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[13][14][29][30]

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Standard antifungal drug (e.g., fluconazole)

  • Inoculum of the fungal strain adjusted to a specific concentration (e.g., 0.5-2.5 x 10^3 CFU/mL)

Procedure:

  • The test compounds and the standard drug are serially diluted in RPMI-1640 medium in the wells of a 96-well plate.

  • The fungal inoculum is added to each well. A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing only medium) are also included.

  • The plates are incubated at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥80% inhibition) compared to the growth control. The inhibition is typically assessed visually or by measuring the optical density.[14]

Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its presence in a wide range of clinically successful drugs is a testament to its favorable pharmacological properties. The ongoing research into novel this compound derivatives promises to deliver new and improved therapeutic agents for a multitude of diseases. This technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the immense potential of this privileged heterocyclic system.

References

The Pharmacological Landscape of 1,2,4-Triazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties, including the ability to engage in hydrogen bonding and serve as a bioisostere for amide and ester groups, have led to the development of a vast array of derivatives with a broad spectrum of pharmacological activities. These compounds have demonstrated significant potential in treating a wide range of diseases, from infectious diseases to cancer and neurological disorders. This technical guide provides a comprehensive review of the pharmacological activities of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Pharmacological Data of this compound Derivatives

The following tables summarize the quantitative data for the anticancer, antifungal, anti-inflammatory, and anticonvulsant activities of various this compound derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of this compound Derivatives (IC50 Values)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
TP1Murine Melanoma (B16F10)41.12--
TP2Murine Melanoma (B16F10)45.23--
TP3Murine Melanoma (B16F10)51.45--
TP4Murine Melanoma (B16F10)48.91--
TP5Murine Melanoma (B16F10)55.78--
TP6Murine Melanoma (B16F10)61.11--
TP7Murine Melanoma (B16F10)43.56--
This compound-pyridine hybrid (TP6)Murine Melanoma (B16F10)Highest activity in the series--
Fused acridine-1,2,4-triazole derivativeLung, Breast, Melanoma, ColonSignificant activity--
Thiazolepyridine-1,2,4-triazole derivativeProstate, Lung, BreastSignificant activity--
Mannich bases with this compoundProstate, Liver, BreastAntiproliferative activity--
This compound with N-phenyl acetamideLung, BreastIn vitro potential--
3-alkylsulfanyl-1,2,4-triazole derivativeBreast, Lung, OvarianModerate to promising antiproliferative activity--
3-(3ʹ,4ʹ,5ʹ-trimethoxyphenyl)-5-(N-methyl-3ʹ-indolyl)-1,2,4-triazoleVarious cancer cell linesSignificant inhibitory effects--
3-(4ʹ-piperidinyl-5-(N-methyl-3ʹ-indolyl)-1,2,4-triazoleVarious cancer cell linesSignificant inhibitory effects--
This compound derivativeHuman colon cancerIn vitro and in vivo antitumor activity--
Compound 17MCF-70.31Doxorubicin-
Compound 22MCF-73.31Doxorubicin-
Compound 22Caco-24.98Doxorubicin-
Compound 25MCF-74.46Doxorubicin-
Compound 25Caco-27.22Doxorubicin-
Compound 8c--EGFRIC50 = 3.6 µM
Compound 3oGastric cancer cellsGI50 = 5.0 µM--

Table 2: Antifungal Activity of this compound Derivatives (MIC Values)

Compound/DerivativeFungal Strain(s)MIC (µg/mL)Reference CompoundMIC (µg/mL)
Benzimidazole-1,2,4-triazole derivatives (6b, 6i, 6j)C. glabrata0.97Voriconazole, Fluconazole-
Thiazolo[4,5-d]pyrimidine-1,2,4-triazole hybrids (2a, 2b, 2c, 3a, 3b)Various fungiGood (4–8) to Excellent (0.06–2)--
1,2,3-Benzotriazin-4-one containing triazolesC. albicans, C. neoformans0.0156 - 2.0--
Triazole alcohols with N-benzylpiperazine carbodithioate (22a, 22g, 22i)C. albicans32Itraconazole1
Miconazole analogue with 3,4-dichlorobenzyl (18b)Various fungi0.5--
Ravuconazole/Isavuconazole derivatives (13e, 13f, 13g)Various fungiActiveRavuconazole-
Azole derivatives with 1,2,3-triazole (4h, 4j, 4l, 4m, 4s, 4v, 4w)C. albicans SC5314< 1.52Fluconazole1.52
Azole derivative with 1,2,3-triazole (4s)C. albicans SC53140.53Fluconazole1.52

Table 3: Anti-inflammatory Activity of this compound Derivatives

Compound/DerivativeAssayResultReference CompoundResult
Schiff base with this compound (4)COX-1 IC50117.8 µMIndomethacin (B1671933)0.25 µM
Schiff base with this compound (4)COX-2 IC501.76 µMIndomethacin0.07 µM
Pyrrolo[3,4-d]pyridazinone derivatives (8b, 9a, 11a, 11b)COX-1 IC5070.96–95.75 µMMeloxicam83.7 µM
Pyrrolo[3,4-d]pyridazinone derivatives (8b, 9a, 11a, 11b)COX-2 IC5047.83–49.79 µMMeloxicam59.2 µM
This compound derivative (14)COX-1 IC5013.5 µMCelecoxib14.7 µM
This compound derivative (14)COX-2 IC500.04 µMCelecoxib0.045 µM
(S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)ethanol[1]Carrageenan-induced paw edema91% inhibitionIbuprofen82% inhibition
(S)-1-(6-Phenyl-7H-[2][3][4]triazolo[3,4-b][1][2][4]thiadiazin-3-yl)ethanol [5e]Carrageenan-induced paw edema81% inhibitionIbuprofen82% inhibition
1,2,3-Triazole derivative (9d)ATP-induced paw edemaID50 = 79.84 ng/kg--
1,2,3-Triazole derivative (9d)Carrageenan-induced paw edemaID50 = 94.35 ng/kg--

Table 4: Anticonvulsant Activity of this compound Derivatives (ED50 Values)

Compound/DerivativeSeizure ModelED50 (mg/kg)Reference CompoundED50 (mg/kg)
4-Butyl-5–(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (68)MES38.5--
1-Alkoxy-4-(1H-1,2,4-triazol-1-yl)phthalazine derivative (13)MES28.9--
3-Amino-5-(4-choloro-2-phenoxyphenyl)-4H-1,2,4-triazole derivative (32a)PTZ1.4Diazepam1.2
3-(n-propyl)-4-(4-hexyloxyphenyl)-4H-1,2,4-triazole (36a)MES5.7Phenytoin-
This compound derivative (TP-10)6 Hz61.1 - 169.7Valproate-
This compound derivative (TP-315)6 Hz59.7 - 136.2Valproate-
This compound derivative (TP-427)6 Hz40.9 - 64.9Valproate-
N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide (6f)MES13.1--
N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide (6f)scPTZ19.7--
N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide (6l)MES9.1--
N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide (6l)scPTZ19.0--
This compound derivative (28)MES23.02--
This compound derivative (32)MES29.16--
This compound derivative (33)MES23.86--

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the pharmacological activities of this compound derivatives.

In Vitro Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the this compound derivatives in dimethyl sulfoxide (B87167) (DMSO).

    • Prepare serial dilutions of the test compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

    • Include wells with untreated cells (negative control) and a vehicle control (medium with the same concentration of DMSO as the test wells).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plates for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Antimicrobial Stock Solution:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum:

    • From a pure 18-24 hour culture of the test microorganism on a suitable agar (B569324) plate, select 3-5 well-isolated colonies.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this standardized suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate, discarding 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.

  • Inoculation:

    • Within 15-30 minutes of preparing the diluted inoculum, add 100 µL of the inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria, 30-35°C for fungi) for 16-20 hours (bacteria) or 24-48 hours (fungi).

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. Growth is indicated by turbidity or a pellet of cells at the bottom of the well.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the acute anti-inflammatory activity of new compounds.

  • Animals:

    • Use adult Wistar or Sprague-Dawley rats of either sex, weighing 150-200 g.

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

    • Fast the animals overnight before the experiment, with free access to water.

  • Experimental Groups:

    • Divide the animals into at least three groups:

      • Control group: Receives the vehicle (e.g., saline or 0.5% carboxymethyl cellulose).

      • Standard group: Receives a standard anti-inflammatory drug (e.g., indomethacin or diclofenac (B195802) sodium at a standard dose).

      • Test group(s): Receives the this compound derivative at different dose levels.

  • Procedure:

    • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

    • After a specific time (e.g., 30 or 60 minutes) to allow for drug absorption, inject 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume of each rat immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

    • Compare the percentage of inhibition of the test groups with the standard group to evaluate the anti-inflammatory activity.

Signaling Pathways and Mechanisms of Action

The diverse pharmacological activities of this compound derivatives stem from their ability to interact with various biological targets and modulate key signaling pathways.

Antifungal Mechanism of Action: Inhibition of Lanosterol (B1674476) 14α-Demethylase

The primary mechanism of action for most antifungal this compound derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.

Antifungal_Mechanism cluster_Fungal_Cell Fungal Cell Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Disrupted_Membrane Disrupted Cell Membrane (Increased Permeability, Growth Inhibition) This compound This compound Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) This compound->Lanosterol 14α-demethylase (CYP51) Inhibition

Caption: Inhibition of ergosterol biosynthesis by this compound derivatives.

Anticancer Mechanisms of Action

This compound derivatives exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, and the induction of apoptosis.

Aromatase Inhibition in Breast Cancer:

Certain this compound derivatives, such as letrozole (B1683767) and anastrozole, are potent aromatase inhibitors used in the treatment of estrogen receptor-positive breast cancer. Aromatase is a cytochrome P450 enzyme that catalyzes the final step in the biosynthesis of estrogens from androgens.

Aromatase_Inhibition Androgens\n(Androstenedione, Testosterone) Androgens (Androstenedione, Testosterone) Estrogens\n(Estrone, Estradiol) Estrogens (Estrone, Estradiol) Androgens\n(Androstenedione, Testosterone)->Estrogens\n(Estrone, Estradiol) Aromatase (CYP19A1) Estrogen Receptor (ER) Estrogen Receptor (ER) Estrogens\n(Estrone, Estradiol)->Estrogen Receptor (ER) Binding Tumor Growth\n(Breast Cancer) Tumor Growth (Breast Cancer) Estrogen Receptor (ER)->Tumor Growth\n(Breast Cancer) Activation of Gene Transcription Reduced Tumor\nGrowth Reduced Tumor Growth This compound\nInhibitor This compound Inhibitor Aromatase (CYP19A1) Aromatase (CYP19A1) This compound\nInhibitor->Aromatase (CYP19A1) Inhibition

Caption: Aromatase inhibition by this compound derivatives in breast cancer.

Induction of Apoptosis:

Many this compound derivatives have been shown to induce apoptosis in cancer cells through the modulation of key apoptotic proteins.

Apoptosis_Induction This compound\nDerivative This compound Derivative Increased Bax/Bcl-2 ratio Increased Bax/Bcl-2 ratio This compound\nDerivative->Increased Bax/Bcl-2 ratio Modulates Mitochondrial\nOuter Membrane\nPermeabilization Mitochondrial Outer Membrane Permeabilization Increased Bax/Bcl-2 ratio->Mitochondrial\nOuter Membrane\nPermeabilization Cytochrome c\nRelease Cytochrome c Release Mitochondrial\nOuter Membrane\nPermeabilization->Cytochrome c\nRelease Apoptosome Formation\n(Apaf-1, Caspase-9) Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome c\nRelease->Apoptosome Formation\n(Apaf-1, Caspase-9) Caspase-3 Activation Caspase-3 Activation Apoptosome Formation\n(Apaf-1, Caspase-9)->Caspase-3 Activation Apoptosis\n(Cell Death) Apoptosis (Cell Death) Caspase-3 Activation->Apoptosis\n(Cell Death)

Caption: Induction of the intrinsic apoptotic pathway by this compound derivatives.

Anti-inflammatory Mechanism of Action: COX Inhibition

A significant number of this compound derivatives exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are key enzymes in the synthesis of prostaglandins, potent inflammatory mediators.

COX_Inhibition Arachidonic Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1 / COX-2 Inflammation\n(Pain, Fever, Swelling) Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation\n(Pain, Fever, Swelling) Reduced\nInflammation Reduced Inflammation This compound\nDerivative This compound Derivative COX-1 / COX-2 COX-1 / COX-2 This compound\nDerivative->COX-1 / COX-2 Inhibition

Caption: Inhibition of prostaglandin (B15479496) synthesis by this compound derivatives.

Conclusion

The this compound scaffold continues to be a highly fruitful area of research in medicinal chemistry. The derivatives of this versatile heterocycle exhibit a remarkable range of pharmacological activities, with several compounds already in clinical use and many more showing significant promise in preclinical studies. The data and protocols presented in this technical guide highlight the potent and diverse bioactivities of this compound derivatives. Future research in this area will likely focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a deeper understanding of their mechanisms of action to guide the development of next-generation therapeutics for a variety of diseases. The continued exploration of this chemical space holds great potential for addressing unmet medical needs.

References

Spectroscopic Characterization of 1,2,4-Triazole Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of bioactive compounds, including notable antifungal drugs like fluconazole (B54011) and itraconazole.[1] These five-membered heterocyclic compounds, containing three nitrogen atoms and two carbon atoms, exhibit significant biological activities, including antimicrobial, antitumor, anticonvulsant, and analgesic properties.[2] The structural versatility of 1,2,4-triazoles is highlighted by their existence as two primary tautomeric isomers: 1H-1,2,4-triazole and 4H-1,2,4-triazole.[3][4] The position of the proton on the nitrogen atoms dramatically influences the molecule's electronic distribution, chemical reactivity, and biological interactions. Consequently, the unambiguous differentiation and characterization of these isomers are critical for drug development, quality control, and materials research.

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound isomers. It details the principles and experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, presenting key quantitative data and logical workflows to aid researchers in their structural elucidation efforts.

Isomerism in 1,2,4-Triazoles

This compound exists in two tautomeric forms, which differ in the position of the hydrogen atom on the triazole ring.[3] The 1H-1,2,4-triazole form is generally more stable and predominates over the 4H-1,2,4-triazole form.[4][5] The specific tautomer present can be influenced by the physical state (gas, liquid, solid), solvent polarity, and the electronic nature of substituents on the triazole ring.[5][6] Accurate characterization is therefore essential to understand the structure-activity relationship of any this compound derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound isomers, providing detailed information about the chemical environment of ¹H and ¹³C nuclei.

Theoretical Principles

The key to differentiating this compound isomers via NMR lies in the distinct chemical shifts and coupling patterns of the ring protons and carbons.

  • ¹H NMR : In the unsubstituted forms, 1H-1,2,4-triazole is expected to show two distinct signals for the C3-H and C5-H protons, whereas the more symmetric 4H-1,2,4-triazole would show a single signal for the two equivalent C3-H and C5-H protons.

  • ¹³C NMR : Similarly, the ¹³C NMR spectrum of 1H-1,2,4-triazole will display two signals for the ring carbons, while the 4H isomer will show only one.

  • 2D NMR : Advanced techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning proton and carbon signals, especially in substituted derivatives.[5][7][8]

Quantitative Data: NMR Chemical Shifts

The following table summarizes typical NMR chemical shifts for substituted 4H-1,2,4-triazole derivatives, which serve as a reference for characterization.

Nucleus Functional Group Chemical Shift (δ, ppm) Reference Solvent
¹HCH₃ (on N4-alkyl chain)1.29 (triplet)CDCl₃
CH₂ (on N4-alkyl chain)4.36 (quartet)CDCl₃
Aromatic Protons7.47 - 7.96 (multiplets)CDCl₃
¹³CCH₃ (on N4-alkyl chain)16.1CDCl₃
CH₂ (on N4-alkyl chain)40.1CDCl₃
Aromatic Carbons125.4 - 142.7CDCl₃
Triazole C3/C5155.3CDCl₃

Table 1: Representative ¹H and ¹³C NMR chemical shifts for a 4-ethyl-3,5-diaryl-4H-1,2,4-triazole derivative.[4]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the triazole sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[9]

  • Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm). For spectra recorded in DMSO-d₆ or CDCl₃, residual solvent peaks can also be used for referencing (¹H: 2.50 ppm for DMSO-d₆, 7.26 ppm for CDCl₃; ¹³C: 39.5 ppm for DMSO-d₆, 77.0 ppm for CDCl₃).[10]

  • Data Acquisition :

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC, and HMBC to establish connectivity and confirm assignments.[11][12]

  • Data Analysis : Process the spectra using appropriate software. Compare the observed chemical shifts, multiplicities, and integration values with reference data to determine the isomeric form.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.[13]

Theoretical Principles

The differentiation of this compound tautomers by IR spectroscopy relies on identifying vibrations associated with the N-H bond and characteristic ring stretching modes.

  • N-H Vibrations : The 1H-tautomer will exhibit a characteristic N-H stretching band, typically in the region of 3100-3400 cm⁻¹. The absence of this band, particularly in N-substituted derivatives, can indicate the 4H-isomer or a different substitution pattern.

  • Ring Vibrations : The C=N and N-N stretching vibrations within the triazole ring appear in the fingerprint region (approx. 1400-1600 cm⁻¹).[12][14] The precise positions and intensities of these bands can differ between isomers, providing a characteristic fingerprint.[13]

Quantitative Data: Characteristic IR Frequencies
Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹)
StretchingAromatic C-H3055 - 3089
StretchingAliphatic C-H2853 - 2980
StretchingC=N (ring)~1588 - 1591
Stretching/DeformationTriazole Ring~1425 - 1506

Table 2: Key IR absorption bands for substituted 4H-1,2,4-triazole derivatives.[4][12]

Experimental Protocol: IR Spectroscopy
  • Instrumentation : Utilize a Fourier Transform Infrared (FTIR) spectrometer.[4]

  • Sample Preparation :

    • Solids : Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.[4]

    • Liquids : Place a drop of the liquid sample between two NaCl or KBr plates to form a thin film.[10]

  • Data Acquisition : Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[2][15] Acquire a background spectrum of the empty sample holder or pure KBr pellet first for background correction.

  • Data Analysis : Identify the characteristic absorption bands and compare them to reference spectra or correlation charts to identify functional groups and infer the isomeric structure.[16]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and obtaining structural information from fragmentation patterns.[17]

Theoretical Principles

Under ionization, this compound isomers will ideally produce a molecular ion peak corresponding to their molecular weight. The key to differentiation often lies in the subsequent fragmentation pathways, which can be influenced by the isomer's structure.

  • Electron Ionization (EI) : This high-energy technique often leads to extensive fragmentation. A characteristic fragmentation of the unsubstituted 1H-1,2,4-triazole (molecular ion at m/z 69) involves the loss of HCN, yielding a major fragment at m/z 42.[17][18]

  • Electrospray Ionization (ESI) : A softer ionization technique, ESI is well-suited for analyzing larger, more polar derivatives. Fragmentation can be induced by varying the fragmentor voltage, and the resulting patterns can help distinguish between isomers.[17][19] For instance, proximity effects between substituents can lead to unique fragmentation pathways.[17]

Quantitative Data: Common Mass Fragments
Parent Isomer Ionization Molecular Ion (M⁺ or [M+H]⁺) m/z Characteristic Fragment Ions (m/z) Notes
1H-1,2,4-triazoleEI6942Loss of HCN
Substituted 1,2,4-triazolesESI/EIVariesVariesFragmentation is highly dependent on the nature and position of substituents.

Table 3: Characteristic mass-to-charge ratios for the unsubstituted this compound ring.[17][18]

Experimental Protocol: Mass Spectrometry
  • Instrumentation : Use a mass spectrometer coupled with a suitable inlet system, such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). An Agilent 6120 mass spectrometer with an API-ES source is a representative instrument.[17]

  • Sample Preparation : Dissolve the sample in a suitable volatile solvent (e.g., acetonitrile, methanol) at a low concentration.

  • Ionization : Select the ionization method (EI or ESI) based on the sample's properties.

    • For ESI : Infuse the sample solution into the ion source. Set parameters such as polarity (positive/negative), drying gas flow rate (e.g., 10 L/min Nitrogen), and capillary voltage (e.g., 4000 V).[17]

  • Fragmentation : To induce fragmentation in ESI, vary the fragmentor voltage (e.g., 0 V, 100 V, 200 V).[17]

  • Data Acquisition : Scan a suitable m/z range (e.g., 100–1000).

  • Data Analysis : Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern and compare it with known patterns or theoretical predictions to elucidate the isomeric structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, corresponding to electronic transitions between energy levels.[20]

Theoretical Principles

The UV-Vis absorption spectrum is sensitive to the electronic structure and conjugation within a molecule. Different this compound tautomers possess distinct electronic distributions, which can result in different absorption maxima (λ_max). This technique is particularly useful for studying tautomeric equilibria in solution, as changes in solvent polarity can shift the equilibrium and thus alter the observed spectrum.[6] For example, studies have shown that for some substituted 1,2,4-triazoles, the N₁–H and N₂–H tautomers can coexist in solution, and their relative populations can be estimated by comparing experimental and computationally simulated UV/vis spectra.[6][21]

Quantitative Data: UV-Vis Absorption
Compound Type λ_max (nm) Solvent
4,5-Disubstituted-1,2,4-triazoline-3-thionesVaries (e.g., 250-350)Aqueous NaOH
3,5-Bis[diaryl]-4H-1,2,4-triazole297.0CH₂Cl₂

Table 4: Representative UV-Vis absorption maxima for this compound derivatives.[4][20]

Experimental Protocol: UV-Vis Spectroscopy
  • Instrumentation : Use a double-beam UV-Vis spectrophotometer.[6]

  • Sample Preparation : Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, CH₂Cl₂). A typical concentration is around 5 × 10⁻⁶ mol/dm³.[4]

  • Data Acquisition :

    • Fill a quartz cuvette with the pure solvent to record a baseline.

    • Fill a second cuvette with the sample solution.

    • Scan the absorbance over a relevant wavelength range (e.g., 200–400 nm).[6]

  • Data Analysis : Identify the wavelength(s) of maximum absorbance (λ_max). Compare the results with reference data or theoretical calculations to investigate the tautomeric form.

Integrated Workflow for Isomer Characterization

A robust characterization of a this compound isomer is best achieved by integrating data from multiple spectroscopic techniques. The following workflow illustrates a logical approach to identifying an unknown sample.

G start_node Unknown this compound Sample ms_node Mass Spectrometry (MS) start_node->ms_node mw_confirm Molecular Weight Confirmed? ms_node->mw_confirm ir_node Infrared (IR) Spectroscopy mw_confirm->ir_node  Yes re_eval Re-evaluate Structure or Purity mw_confirm->re_eval No nh_stretch N-H Stretch (~3100-3400 cm⁻¹) Present? ir_node->nh_stretch nmr_node ¹H & ¹³C NMR Spectroscopy nh_stretch->nmr_node Yes (Suggests 1H-Tautomer) nh_stretch->nmr_node No (Suggests 4H-Tautomer or N-Substituted) nmr_signals Symmetric Signals? (e.g., 1 ¹H, 1 ¹³C peak for ring) nmr_node->nmr_signals result_1h Structure consistent with 1H-1,2,4-Triazole Tautomer nmr_signals->result_1h No result_4h Structure consistent with 4H-1,2,4-Triazole Tautomer nmr_signals->result_4h Yes subst_analysis Analyze Substituent Patterns (2D NMR) result_1h->subst_analysis result_4h->subst_analysis

References

Methodological & Application

Application Notes and Protocols: Modern Synthetic Routes to 1,2,4-Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antifungal, antiviral, anticancer, and anxiolytic properties.[1][2][3][4] Drugs such as fluconazole, letrozole, and alprazolam highlight the therapeutic importance of this heterocyclic motif.[2][3][4] Consequently, the development of efficient, versatile, and sustainable synthetic methods for this compound derivatives is a significant focus of chemical research.

This document provides an overview of modern synthetic strategies, detailed experimental protocols for key reactions, and comparative data to guide researchers in selecting the most appropriate method for their specific application.

Overview of Synthetic Strategies

Historically, the synthesis of 1,2,4-triazoles has been dominated by classical named reactions like the Pellizzari, Einhorn-Brunner, and Maury-Bülow reactions.[5][6][7] The Pellizzari reaction, for instance, involves the condensation of an amide and a hydrazide, often requiring high temperatures and long reaction times, which can result in low yields.[5] Similarly, the Einhorn-Brunner reaction utilizes imides and alkyl hydrazines to form an isomeric mixture of 1,2,4-triazoles.[6][7]

While these methods are still relevant, modern organic synthesis has introduced more efficient and versatile approaches. These contemporary routes, including multicomponent reactions (MCRs), metal-catalyzed C-H functionalization, and photocatalysis, offer significant advantages in terms of yield, atom economy, substrate scope, and milder reaction conditions.[3][8]

G cluster_main Synthetic Approaches to 1,2,4-Triazoles cluster_classical Classical Methods cluster_modern Modern Methods main This compound Synthesis c1 Pellizzari Reaction main->c1 m1 Multicomponent Reactions (MCRs) main->m1 c2 Einhorn-Brunner Reaction c3 Maury-Bülow Reaction m2 Metal-Catalyzed Oxidative Cyclization m3 C-H Bond Functionalization m4 Photochemical Synthesis m5 Microwave-Assisted Synthesis

Caption: Comparison of classical and modern synthetic routes to 1,2,4-triazoles.

Modern Synthetic Methodologies

Multicomponent Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[9][10] This approach is characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds.

A notable example is the one-pot synthesis of 1-aryl 1,2,4-triazoles directly from anilines, which showcases the power of MCRs to construct the triazole ring from simple precursors.[9] Another strategy involves the base-promoted, metal-free reaction of 1,3-diones, β-nitrostyrenes, and hydrazones.[10]

G cluster_advantages Advantages A Component A (e.g., Amidine) OnePot One-Pot Reaction (Catalyst/Solvent/Heat) A->OnePot B Component B (e.g., Hydrazine) B->OnePot C Component C (e.g., Carboxylic Acid) C->OnePot Product 1,3,5-Trisubstituted This compound OnePot->Product adv1 • High Atom Economy adv2 • Operational Simplicity adv3 • Rapid Diversity

Caption: General workflow for a three-component synthesis of 1,2,4-triazoles.

Metal-Catalyzed Oxidative Cyclizations

Copper and palladium catalysts are frequently employed in modern heterocycle synthesis.[8] Copper-catalyzed methods are particularly prevalent for this compound synthesis, often involving cascade reactions that form multiple C-N and N-N bonds in a single operation. For instance, a facile copper-catalyzed one-pot reaction can produce 3,5-disubstituted-1,2,4-triazoles from readily available amides and nitriles using O₂ as the oxidant.[2][11] These methods are valued for their broad substrate scope and tolerance of various functional groups.[2]

G sub Substrates (Amide + Nitrile) cat_active Active Cu(I/II) Catalyst sub->cat_active int1 Intermediate I (Addition) cat_active->int1 int2 Intermediate II (Cyclization) int1->int2 prod This compound int2->prod cat_inactive Reduced Cu Species int2->cat_inactive Oxidative Cyclization oxidant Oxidant (O₂) oxidant->cat_active Reoxidation cat_inactive->oxidant

Caption: Simplified catalytic cycle for copper-mediated this compound synthesis.

C-H Bond Functionalization

Direct C-H functionalization represents a powerful and atom-economical strategy for creating C-C or C-N bonds, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed direct C-H arylation of 1-substituted 1,2,4-triazoles has been developed to overcome previous limitations, allowing for the synthesis of complex arylated products.[8] This approach is crucial for late-stage modification of complex molecules in drug discovery.

Photochemical Synthesis

Photocatalysis has emerged as a green and sustainable tool in organic synthesis, enabling reactions under mild conditions using visible light. A photochemical multi-component reaction for synthesizing 1,2,4-triazoles has been reported, involving the reaction of diazoalkanes with azodicarboxylates.[12][13][14] Photoexcitation generates a triplet species that reacts with a diazoalkane to form an azomethine ylide, which then undergoes a cycloaddition with a nitrile to yield the this compound.[14]

Comparative Data of Synthetic Routes

The following tables summarize quantitative data for selected modern synthetic routes, allowing for easy comparison.

Table 1: Multicomponent Reactions for this compound Synthesis

Starting Materials Catalyst/Reagents Conditions Yield Range Reference
Anilines, Amino Pyridines N-formylsaccharin, PPh₃, DIAD THF, rt, 16h 55-88% [9]
1,3-Diones, β-Nitrostyrenes, Hydrazones Na₂CO₃ Acetonitrile (B52724), 80°C, 8-12h 65-92% [10]
Carboxylic Acids, Amidines, Hydrazines HATU, DIPEA DMF, rt, 1-3h up to 90% [2][15]

| Hydrazones, Amines | I₂ / TBHP | DMSO, 80°C, 8h | up to 92% |[11] |

Table 2: Metal-Catalyzed and Photochemical Syntheses

Method Starting Materials Catalyst/Reagents Conditions Yield Range Reference
Cu-Catalyzed Oxidative Cyclization Amides, Nitriles [phen-McM-41-CuBr], O₂ Toluene (B28343), 120°C, 24h up to 91% [2][11]
Pd-Catalyzed C-H Arylation 1-Substituted-1,2,4-triazoles, Aryl Halides Pd(OAc)₂, P(o-tol)₃, K₂CO₃ Toluene, 110°C 50-90% [8]
Photochemical [3+2] Cycloaddition Diazoalkanes, Azodicarboxylates, Nitriles Light (3W blue LED) Acetonitrile, rt, 12h 40-95% [12][13]

| Microwave-Assisted Pellizzari | Amides, Hydrazides | None (Solvent-free) | Microwave, 160-250°C, 10-30 min | 70-90% |[5][16] |

Detailed Experimental Protocols

Protocol 1: Copper-Catalyzed One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Triazoles

This protocol is adapted from the procedure described by Xia et al. (2019) for the synthesis of 3,5-disubstituted-1,2,4-triazoles from amides and nitriles.[2][11]

Materials:

  • Amide (e.g., Benzamide, 1.0 mmol)

  • Nitrile (e.g., Acetonitrile, 5.0 mL, used as reactant and solvent)

  • Copper(I) Bromide (CuBr, 0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (B135089) (phen, 0.1 mmol, 10 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5.0 mL)

  • Schlenk tube or sealed reaction vessel

  • Oxygen (O₂) balloon

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the amide (1.0 mmol), CuBr (14.3 mg, 0.1 mmol), 1,10-phenanthroline (18.0 mg, 0.1 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Evacuate the tube and backfill with oxygen gas. Repeat this cycle three times.

  • Under an oxygen atmosphere (balloon), add acetonitrile (5.0 mL) and toluene (5.0 mL) via syringe.

  • Seal the tube tightly and place the reaction mixture in a preheated oil bath at 120 °C.

  • Stir the reaction for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate gradient) to afford the pure 3-phenyl-5-methyl-1,2,4-triazole.

Protocol 2: Metal-Free Multicomponent Synthesis of 4-Aryl-1,2,4-triazole-based Hybrids

This protocol is based on the metal-free, base-promoted method reported by Kumar et al. (2020).[10]

Materials:

  • 1,3-Dione (e.g., 4-hydroxycoumarin (B602359), 1.0 mmol, 162 mg)

  • trans-β-nitrostyrene (1.0 mmol, 149 mg)

  • Aldehyde hydrazone (e.g., benzaldehyde (B42025) phenylhydrazone, 1.0 mmol, 196 mg)

  • Sodium Carbonate (Na₂CO₃, 1.5 mmol, 159 mg)

  • Acetonitrile (CH₃CN, 5.0 mL)

  • Round-bottom flask

Procedure:

  • In a 25 mL round-bottom flask, combine 4-hydroxycoumarin (1.0 mmol), trans-β-nitrostyrene (1.0 mmol), the aldehyde hydrazone (1.0 mmol), and sodium carbonate (1.5 mmol).

  • Add acetonitrile (5.0 mL) to the flask.

  • Equip the flask with a reflux condenser and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for the required time (typically 8-12 hours), monitoring its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL).

  • The solid product will precipitate. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield the desired this compound hybrid. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) if necessary.

References

Application Notes and Protocols for the Copper-Catalyzed Synthesis of 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: A Highly Efficient and Sustainable Copper-Catalyzed Approach to 1,2,4-Triazoles

The 1,2,4-triazole scaffold is a privileged structural motif in medicinal chemistry, materials science, and agricultural chemistry, owing to its diverse biological activities and unique chemical properties. The development of efficient and environmentally benign methods for the synthesis of substituted 1,2,4-triazoles is therefore of significant interest to researchers in these fields. This application note describes a robust and versatile copper-catalyzed method for the synthesis of 3,5-disubstituted-1,2,4-triazoles from readily available amidines and nitriles.

A notable advancement in this area is the use of a heterogeneous copper(I) catalyst, specifically a 1,10-phenanthroline-functionalized MCM-41-supported copper(I) complex (Phen-MCM-41-CuBr), as reported by Xia, Huang, and Cai in 2019.[1] This catalytic system offers several advantages, including high yields (up to 94%), the use of air as a green oxidant, and the recyclability of the catalyst for up to eight cycles with consistent activity.[1] The reaction proceeds via a cascade addition-oxidative cyclization mechanism and demonstrates a broad substrate scope, tolerating a variety of functional groups on both the amidine and nitrile starting materials.[1] The optimal reaction conditions involve the use of cesium carbonate (Cs₂CO₃) as a base in dimethyl sulfoxide (B87167) (DMSO) as the solvent.[1] This method provides a sustainable and cost-effective route for the large-scale synthesis of this compound derivatives, avoiding contamination of the product with copper, which can be a challenge in homogeneous catalysis.[1]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 3,5-disubstituted-1,2,4-triazoles using the heterogeneous copper(I)-catalyzed method.

EntryAmidineNitrileProductYield (%)
1Benzamidine hydrochlorideBenzonitrile3,5-Diphenyl-1H-1,2,4-triazole88
2Benzamidine hydrochloride4-Methylbenzonitrile3-Phenyl-5-(p-tolyl)-1H-1,2,4-triazole85
3Benzamidine hydrochloride4-Methoxybenzonitrile5-(4-Methoxyphenyl)-3-phenyl-1H-1,2,4-triazole82
4Benzamidine hydrochloride4-Chlorobenzonitrile5-(4-Chlorophenyl)-3-phenyl-1H-1,2,4-triazole91
54-Methylbenzamidine hydrochlorideBenzonitrile5-Phenyl-3-(p-tolyl)-1H-1,2,4-triazole86
64-Methoxybenzamidine hydrochlorideBenzonitrile3-(4-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole81
74-Chlorobenzamidine hydrochlorideBenzonitrile3-(4-Chlorophenyl)-5-phenyl-1H-1,2,4-triazole90
84-Methylbenzamidine hydrochloride4-Methylbenzonitrile3,5-Di-p-tolyl-1H-1,2,4-triazole83
94-Methoxybenzamidine hydrochloride4-Methoxybenzonitrile3,5-Bis(4-methoxyphenyl)-1H-1,2,4-triazole78
10Thiophene-2-carboximidamide hydrochlorideBenzonitrile5-Phenyl-3-(thiophen-2-yl)-1H-1,2,4-triazole75

Reaction Conditions: Amidine hydrochloride (0.5 mmol), nitrile (0.6 mmol), Phen-MCM-41-CuBr (2.5 mol% Cu), Cs₂CO₃ (1.0 mmol), DMSO (2 mL), air, 130 °C, 24 h. Yields are for the isolated product.

Experimental Protocol: General Procedure for the Synthesis of 3,5-Disubstituted-1H-1,2,4-Triazoles

This protocol is based on the heterogeneous copper(I)-catalyzed cascade addition-oxidative cyclization of amidines and nitriles.

Materials:

  • Amidine hydrochloride (e.g., Benzamidine hydrochloride)

  • Nitrile (e.g., Benzonitrile)

  • 1,10-Phenanthroline-functionalized MCM-41-supported copper(I) catalyst (Phen-MCM-41-CuBr)

  • Cesium carbonate (Cs₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Deionized water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Schlenk tube or a similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the amidine hydrochloride (0.5 mmol, 1.0 equiv), the nitrile (0.6 mmol, 1.2 equiv), the Phen-MCM-41-CuBr catalyst (containing 2.5 mol% of Cu), and cesium carbonate (1.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 2 mL of anhydrous DMSO to the Schlenk tube.

  • Reaction Conditions: Place the Schlenk tube in a preheated oil bath or heating mantle set to 130 °C. Stir the reaction mixture vigorously under an air atmosphere (it is not necessary to use a balloon; the air in the headspace of the tube is sufficient) for 24 hours.

  • Reaction Quenching and Workup: After 24 hours, allow the reaction mixture to cool to room temperature. Dilute the mixture with 20 mL of deionized water and extract with ethyl acetate (3 x 20 mL).

  • Organic Phase Treatment: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 3,5-disubstituted-1H-1,2,4-triazole.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Amidine Hydrochloride - Nitrile - Phen-MCM-41-CuBr - Cs2CO3 solvent Add Anhydrous DMSO reagents->solvent heating Heat to 130 °C Stir for 24h (Air Atmosphere) solvent->heating quench Cool and Quench with Water heating->quench extraction Extract with Ethyl Acetate quench->extraction wash_dry Wash with Brine Dry over Na2SO4 extraction->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Column Chromatography concentrate->purify product product purify->product Pure this compound

Caption: Experimental workflow for the copper-catalyzed synthesis of 1,2,4-triazoles.

proposed_mechanism cluster_activation Step 1: Amidine Activation cluster_addition Step 2: Nucleophilic Addition cluster_cyclization Step 3: Oxidative Cyclization amidine Amidine Hydrochloride free_amidine Free Amidine amidine->free_amidine Deprotonation base Cs2CO3 base->free_amidine nitrile Nitrile intermediate1 N-Amidinylamidine Intermediate free_amidine->intermediate1 nitrile->intermediate1 Addition catalyst Phen-MCM-41-Cu(I) cyclized_intermediate Cyclized Intermediate intermediate1->cyclized_intermediate Cu-catalyzed Oxidative Cyclization catalyst->cyclized_intermediate oxidant Air (O2) oxidant->cyclized_intermediate triazole This compound cyclized_intermediate->triazole Aromatization

References

Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microwave-assisted synthesis of 1,2,4-triazole derivatives. The use of microwave irradiation offers significant advantages over conventional heating methods, including drastically reduced reaction times, higher product yields, and alignment with the principles of green chemistry.[1][2]

Introduction

The this compound moiety is a critical pharmacophore in medicinal chemistry, found in a wide range of clinically important drugs, including antifungal agents like fluconazole (B54011) and anticancer drugs such as letrozole (B1683767) and anastrozole.[3][4] The versatile biological activities of this compound derivatives, which also include antiviral, anticonvulsant, and anti-inflammatory properties, continue to drive research into novel synthetic methodologies. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the efficient synthesis of these valuable compounds.[1][3]

Advantages of Microwave-Assisted Synthesis

Microwave energy directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating.[1] This efficient energy transfer results in:

  • Accelerated Reaction Rates: Reactions that take hours under conventional heating can often be completed in minutes.[1][2][5]

  • Higher Yields: Improved reaction kinetics and reduced side product formation frequently lead to higher isolated yields.[1][2][5]

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.

  • Greener Chemistry: The potential for solvent-free reactions or the use of smaller solvent volumes contributes to more environmentally friendly processes.[1]

Applications in Drug Development

This compound derivatives are a cornerstone in the development of new therapeutic agents. Their diverse biological activities stem from the ability of the triazole ring to engage in various biological interactions.

Antifungal Activity

The most well-documented application of 1,2,4-triazoles is in the development of antifungal agents.[3][4] Compounds like fluconazole and itraconazole (B105839) function by inhibiting the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[3][6][7] This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[3][6][7] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[3]

Anticancer Activity

Several this compound-containing drugs, such as letrozole and anastrozole, are used in cancer therapy as aromatase inhibitors. Aromatase is a cytochrome P450 enzyme involved in the final step of estrogen biosynthesis. By inhibiting this enzyme, these drugs reduce the levels of circulating estrogens, which is beneficial in the treatment of hormone-receptor-positive breast cancer.

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes quantitative data from various microwave-assisted synthesis protocols for this compound derivatives, highlighting the efficiency of this technology.

Product TypeReactantsSolventMicrowave Power (W)Temperature (°C)Time (min)Yield (%)Reference
3,5-Disubstituted-1,2,4-triazolesAromatic Hydrazide, Substituted Nitrilen-Butanol-150120-
1H-1,2,4-Triazol-3-one Schiff Base4-Amino-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, 9H-fluorene-2-carbaldehydeDry Ethanol (B145695)-1251092[8]
Fused[1][8][9]Triazolo[3,4-b][8][9]oxadiazoles4-Acylamino-1,2,4-triazoleAcetonitrile-1251049-60[9]
5-(Biphenyl-4-yl)-3-(3-methoxyphenyl)-1-methyl-1H-1,2,4-triazole5-(4-Bromophenyl)-3-(3-methoxyphenyl)-1-methyl-1H-1,2,4-triazole, Boronic Acid-10015015-[10]
N-((4-ethyl piperazine-1-yl) methyl-4H- (substituted) this compound-3-amine1,4-diethylpiperazinedihydrbromide, 3-amino-1,2,4-triazoleXylene/Toluene350-15-[3]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Disubstituted-1,2,4-Triazoles from Hydrazides and Nitriles

This protocol describes a general method for the synthesis of 3,5-disubstituted 1,2,4-triazoles via the condensation of an aromatic hydrazide with a substituted nitrile in the presence of a base, accelerated by microwave irradiation.

Materials:

  • Aromatic hydrazide (0.005 mol)

  • Substituted nitrile (0.0055 mol)

  • Potassium carbonate (0.0055 mol)

  • n-Butanol (10 mL)

  • Ethanol (for recrystallization)

  • 20 mL microwave reaction vessel

Procedure:

  • Combine the aromatic hydrazide, substituted nitrile, and potassium carbonate in a 20 mL microwave reaction vessel.

  • Add 10 mL of n-butanol to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 2 hours.

  • After the reaction is complete, cool the vessel to room temperature.

  • The precipitated this compound product is collected by filtration.

  • Wash the crude product with a small amount of cold n-butanol.

  • Recrystallize the product from ethanol to obtain the pure 3,5-disubstituted-1,2,4-triazole.

Protocol 2: Synthesis of 1H-1,2,4-Triazol-3-one Schiff Bases

This protocol details the synthesis of a Schiff base from a 4-amino-1,2,4-triazol-3-one derivative and an aldehyde using microwave irradiation.[8]

Materials:

  • 4-Amino-5-(methyl/ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (0.01 mol)

  • 9H-fluorene-2-carbaldehyde (0.01 mol)

  • Dry ethanol (10 mL)

  • Water

  • Microwave reaction vessel

Procedure:

  • Place the 4-amino-5-(methyl/ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one and 9H-fluorene-2-carbaldehyde in a microwave reaction vessel.

  • Add 10 mL of dry ethanol.

  • Seal the vessel and subject it to microwave irradiation at 125 °C for 10 minutes with pressure control.

  • After cooling to room temperature, transfer the reaction mixture to a beaker.

  • Precipitate the product by adding water.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to yield the pure Schiff base.

Visualizations

Experimental Workflow for Microwave-Assisted Synthesis

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Product Isolation and Purification reactants Combine Reactants (e.g., Hydrazide, Nitrile, Base) solvent Add Solvent (e.g., n-Butanol) reactants->solvent vessel Seal in Microwave Vessel solvent->vessel irradiate Irradiate at Set Temperature and Time vessel->irradiate cool Cool to Room Temperature irradiate->cool filter Filter Precipitate cool->filter wash Wash with Solvent filter->wash recrystallize Recrystallize wash->recrystallize product Pure this compound Derivative recrystallize->product

Caption: General workflow for microwave-assisted synthesis of this compound derivatives.

Antifungal Mechanism of Action of 1,2,4-Triazoles

antifungal_mechanism cluster_pathway Ergosterol Biosynthesis Pathway in Fungi lanosterol Lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 Conversion ergosterol Ergosterol disruption Disruption of Fungal Cell Membrane Integrity ergosterol->disruption Essential for cyp51->ergosterol triazole This compound Antifungal (e.g., Fluconazole) triazole->cyp51 Inhibition

Caption: Inhibition of ergosterol biosynthesis by this compound antifungal agents.

References

One-Pot Synthesis of Multi-Substituted 1,2,4-Triazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of pharmaceuticals and functional materials.[1] The development of efficient, one-pot synthetic methodologies to access multi-substituted 1,2,4-triazoles is of paramount importance for accelerating drug discovery and materials development pipelines. This document provides detailed application notes and experimental protocols for three robust one-pot synthetic strategies.

Copper-Catalyzed One-Pot Synthesis from Nitriles and Hydroxylamine (B1172632)

This method provides an economical and versatile route to 3,5-disubstituted 1,2,4-triazoles utilizing readily available nitriles and hydroxylamine.[2][3] The reaction is catalyzed by an inexpensive copper salt and proceeds through the formation of an amidoxime (B1450833) intermediate, followed by a copper-catalyzed reaction with a second nitrile molecule and subsequent intramolecular cyclization.[2][3][4]

Data Presentation
EntryR¹-CNR²-CNCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
1BenzonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201285
24-ChlorobenzonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201282
34-MethoxybenzonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201288
4Thiophene-2-carbonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201275
5AcetonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201265
Experimental Protocol

General Procedure for the Synthesis of 3,5-Disubstituted-1,2,4-Triazoles:

  • To a solution of hydroxylamine hydrochloride (1.5 mmol) in DMSO (5.0 mL) in a sealed tube, add triethylamine (B128534) (2.0 mmol).

  • Add the first nitrile (R¹-CN, 1.0 mmol) to the mixture and stir at 80 °C for 2 hours.

  • To the resulting mixture, add the second nitrile (R²-CN, 1.2 mmol) and copper(II) acetate (B1210297) (0.1 mmol).

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3,5-disubstituted-1,2,4-triazole.

Reaction Workflow

G cluster_prep Step 1: Amidoxime Formation cluster_cyclization Step 2: Cyclization cluster_workup Workup & Purification hydroxylamine Hydroxylamine·HCl + Et3N amidoxime Amidoxime Intermediate hydroxylamine->amidoxime DMSO, 80°C, 2h nitrile1 R¹-CN nitrile1->amidoxime triazole 3,5-Disubstituted-1,2,4-Triazole amidoxime->triazole nitrile2 R²-CN nitrile2->triazole DMSO, 120°C, 12h catalyst Cu(OAc)₂ catalyst->triazole extraction Aqueous Workup & Extraction triazole->extraction chromatography Column Chromatography extraction->chromatography pure_product Pure Product chromatography->pure_product

Caption: Workflow for the Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles.

Three-Component One-Pot Synthesis from Amidines, Carboxylic Acids, and Hydrazines

This highly regioselective method provides rapid access to a diverse range of 1,3,5-trisubstituted 1,2,4-triazoles.[4][5][6] The reaction involves the initial formation of an acylamidine intermediate from a primary amidine and a carboxylic acid, facilitated by a coupling agent such as HATU. Subsequent cyclization with a monosubstituted hydrazine (B178648) yields the desired triazole.[4][5][6]

Data Presentation
EntryAmidineCarboxylic AcidHydrazineYield (%)
1BenzamidineAcetic AcidPhenylhydrazine84
2AcetamidineBenzoic AcidMethylhydrazine75
34-ChlorobenzamidinePropionic AcidPhenylhydrazine78
4Benzamidine4-Methoxybenzoic AcidIsopropylhydrazine65
5Thiophene-2-carboxamidineCyclohexanecarboxylic AcidPhenylhydrazine72
Experimental Protocol

General Procedure for the Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles:

  • To a solution of the amidine hydrochloride (1.0 mmol) and the carboxylic acid (1.2 mmol) in DMF (5 mL), add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol).

  • Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) (1.1 mmol) to the mixture and stir at room temperature for 30 minutes.

  • Add the monosubstituted hydrazine (1.0 mmol) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL).

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to give the pure 1,3,5-trisubstituted this compound.

Reaction Workflow

G cluster_activation Step 1: Acylamidine Formation cluster_cyclization Step 2: Cyclization cluster_workup Workup & Purification amidine Amidine acylamidine Acylamidine Intermediate amidine->acylamidine acid Carboxylic Acid acid->acylamidine DMF, rt, 30 min coupling HATU, DIPEA coupling->acylamidine triazole 1,3,5-Trisubstituted-1,2,4-Triazole acylamidine->triazole hydrazine Hydrazine hydrazine->triazole 80°C, 4-12h extraction Aqueous Workup & Extraction triazole->extraction chromatography Column Chromatography extraction->chromatography pure_product Pure Product chromatography->pure_product

Caption: Workflow for the Three-Component Synthesis of 1,2,4-Triazoles.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation offers a significant acceleration of chemical reactions, leading to reduced reaction times and often improved yields in the synthesis of 1,2,4-triazoles.[7][8] This protocol describes a one-pot, three-component synthesis of 1,4-disubstituted-5-methyl-1,2,4-triazoles from a hydrazide, dimethylformamide dimethylacetal (DMF-DMA), and a primary amine.

Data Presentation
EntryHydrazidePrimary AmineYield (%)
1Acetic hydrazideButylamine85
2Benzoic hydrazideBenzylamine82
3Acetic hydrazideAniline76
4Propionic hydrazideCyclohexylamine80
5Acetic hydrazide4-Methoxybenzylamine88
Experimental Protocol

General Procedure for the Microwave-Assisted Synthesis of 1,4-Disubstituted-5-methyl-1,2,4-triazoles:

  • In a microwave-safe vessel, dissolve the hydrazide (3 mmol) in dichloromethane (B109758) (2 mL).

  • Add dimethylformamide dimethylacetal (DMF-DMA) (3 mmol) and reflux the mixture for 30 minutes.

  • Evaporate the solvent in vacuo.

  • To the residue, add the primary amine (2.8 mmol) followed by acetic acid (1.5 mL).

  • Place the vessel in a microwave reactor and irradiate at 300 W for 2-3 minutes.

  • After the reaction, cool the vessel and pour the contents into ice-cold water.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 1,4-disubstituted-1,2,4-triazole.

Reaction Workflow

G cluster_intermediate Step 1: Intermediate Formation cluster_cyclization Step 2: Microwave-Assisted Cyclization cluster_workup Workup & Purification hydrazide Hydrazide intermediate N'-acyl-N,N-dimethylhydrazonoformamide hydrazide->intermediate CH₂Cl₂, reflux, 30 min dmf_dma DMF-DMA dmf_dma->intermediate triazole 1,4-Disubstituted-1,2,4-Triazole intermediate->triazole amine Primary Amine amine->triazole Microwave, 300W, 2-3 min acid_cat Acetic Acid acid_cat->triazole extraction Aqueous Workup & Extraction triazole->extraction chromatography Column Chromatography extraction->chromatography pure_product Pure Product chromatography->pure_product

Caption: Workflow for the Microwave-Assisted Synthesis of 1,2,4-Triazoles.

Conclusion

The one-pot synthetic methodologies detailed in these application notes provide efficient, versatile, and scalable routes to a wide variety of multi-substituted 1,2,4-triazoles. These protocols are designed to be readily implemented in research and development settings, facilitating the rapid synthesis of compound libraries for screening in drug discovery and for the development of novel functional materials. The choice of method will depend on the desired substitution pattern and the availability of starting materials.

References

Application Notes and Protocols for the Functionalization of 1,2,4-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, including antifungal, antiviral, and anticancer drugs. Its metabolic stability and ability to participate in hydrogen bonding make it a highly attractive component in drug design. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and robust method for the functionalization of this important heterocycle.

It is critical to understand that the CuAAC reaction itself forms a 1,2,3-triazole ring. Therefore, the functionalization of a this compound via this method is an indirect, yet powerful, two-step strategy. First, a this compound derivative bearing either a terminal alkyne or an azide (B81097) functional group is synthesized. This "activated" this compound can then be "clicked" with a complementary molecule (containing an azide or alkyne, respectively) to generate a hybrid molecule where the this compound core is linked to another pharmacophore through a stable 1,2,3-triazole bridge. This modular approach allows for the rapid assembly of complex molecular architectures and the exploration of new chemical space in drug discovery.

These application notes provide an overview of this methodology, detailed experimental protocols for the synthesis of functionalized this compound precursors and their subsequent use in CuAAC reactions, and a summary of their applications in medicinal chemistry.

Applications in Drug Discovery

The creation of hybrid molecules containing a this compound core linked to other bioactive moieties via a 1,2,3-triazole linker has emerged as a promising strategy in drug development.

  • Anticancer Agents: By conjugating a this compound derivative with other anticancer motifs, researchers can develop novel compounds with enhanced potency and selectivity. These hybrids have shown promising cytotoxic activity against various cancer cell lines. For instance, this compound-tethered indolinones have been designed as potent VEGFR-2 inhibitors for combating pancreatic and hepatocellular cancers.[1] Other hybrids have demonstrated significant activity as aromatase, EGFR, and BRAF inhibitors.[2][3]

  • Antimicrobial Agents: The modularity of the CuAAC reaction facilitates the rapid synthesis of extensive libraries of this compound conjugates for screening against a wide range of bacterial and fungal pathogens.

  • Enzyme Inhibitors: this compound-containing molecules can be linked to fragments that target the active sites of specific enzymes, leading to the development of potent and selective inhibitors.

  • Bioconjugation: Azide- or alkyne-functionalized 1,2,4-triazoles can be conjugated to biomolecules such as peptides, proteins, or nucleic acids. This enables the study of their biological function and the development of targeted drug delivery systems.

Experimental Protocols

Protocol 1: Synthesis of an Alkyne-Functionalized this compound Precursor

This protocol describes the synthesis of 4-amino-3-(prop-2-yn-1-yl)-1H-1,2,4-triazole-5(4H)-thione, a versatile building block for CuAAC reactions.

Materials:

Procedure:

  • Synthesis of Potassium 3-(prop-2-yn-1-yl)dithiocarbazate:

    • Dissolve potassium hydroxide (1 equivalent) in ethanol.

    • Add thiocarbohydrazide (1 equivalent) to the solution and stir until fully dissolved.

    • Cool the mixture in an ice bath and add carbon disulfide (1.1 equivalents) dropwise.

    • After stirring for 1-2 hours, add propargyl bromide (1 equivalent) dropwise and continue stirring at room temperature overnight.

    • The resulting precipitate is filtered, washed with cold ethanol, and dried to yield potassium 3-(prop-2-yn-1-yl)dithiocarbazate.

  • Cyclization to form the this compound ring:

    • Reflux a mixture of potassium 3-(prop-2-yn-1-yl)dithiocarbazate (1 equivalent) and hydrazine hydrate (2 equivalents) in water for 4-6 hours.

    • Monitor the reaction for the cessation of hydrogen sulfide (B99878) evolution.

    • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 4-amino-3-(prop-2-yn-1-yl)-1H-1,2,4-triazole-5(4H)-thione.

Protocol 2: General Procedure for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general procedure for the click reaction between an alkyne-functionalized this compound and an organic azide.

Materials:

Procedure:

  • In a reaction vessel, dissolve the alkyne-functionalized this compound (1 equivalent) and the organic azide (1.1 equivalents) in the chosen solvent system (e.g., a 1:1 mixture of t-BuOH and water).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.

  • To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are typically complete within 1-24 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired this compound-1,2,3-triazole hybrid.

Quantitative Data

The following tables summarize representative yields for the CuAAC functionalization of this compound derivatives and the biological activities of the resulting hybrid molecules.

Table 1: Representative Yields for CuAAC Functionalization of this compound Derivatives.

Alkyne-Functionalized this compoundAzide PartnerSolventYield (%)Reference
4-amino-3-(prop-2-yn-1-yl)-1H-1,2,4-triazole-5(4H)-thioneBenzyl azidet-BuOH/H₂O85-95
4-amino-3-(prop-2-yn-1-yl)-1H-1,2,4-triazole-5(4H)-thionePhenyl azidet-BuOH/H₂O80-90
3-(prop-2-yn-1-yloxy)methyl-1,2,4-triazole1-azido-4-methylbenzeneDMF92[4][5]
3-propargyl-5-mercapto-1,2,4-triazole2-azido-N-phenylacetamideDMSO88

Note: Yields are indicative and can vary based on specific substrates and reaction conditions.

Table 2: Anticancer Activity of this compound-1,2,3-Triazole Hybrids.

Compound IDTargetCancer Cell LineIC₅₀ (µM)Reference
11d VEGFR-2PANC-1 (Pancreatic)0.17[1]
HepG2 (Liver)0.58[1]
11e VEGFR-2PANC-1 (Pancreatic)0.29[1]
HepG2 (Liver)0.87[1]
6b AromataseMCF-7 (Breast)0.035 (GI₅₀)[2]
19h EGFRA549 (Lung)4.5[3]
19l B-RAFV600EA549 (Lung)3[3]

Table 3: Antimicrobial Activity of this compound-1,2,3-Triazole Hybrids.

Compound IDBacterial StrainMIC (µg/mL)Reference
9ac Staphylococcus aureus0.625[6]
9ab-ai Enterococcus faecalis0.625[6]
9ac-j Pseudomonas aeruginosa0.625[6]
14a MRSA0.25[7]
18 Escherichia coli8[7]

Visualizations

CuAAC_Functionalization_Workflow cluster_synthesis Step 1: Precursor Synthesis cluster_click Step 2: CuAAC Reaction Triazole_Core This compound Core Functional_Group Introduction of Alkyne or Azide Group Triazole_Core->Functional_Group Chemical Synthesis Functionalized_Triazole Functionalized This compound Functional_Group->Functionalized_Triazole CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Functionalized_Triazole->CuAAC Partner_Molecule Complementary Molecule (Azide or Alkyne) Partner_Molecule->CuAAC Hybrid_Molecule This compound-1,2,3-Triazole Hybrid Molecule CuAAC->Hybrid_Molecule

Caption: Workflow for the functionalization of 1,2,4-triazoles via a two-step process involving precursor synthesis and subsequent CuAAC reaction.

VEGFR2_Inhibition_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization->Signaling Activates Angiogenesis Angiogenesis, Cell Proliferation, Survival Signaling->Angiogenesis Promotes Hybrid This compound-Indolinone Hybrid Hybrid->VEGFR2 Inhibits

Caption: Simplified signaling pathway of VEGFR-2 and its inhibition by a this compound-indolinone hybrid, a potential anticancer mechanism.

References

Application Notes and Protocols: 1,2,4-Triazole Derivatives as Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanism of action of 1,2,4-triazole derivatives as antifungal agents, focusing on their interaction with the ergosterol (B1671047) biosynthesis pathway. Detailed protocols for key experimental assays are provided to enable researchers to evaluate the antifungal properties of these compounds.

Mechanism of Action

This compound derivatives represent a major class of antifungal agents that exhibit broad-spectrum activity against pathogenic fungi.[1][2][3] Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (also known as CYP51 or Erg11p).[1][2][3][4] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity and function of the fungal cell membrane.[2]

The nitrogen atom (N4) of the this compound ring coordinates with the heme iron atom located in the active site of the lanosterol 14α-demethylase enzyme. This binding event prevents the enzyme from converting lanosterol to ergosterol.[2] The inhibition of this crucial step leads to two major consequences for the fungal cell:

  • Depletion of Ergosterol: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts the membrane's fluidity, permeability, and the function of membrane-bound proteins.[2]

  • Accumulation of Toxic Methylated Sterols: The blockage of lanosterol 14α-demethylase results in the accumulation of 14α-methylated sterol precursors, such as lanosterol. These sterols are incorporated into the fungal membrane, leading to a disorganized and dysfunctional membrane structure, ultimately inhibiting fungal growth and replication.[2]

This targeted inhibition of a fungal-specific enzyme pathway contributes to the selective toxicity of this compound derivatives against fungi with minimal effects on mammalian cells.

Quantitative Data: In Vitro Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values for a selection of this compound derivatives against various fungal pathogens. These values are indicative of the antifungal potency of the compounds.

Compound/DrugFungal SpeciesMIC (µg/mL)IC50 (µM)Reference
Fluconazole Candida albicans0.25 - 1.0-[1]
Candida glabrata0.5 - 64-[1]
Cryptococcus neoformans0.25 - 16-[1]
Aspergillus fumigatus>64-[4]
Itraconazole Candida albicans0.03 - 0.5-[5]
Aspergillus fumigatus0.125 - 2.0-[5]
Voriconazole Candida albicans0.03 - 0.25-[6]
Aspergillus fumigatus0.25 - 2.0-[5]
Compound 7 Candida albicans0.0156-[6]
Cryptococcus neoformans0.0156-[6]
Compound 21 Cryptococcus neoformans0.0156-[6]
Compound 8a Candida parapsilosis0.015-[4]
Compound 8d Candida albicans0.005-[4]
Compound 13 Candida albicans-0.08[7]

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing (CLSI M27)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.

Materials:

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • 96-well microtiter plates.

  • Antifungal compound stock solution (e.g., in DMSO).

  • Fungal inoculum.

  • Spectrophotometer or microplate reader.

  • Sterile saline or water.

  • Vortex mixer.

Procedure:

  • Preparation of Antifungal Agent Dilutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the antifungal agent in RPMI-1640 medium in a 96-well plate to achieve the desired final concentration range. The final volume in each well should be 100 µL.

    • Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

  • Inoculum Preparation:

    • Culture the yeast on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35°C.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm of 0.08-0.1 for Candida spp.). This corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final inoculum to each well of the microtiter plate containing the antifungal dilutions.

    • The final volume in each well will be 200 µL.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control.

    • Growth can be assessed visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 530 nm).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare antifungal serial dilutions in 96-well plate D Inoculate plate with fungal suspension A->D B Prepare fungal inoculum (0.5 McFarland) C Dilute inoculum to final concentration B->C C->D E Incubate at 35°C for 24-48 hours D->E F Read results visually or with plate reader E->F G Determine MIC (≥50% growth inhibition) F->G

Broth Microdilution Workflow
Ergosterol Quantification Assay (GC-MS Method)

This protocol describes the extraction and quantification of ergosterol from fungal cells to assess the inhibitory effect of this compound derivatives on its biosynthesis.

Materials:

  • Fungal culture treated with the test compound.

  • Untreated fungal culture (control).

  • Glass tubes with Teflon-lined screw caps.

  • Saponification solution: 25% alcoholic potassium hydroxide (B78521) (w/v).

  • n-Hexane.

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).

  • Ergosterol standard.

  • Gas chromatograph-mass spectrometer (GC-MS).

  • Water bath or heating block.

  • Vortex mixer.

  • Centrifuge.

Procedure:

  • Cell Harvesting and Saponification:

    • Harvest fungal cells from liquid culture by centrifugation.

    • Wash the cell pellet with sterile water.

    • Add a known weight of the cell pellet to a glass tube.

    • Add 3 mL of saponification solution.

    • Incubate in a water bath at 85°C for 1 hour, vortexing every 15 minutes.

  • Sterol Extraction:

    • Cool the tubes to room temperature.

    • Add 1 mL of sterile water and 3 mL of n-hexane.

    • Vortex vigorously for 3 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the phases.

    • Carefully transfer the upper n-hexane layer to a new glass tube.

    • Repeat the extraction with another 3 mL of n-hexane and combine the extracts.

  • Derivatization:

    • Evaporate the n-hexane extract to dryness under a stream of nitrogen.

    • Add 100 µL of the silylating agent to the dried extract.

    • Incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives of the sterols.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., HP-5MS).

    • Set the temperature program to achieve separation of the sterols.

    • Monitor for the characteristic ions of the ergosterol-TMS derivative (e.g., m/z 468, 363, 337).[8]

    • Quantify the ergosterol content by comparing the peak area to a standard curve prepared with known concentrations of ergosterol.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A Harvest and weigh fungal cells B Saponify with alcoholic KOH A->B C Extract sterols with n-hexane B->C D Evaporate solvent C->D E Derivatize with silylating agent D->E F Analyze by GC-MS E->F G Quantify ergosterol F->G

Ergosterol Quantification Workflow
In Vitro Cytochrome P450 (Lanosterol 14α-Demethylase) Inhibition Assay

This protocol provides a general framework for assessing the direct inhibitory activity of this compound derivatives on the target enzyme, lanosterol 14α-demethylase.

Materials:

  • Recombinant fungal lanosterol 14α-demethylase (CYP51).

  • NADPH-cytochrome P450 reductase.

  • Lanosterol (substrate).

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+).

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Test compound (this compound derivative).

  • Quenching solution (e.g., acetonitrile (B52724) or methanol).

  • LC-MS/MS system.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, lanosterol 14α-demethylase, NADPH-cytochrome P450 reductase, and the this compound derivative at various concentrations.

    • Include a control reaction without the inhibitor.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of cold quenching solution.

    • Centrifuge to pellet the precipitated protein.

  • LC-MS/MS Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the product of the reaction (14-demethylated lanosterol) or the depletion of the substrate (lanosterol).

    • Develop a suitable LC-MS/MS method for the separation and detection of the analyte.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the compound concentration and fitting the data to a suitable dose-response curve.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis A Combine enzyme, substrate, and inhibitor B Pre-incubate at 37°C A->B C Initiate with NADPH regenerating system B->C D Incubate at 37°C C->D E Terminate reaction D->E F Analyze by LC-MS/MS E->F G Calculate IC50 F->G

CYP51 Inhibition Assay Workflow

Signaling Pathway Diagram

The following diagram illustrates the ergosterol biosynthesis pathway in fungi and the point of inhibition by this compound derivatives.

cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Intermediate 14-demethylated intermediates Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51/Erg11p) Triazole This compound Derivatives Ergosterol Ergosterol Intermediate->Ergosterol Multiple steps Triazole->Lanosterol_to_Intermediate_edge Inhibition

Inhibition of Ergosterol Biosynthesis

References

Application of 1,2,4-Triazoles as Corrosion Inhibitors for Copper: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for utilizing 1,2,4-triazole and its derivatives as effective corrosion inhibitors for copper and its alloys. The unique molecular structure of 1,2,4-triazoles, featuring three nitrogen atoms, a lone pair of electrons, and π-electrons, allows for strong adsorption onto metal surfaces, forming a protective barrier against corrosive environments.[1] These compounds are effective in various media, including acidic and neutral solutions.[2][3]

The mechanism of inhibition is generally a mixed type, involving both physisorption (electrostatic interaction) and chemisorption (covalent bonding) between the triazole molecules and the copper surface.[4] This protective layer impedes both anodic and cathodic reactions of the corrosion process.[2][4]

Experimental Workflow for Evaluating this compound Corrosion Inhibitors

The following diagram outlines a typical experimental workflow for the assessment of this compound derivatives as copper corrosion inhibitors.

G Inhibitor Inhibitor Synthesis/ Selection of this compound Derivatives WL Weight Loss Measurements Inhibitor->WL EIS Electrochemical Impedance Spectroscopy (EIS) Inhibitor->EIS PDP Potentiodynamic Polarization (PDP) Inhibitor->PDP Copper Copper Coupon Preparation (Polishing, Cleaning) Copper->WL Copper->EIS Copper->PDP Solution Corrosive Media Preparation Solution->WL Solution->EIS Solution->PDP SEM Surface Morphology (SEM) WL->SEM EIS->SEM PDP->SEM XPS Surface Composition (XPS) SEM->XPS DFT Theoretical Studies (DFT) XPS->DFT

Caption: Experimental workflow for corrosion inhibitor evaluation.

Detailed Experimental Protocols

Protocol 1: Weight Loss Measurement

This gravimetric method provides a direct measure of the corrosion rate and inhibition efficiency.

Materials and Equipment:

  • Copper coupons of known dimensions

  • Corrosive medium (e.g., 1M HCl, 3.5 wt.% NaCl solution)[4]

  • Synthesized this compound inhibitor at various concentrations[4]

  • Analytical balance (accuracy ±0.1 mg)

  • Emery paper of various grades (e.g., 400, 800, 1200)[4]

  • Acetone (B3395972) or ethanol (B145695) for cleaning and degreasing[4]

  • Desiccator

  • Thermostatic water bath

Procedure:

  • Mechanically polish the copper coupons using successively finer grades of emery paper until a mirror-like surface is achieved.[4]

  • Degrease the coupons with acetone or ethanol, rinse with deionized water, and dry thoroughly.[4]

  • Accurately weigh the cleaned and dried coupons (W_initial).[4]

  • Prepare the corrosive solution with and without various concentrations of the this compound inhibitor.

  • Immerse the coupons in the prepared solutions for a specified period (e.g., 24 hours) at a constant temperature.

  • After the immersion period, remove the coupons, gently clean them to remove corrosion products, rinse with deionized water, and dry.

  • Weigh the coupons again (W_final).

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • Corrosion Rate (CR): CR = (W_initial - W_final) / (A * t)

      • Where: A is the surface area of the coupon and t is the immersion time.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100

      • Where: CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Protocol 2: Electrochemical Measurements

Electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) provide insights into the corrosion kinetics and the mechanism of inhibition.

Materials and Equipment:

  • Potentiostat/Galvanostat with a three-electrode cell setup:

    • Working Electrode (WE): Copper coupon

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

    • Counter Electrode (CE): Platinum wire or graphite (B72142) rod

  • Corrosive medium with and without the inhibitor

Procedure for Potentiodynamic Polarization (PDP):

  • Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).[4]

  • Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[4]

  • Plot the logarithm of the current density (log i) versus the applied potential (E).

  • Extrapolate the linear portions of the anodic and cathodic curves (Tafel regions) to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[4]

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100

      • Where: i_corr_blank is the corrosion current density in the absence of the inhibitor and i_corr_inhibitor is the corrosion current density in the presence of the inhibitor.

Procedure for Electrochemical Impedance Spectroscopy (EIS):

  • After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).

  • Plot the impedance data as Nyquist and Bode plots.

  • Model the data using an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl).

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • Inhibition Efficiency (IE%): IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100

      • Where: R_ct_blank is the charge transfer resistance in the absence of the inhibitor and R_ct_inhibitor is the charge transfer resistance in the presence of the inhibitor.

Protocol 3: Surface Analysis

Techniques like Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) are used to characterize the morphology and composition of the copper surface after exposure to the corrosive environment.

Procedure:

  • After the corrosion tests (weight loss or electrochemical), carefully rinse the copper coupons with deionized water and dry them.

  • For SEM analysis, mount the coupons on stubs and coat with a conductive material (e.g., gold) if necessary. Acquire images at various magnifications to observe the surface morphology.

  • For XPS analysis, place the coupons in the ultra-high vacuum chamber of the XPS instrument. Irradiate the surface with X-rays and analyze the kinetic energy of the emitted photoelectrons to determine the elemental composition and chemical states of the surface.

Protocol 4: Quantum Chemical Calculations

Density Functional Theory (DFT) is a computational method used to correlate the molecular structure of the inhibitor with its inhibition efficiency.

Methodology:

  • Optimize the molecular structures of the this compound inhibitors using a suitable DFT method and basis set (e.g., B3LYP/6-31G(d,p)).[4][5]

  • Calculate quantum chemical parameters such as:

    • E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher values suggest a greater tendency to donate electrons to the metal's vacant d-orbitals.[4]

    • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule.[4]

    • Energy Gap (ΔE = E_LUMO - E_HOMO): A lower energy gap indicates higher reactivity of the inhibitor molecule.

    • Dipole Moment (μ): Provides information about the polarity of the molecule.

Quantitative Data Summary

The following tables summarize the performance of various this compound derivatives as corrosion inhibitors for copper in different corrosive media.

Table 1: Inhibition Efficiencies of this compound Derivatives for Copper Corrosion

InhibitorCorrosive MediumConcentrationInhibition Efficiency (IE%)TechniqueReference
3,5-diamino-1,2,4-triazole (DAT)2 M HNO₃Not SpecifiedIncreases with concentrationEIS, PDP, WL[6]
3-amino-1,2,4-triazole (ATA)2M HNO₃10⁻² M82.2%PDP, EIS, WL[6]
4-amino-5-ethyl-4H-1,2,4-triazole-3-thiolNot Specified2.58 mM96.09%Not Specified[6]
5-Phenyl-4H-1,2,4-triazole-3-thiol (PTAT)3.5% NaClNot SpecifiedHighNot Specified[2]
4-amino-3-ethyl-5-mercapto-1,2,4-triazole (AEMT)HClNot SpecifiedHighNot Specified[5][7]

Table 2: Electrochemical Parameters for Copper Corrosion in the Presence of this compound Derivatives

InhibitorCorrosive MediumConcentrationi_corr (µA/cm²)E_corr (mV vs. SCE)R_ct (Ω·cm²)Reference
This compound50 mM NaClNot SpecifiedHigher anodic currents than 1H-1,2,3-triazoleNot SpecifiedNot Specified[8]

Mechanism of Action

The corrosion inhibition mechanism of 1,2,4-triazoles on a copper surface is a multi-step process involving adsorption and film formation.

G cluster_0 Inhibitor in Solution cluster_1 Copper Surface cluster_2 Adsorption & Film Formation cluster_3 Corrosion Inhibition Inhibitor This compound Derivative Adsorption Adsorption onto Copper Surface Inhibitor->Adsorption Copper Copper (Cu) Copper->Adsorption Film Formation of a Protective Polymeric Film (e.g., Cu(1,2,4-TA)₂) Adsorption->Film Inhibition Reduced Corrosion Rate Film->Inhibition

Caption: Mechanism of this compound corrosion inhibition.

The nitrogen atoms in the triazole ring act as active centers for adsorption on the copper surface.[9] This can occur through physisorption, where the inhibitor adsorbs electrostatically, or chemisorption, which involves the formation of coordinate bonds between the nitrogen atoms and copper atoms. In some cases, a polymeric film, such as Cu(1,2,4-TA)₂, can form on the surface, providing a more robust protective layer.[10] This protective film acts as a barrier, hindering the diffusion of corrosive species to the copper surface and blocking the active sites for corrosion reactions.

References

Application Notes and Protocols: 1,2,4-Triazole Schiff Bases in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, antimicrobial activity, and proposed mechanisms of action of 1,2,4-triazole Schiff bases, a promising class of compounds in the discovery of new antimicrobial agents. The following sections detail quantitative antimicrobial data, experimental protocols for synthesis and biological evaluation, and visual representations of key processes to facilitate research and development in this area.

Introduction

The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents with unique mechanisms of action.[1][2] this compound derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties.[3][4][5] Schiff bases derived from 4-amino-1,2,4-triazoles are of particular interest due to their synthetic accessibility and potent antimicrobial effects against a variety of bacterial and fungal strains.[5][6] This document outlines key data and methodologies to guide the exploration of this compound Schiff bases as potential antimicrobial drug candidates.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of various this compound Schiff bases has been evaluated against a panel of clinically relevant bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, is a key quantitative measure of antimicrobial activity.

Table 1: Antibacterial Activity of this compound Schiff Bases (MIC in µg/mL)
Compound IDStaphylococcus aureusBacillus cereusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Schiff Base 2p9.11 (µmol/mL)9.11 (µmol/mL)18.20 (µmol/mL)--[7]
Schiff Base 4dLower than Ampicillin--Lower than AmpicillinLower than Ampicillin[8]
Mannich Base 5dLower than Ampicillin--Lower than AmpicillinLower than Ampicillin[8]
Schiff Base 27-----[1]
Schiff Base 360.264 (mM)----[1]
Compound 4a-fSame as CeftriaxoneModerate-ModerateModerate[5]
RO9125-250--≥1000≥1000[9]

Note: Direct comparison of MIC values should be done with caution due to variations in experimental conditions between studies. Some values were reported in different units (µmol/mL or mM) and are presented as such.

Table 2: Antifungal Activity of this compound Schiff Bases (MIC in µg/mL)
Compound IDCandida albicansMicrosporum gypseumAspergillus nigerReference
5b, 5c, 5d, 5e, 5m, 5n-Superior to Ketoconazole-[3]
Schiff Base 4dLower than Ampicillin--[8]
Mannich Base 5dLower than Ampicillin--[8]
Compound 4aExcellent--[5]
Compound 4fExcellent--[5]
4-((4-brombenzyliden)amino)-5-methyl-4H-1,2,4-triazole-3-thiol7.8–62.5--[10]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and antimicrobial evaluation of this compound Schiff bases, based on established literature.

General Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

This protocol describes a common route for the synthesis of the 4-amino-1,2,4-triazole (B31798) core structure.

Materials:

Procedure:

  • Step 1: Synthesis of Potassium Dithiocarbazinate (if starting from an acid chloride). [11]

    • Dissolve the starting benzohydrazide (B10538) in ethanolic potassium hydroxide.

    • Add carbon disulfide dropwise while cooling in an ice bath.

    • Stir the reaction mixture for a specified time until a solid precipitate forms.

    • Filter the precipitate, wash with a suitable solvent like ether, and dry.

  • Step 2: Cyclization to form the this compound ring.

    • Method A (from benzoic acid and thiocarbohydrazide): Heat a mixture of the substituted benzoic acid and thiocarbohydrazide (B147625) at a high temperature (e.g., 160-170°C) for a specified duration.[3]

    • Method B (from dithiocarbazinate): Reflux the potassium dithiocarbazinate with an excess of hydrazine hydrate (B1144303) in water or an alcohol for several hours.[11]

    • After cooling, acidify the reaction mixture with a suitable acid (e.g., concentrated HCl) to precipitate the product.

    • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.

Synthesis of this compound Schiff Bases

This protocol details the condensation reaction to form the Schiff base.

Materials:

  • 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

  • Substituted aromatic aldehyde[3][12]

  • Ethanol or a mixture of ethanol and dioxane[5]

  • Catalytic amount of concentrated sulfuric acid or glacial acetic acid[3][5]

  • Reflux apparatus

  • Magnetic stirrer

Procedure:

  • Dissolve an equimolar amount of the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and the desired substituted aromatic aldehyde in a suitable solvent (e.g., ethanol).[4]

  • Add a few drops of a catalyst, such as concentrated sulfuric acid.[3][5]

  • Reflux the reaction mixture for several hours (the reaction progress can be monitored by Thin Layer Chromatography).[4]

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol, DMF/water mixture) to obtain the pure Schiff base.[6]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[7][13]

Materials:

  • 96-well microtiter plates[7][13]

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculums standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic/antifungal)[9]

  • Negative control (broth and solvent)

  • Incubator

Procedure:

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the wells of a 96-well plate using the appropriate broth to achieve a range of concentrations.

  • Inoculation:

    • Prepare a standardized inoculum of the test microorganism.

    • Add a specific volume of the inoculum to each well containing the diluted test compound.

  • Controls:

    • Include a positive control well containing the inoculum and a standard antimicrobial agent.

    • Include a negative control well containing only the broth to check for sterility.

    • Include a growth control well containing the inoculum and the broth with the solvent used to dissolve the compounds.

  • Incubation:

    • Incubate the microtiter plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizing Key Processes

Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of this compound Schiff bases.

G General Synthetic Workflow for this compound Schiff Bases cluster_0 Step 1: Triazole Ring Formation cluster_1 Step 2: Schiff Base Formation A Substituted Benzoic Acid /Ester/Acid Chloride C 4-Amino-5-substituted- 4H-1,2,4-triazole-3-thiol A->C B Thiocarbohydrazide or CS2/Hydrazine Hydrate B->C E This compound Schiff Base C->E Condensation (Reflux, Catalyst) D Substituted Aromatic Aldehyde D->E G Antifungal Mechanism of this compound Derivatives cluster_pathway Ergosterol Biosynthesis Pathway cluster_result Consequence Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Enzyme->Ergosterol Blocked Disruption Disruption of Fungal Cell Membrane Integrity Triazole This compound Schiff Base Inhibition Inhibition Triazole->Inhibition Inhibition->Enzyme

References

Application Notes and Protocols for the Synthesis of 1,2,4-Triazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs with a broad spectrum of biological activities, including antifungal, antiviral, anticancer, and antimicrobial properties.[1] The unique structural characteristics of the triazole ring, such as its capacity for hydrogen bonding, dipole moment, and structural rigidity, enable high-affinity interactions with a variety of biological targets, particularly enzymes.[1] This document provides detailed protocols for key synthetic routes to bioactive this compound derivatives, summarizes quantitative data for synthesized compounds, and illustrates relevant biological pathways and experimental workflows.

I. Synthetic Protocols for this compound-Based Enzyme Inhibitors

Several versatile methods exist for the synthesis of the this compound core. The following protocols describe two common and effective approaches: the reaction of hydrazides with isothiocyanates and the cyclization of thiosemicarbazides.

Protocol 1: Synthesis of 4-Aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones from Hydrazides and Isothiocyanates

This method is a widely used approach for the synthesis of this compound-3-thiones, which are valuable precursors for a variety of enzyme inhibitors.[2]

Step 1: Synthesis of Acylthiosemicarbazide Intermediate

  • Reaction Setup: In a round-bottom flask, dissolve the desired carbohydrazide (B1668358) (1 equivalent) in ethanol.

  • Addition of Isothiocyanate: To the stirred solution, add the appropriate aryl isothiocyanate (1 equivalent).

  • Reflux: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Intermediate: After completion of the reaction, cool the mixture to room temperature. The precipitated acylthiosemicarbazide is collected by filtration, washed with cold ethanol, and dried.

Step 2: Cyclization to this compound-3-thione

  • Reaction Setup: Suspend the synthesized acylthiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (B78521) (2M).

  • Reflux: Reflux the mixture for 4-6 hours.

  • Acidification: Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid (HCl) to a pH of approximately 5-6.

  • Isolation of Product: The precipitated 4-aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles from Hydrazones and Amines

This metal-free approach allows for the efficient synthesis of 1,3,5-trisubstituted 1,2,4-triazoles under oxidative conditions.[3]

  • Reaction Setup: In a sealed tube, combine the hydrazone (1 equivalent), aliphatic amine (2 equivalents), and iodine (I₂) as a catalyst (0.2 equivalents) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Heating: Heat the reaction mixture at 100-120 °C for 12-24 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove excess iodine.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the pure 1,3,5-trisubstituted this compound.

II. Quantitative Data on this compound-Based Enzyme Inhibitors

The following tables summarize the inhibitory activities of various this compound derivatives against different enzyme targets.

Table 1: Inhibition of Cholinesterases and α-Glucosidase by Azinane-Triazole Derivatives [4][5]

CompoundTarget EnzymeIC₅₀ (µM)
12d Acetylcholinesterase (AChE)0.73 ± 0.54
α-Glucosidase36.74 ± 1.24
Butyrylcholinesterase (BChE)0.038 ± 0.50
12m Acetylcholinesterase (AChE)Potent Inhibitor
α-Glucosidase-
Butyrylcholinesterase (BChE)0.017 ± 0.53
Acarbose (Reference) α-Glucosidase375.82 ± 1.76

Table 2: Dual Inhibition of EGFR and PARP-1 by Indolyl-Triazole Hybrids [6]

CompoundEGFR IC₅₀ (nM)PARP-1 IC₅₀ (nM)
12b 78.12.13
13b 62.41.24
Erlotinib (Reference) 80-
Olaparib (Reference) -1.49

Table 3: Cytotoxic Activity of Bis-Indolyl Conjugates Linked by this compound [7]

CompoundCell LineIC₅₀ (µM)
15o HT-29 (Colon Cancer)2.04
15r HT-29 (Colon Cancer)0.85
5-Fluorouracil (5-FU) (Reference) HT-29 (Colon Cancer)5.31

Table 4: Tyrosinase Inhibition by this compound-(Thio)semicarbazide Hybrids [8]

CompoundMushroom Tyrosinase IC₅₀ (µM)
6h 0.00162 ± 0.0109
6m 0.00166 ± 0.0217
6n 0.00165 ± 0.019
6p 0.00197 ± 0.0063
Kojic Acid (Reference) 14.09 ± 0.02

III. Visualizations of Pathways and Workflows

Signaling Pathway: Inhibition of the Wnt/β-Catenin Pathway by a Tankyrase Inhibitor

The Wnt signaling pathway plays a crucial role in cell proliferation and differentiation. Its dysregulation is often implicated in cancer. Tankyrase is a key enzyme in this pathway that promotes the degradation of Axin, a component of the β-catenin destruction complex. Inhibition of Tankyrase by this compound-based compounds can stabilize this complex, leading to the degradation of β-catenin and subsequent downregulation of Wnt target genes.[7]

Wnt_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dvl Dishevelled (Dvl) Frizzled->Dvl Activates LRP LRP5/6 Co-receptor DestructionComplex β-catenin Destruction Complex Dvl->DestructionComplex Inhibits GSK3b GSK3β APC APC Axin Axin beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Enters Nucleus and Co-activates TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Promotes Transcription Nucleus Nucleus Tankyrase Tankyrase Tankyrase->Axin Promotes Degradation TriazoleInhibitor This compound Inhibitor TriazoleInhibitor->Tankyrase Inhibits

Caption: Inhibition of Tankyrase by a this compound derivative stabilizes the β-catenin destruction complex.

Experimental Workflow: Synthesis and Biological Evaluation of this compound Inhibitors

The following diagram outlines a general workflow for the synthesis, characterization, and biological evaluation of novel this compound-based enzyme inhibitors.

Experimental_Workflow Start Design of Target This compound Derivatives Synthesis Chemical Synthesis (e.g., Protocol 1 or 2) Start->Synthesis Purification Purification and Characterization (TLC, Column Chromatography, NMR, Mass Spec) Synthesis->Purification InVitro In Vitro Enzyme Inhibition Assays (IC₅₀ Determination) Purification->InVitro CellBased Cell-Based Assays (Cytotoxicity, Apoptosis, Cell Cycle Analysis) InVitro->CellBased SAR Structure-Activity Relationship (SAR) Studies CellBased->SAR Lead_Opt Lead Compound Optimization SAR->Lead_Opt InVivo In Vivo Studies (Animal Models) SAR->InVivo Lead_Opt->Synthesis Iterative Refinement End Preclinical Candidate Selection InVivo->End

Caption: General workflow for the development of this compound-based enzyme inhibitors.

References

Troubleshooting & Optimization

common side reactions in Pellizzari and Einhorn-Brunner reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1,2,4-triazoles using the Pellizzari and Einhorn-Brunner reactions.

Pellizzari Reaction: Troubleshooting and FAQs

The Pellizzari reaction is a classical method for synthesizing 1,2,4-triazoles by condensing an amide and an acylhydrazide.[1] However, it is often plagued by low yields and harsh reaction conditions.[2]

Frequently Asked Questions (FAQs)

Q1: My Pellizzari reaction is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in the Pellizzari reaction are a common issue and can stem from several factors:

  • High Temperatures: Traditional Pellizzari reactions often require high temperatures, which can lead to the decomposition of starting materials or the desired product.[2][3]

  • Long Reaction Times: Extended periods of heating can also contribute to product degradation.[2]

  • Acyl Group Interchange: When the acyl groups of the amide and acylhydrazide are different, an interchange of these groups can occur, leading to a mixture of triazole products and reducing the yield of the desired compound.[2]

  • Incomplete Reaction: The reaction may not be proceeding to completion under the chosen conditions.

Troubleshooting Solutions:

StrategyDescriptionExpected Outcome
Microwave Irradiation Employing microwave synthesis can provide rapid and uniform heating.Significant reduction in reaction time (from hours to minutes) and an increase in product yield.[2]
Optimize Temperature Carefully control the reaction temperature to minimize decomposition.Improved yield by preventing the breakdown of reactants and products.
Monitor Reaction Progress Use techniques like Thin Layer Chromatography (TLC) to monitor the reaction's progress and stop it once the starting materials are consumed.Prevents product degradation from prolonged heating.
Use Reactants with Identical Acyl Groups When possible, use an amide and acylhydrazide with the same acyl groups.Eliminates the formation of multiple triazole products from acyl interchange.[2]

Q2: I am observing the formation of an unexpected side product. What could it be?

A2: A common side reaction in syntheses involving acylhydrazines is the formation of 1,3,4-oxadiazoles . This occurs through the intramolecular cyclization of the acylhydrazine with the loss of water, a pathway that competes with the desired intermolecular reaction to form the triazole.

Experimental Protocols

Protocol 1: Conventional Synthesis of 3,5-Diphenyl-1,2,4-triazole

This protocol is a classical thermal method.

  • Reactants: Benzamide (B126) and Benzoylhydrazide.

  • Procedure:

    • A mixture of benzamide and benzoylhydrazide is heated at approximately 140°C.

    • The reaction proceeds via condensation, eliminating water to form the 1,2,4-triazole ring.

    • The product, 3,5-diphenyl-1,2,4-triazole, is then isolated and purified.

  • Note: This method often requires long reaction times and may result in modest yields.

Protocol 2: Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles

This protocol is adapted from a procedure for reacting aromatic hydrazides with substituted nitriles, a variation of the Pellizzari reaction.[4]

  • Reactant Preparation: In a 20 mL microwave reaction vessel, combine the aromatic hydrazide (0.005 mol), substituted nitrile (0.0055 mol), and potassium carbonate (0.0055 mol).

  • Solvent Addition: Add 10 mL of n-butanol to the vessel.

  • Microwave Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 150°C for 2 hours with proper stirring.[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The this compound product often precipitates from the n-butanol.

  • Purification: Filter the precipitated solid and wash it with a small amount of cold n-butanol. The crude product can then be recrystallized from ethanol (B145695) to yield the analytically pure this compound.

Quantitative Data

Table 1: Comparison of Conventional vs. Microwave-Assisted Pellizzari Reaction

MethodReaction TimeYieldNotes
Conventional HeatingLong (hours)Generally low to moderate[2]Requires high temperatures, which can lead to product decomposition.[2][3]
Microwave IrradiationShort (minutes to a few hours)Moderate to good (e.g., 65-79% for some derivatives)Offers rapid and uniform heating, often leading to cleaner reactions and higher yields.[2]

Visualizations

Pellizzari_Mechanism Amide Amide Intermediate1 Tetrahedral Intermediate Amide->Intermediate1 + Hydrazide Hydrazide Acylhydrazide Hydrazide->Intermediate1 Intermediate2 Dehydrated Intermediate Intermediate1->Intermediate2 - H2O RingIntermediate 5-Membered Ring Intermediate Intermediate2->RingIntermediate Intramolecular Attack Triazole This compound RingIntermediate->Triazole - H2O Pellizzari_Troubleshooting Start Low Yield in Pellizzari Reaction Cause1 High Temperature / Long Reaction Time Start->Cause1 Cause2 Acyl Group Interchange Start->Cause2 Cause3 Incomplete Reaction Start->Cause3 Solution1 Use Microwave Irradiation Cause1->Solution1 Solution2 Use Reactants with Identical Acyl Groups Cause2->Solution2 Solution3 Monitor Reaction by TLC Cause3->Solution3 Einhorn_Brunner_Mechanism Imide Imide Intermediate1 Initial Adduct Imide->Intermediate1 + Hydrazine Hydrazine Alkyl Hydrazine Hydrazine->Intermediate1 Intermediate2 Dehydrated Intermediate Intermediate1->Intermediate2 - H2O RingIntermediate 5-Membered Ring Intermediate Intermediate2->RingIntermediate Intramolecular Cyclization Triazole This compound Isomer RingIntermediate->Triazole - H2O Einhorn_Brunner_Troubleshooting Start Isomeric Mixture in Einhorn-Brunner Reaction Cause Unsymmetrical Imide Used Start->Cause Solution Select Imide with Acyl Groups of Significantly Different Acidities Cause->Solution Principle Acyl group from stronger acid favors position 3 of the triazole ring Solution->Principle

References

Technical Support Center: Synthesis of 1,3,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of common byproducts during the synthesis of 1,3,4-oxadiazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of 1,3,4-oxadiazoles?

A1: The most frequently encountered byproducts in 1,3,4-oxadiazole (B1194373) synthesis are isomeric impurities and uncyclized intermediates. When starting from thiosemicarbazide (B42300) derivatives, the formation of 1,3,4-thiadiazoles is a common competitive pathway.[1][2] Another significant byproduct, particularly under certain reaction conditions, is the corresponding 1,2,4-triazole derivative. Incomplete cyclization can also lead to the presence of unreacted acylhydrazide or acylthiosemicarbazide intermediates in the final product mixture.

Q2: How can I detect the presence of these byproducts in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is essential for the detection and characterization of byproducts. Thin-Layer Chromatography (TLC) can often show the presence of multiple spots, indicating an impure product. For a more definitive identification, Mass Spectrometry (MS) is highly effective, as the 1,3,4-oxadiazole product will have a different molecular weight compared to its corresponding 1,3,4-thiadiazole (B1197879) byproduct (due to the mass difference between oxygen and sulfur).[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can also distinguish between the desired product and byproducts based on differences in the chemical shifts of the heterocyclic ring protons and carbons.

Q3: What are the key factors influencing the formation of these byproducts?

A3: Several factors can significantly impact the reaction pathway and the formation of byproducts. The choice of cyclizing or dehydrating agent is critical.[3][4] For instance, strong dehydrating agents without a sulfur source tend to favor oxadiazole formation, while thionating agents promote the formation of thiadiazoles. Reaction conditions such as temperature, solvent polarity, and pH also play a crucial role in determining the product distribution. The purity of the starting materials is another important factor, as impurities can sometimes catalyze unwanted side reactions.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Formation of 1,3,4-Thiadiazole Byproduct

Symptom: Your final product is a mixture of the desired 1,3,4-oxadiazole and a significant amount of the corresponding 1,3,4-thiadiazole.

Root Cause: This is a common issue when using thiosemicarbazide-based precursors, where a competitive cyclization can occur. The choice of cyclizing agent and reaction conditions can favor one pathway over the other.

Solutions:

  • Reagent Selection: The choice of cyclizing agent is the most critical factor. Using reagents that favor oxygen over sulfur in the cyclization is key.

    • EDC·HCl: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in a solvent like DMSO has been shown to be highly effective in promoting the formation of 2-amino-1,3,4-oxadiazoles from acyl thiosemicarbazides with high regioselectivity.[1]

    • Iodine/Potassium Iodide: An oxidative desulfurization/cyclization using iodine and potassium iodide in an alkaline solution can effectively convert acyl thiosemicarbazides to 2-amino-1,3,4-oxadiazoles.

    • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent can be used as an oxidant for the cyclization of acylthiosemicarbazides to yield 5-substituted-2-amino-1,3,4-oxadiazoles in good yields.[3]

  • Avoid Thionating Agents: Avoid using strong thionating agents like Lawesson's reagent or phosphorus pentasulfide (P₂S₅) if your goal is the oxadiazole, as these will strongly favor the formation of the thiadiazole.

Data Presentation: Comparison of Cyclizing Agents for Acyl Thiosemicarbazide Cyclization

Starting MaterialCyclizing AgentSolventTemperature (°C)Oxadiazole:Thiadiazole RatioYield (%)
Acyl ThiosemicarbazideEDC·HClDMSO60>99:1High
Acyl Thiosemicarbazidep-TsCl, Et₃NNMPNot Specified4:9692 (Thiadiazole)
Acyl ThiosemicarbazidePOCl₃Chlorobenzene60Variable (mixture)Moderate

Note: This table is a summary of reported trends and specific results may vary depending on the substrates and detailed experimental conditions.

Issue 2: Formation of this compound Byproduct

Symptom: Your reaction yields a mixture of the desired 1,3,4-oxadiazole and an isomeric this compound.

Root Cause: The formation of 1,2,4-triazoles can occur from the rearrangement of the intermediate or through a different cyclization pathway, often favored under specific pH conditions. For instance, the cyclization of thiosemicarbazide derivatives under alkaline conditions can favor the formation of 1,2,4-triazoles.

Solutions:

  • pH Control: Maintaining acidic conditions during the cyclization of thiosemicarbazide or semicarbazide (B1199961) derivatives generally favors the formation of the 1,3,4-oxadiazole or 1,3,4-thiadiazole ring over the this compound.

  • Choice of Dehydrating Agent: Strong acidic dehydrating agents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) can promote the desired cyclization to the 1,3,4-oxadiazole.

  • Reaction Temperature: In some cases, lower reaction temperatures may help to minimize the formation of the thermodynamically more stable triazole byproduct.

Data Presentation: Effect of Dehydrating Agent on 2,5-Disubstituted 1,3,4-Oxadiazole Synthesis from N,N'-Diacylhydrazines

Dehydrating AgentSolventTemperatureYield (%)Common Byproducts
POCl₃Neat or High-boiling solventReflux54-70Polymeric materials, incomplete cyclization
SOCl₂Neat or High-boiling solventRefluxGoodChlorinated byproducts, incomplete cyclization
Polyphosphoric Acid (PPA)Neat100-140°CHighMinimal, cleaner reaction profile
Triflic AnhydrideDichloromethaneRoom TempHighGenerally clean, but reagent is expensive

Note: Yields are highly substrate-dependent. This table provides a general comparison.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-aryl-1,3,4-oxadiazole using Iodine

This protocol describes the oxidative cyclization of an acylthiosemicarbazide to form a 2-amino-1,3,4-oxadiazole.

Materials:

  • Acylthiosemicarbazide (1.0 eq)

  • Iodine (I₂) (1.1 eq)

  • Potassium Iodide (KI) (1.1 eq)

  • 4N Sodium Hydroxide (NaOH) solution

  • Ethanol (B145695)

Procedure:

  • Dissolve the acylthiosemicarbazide in ethanol in a round-bottom flask.

  • To this solution, add the potassium iodide and iodine.

  • Slowly add the 4N NaOH solution to the reaction mixture with stirring.

  • Continue stirring at room temperature and monitor the reaction progress using TLC.

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and then with a dilute sodium thiosulfate (B1220275) solution to remove any remaining iodine.

  • The crude product is then dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazole using Phosphorus Oxychloride

This protocol details the cyclodehydration of a diacylhydrazine to form a 2,5-disubstituted-1,3,4-oxadiazole.

Materials:

  • N,N'-Diacylhydrazine (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (excess, can be used as solvent)

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add the N,N'-diacylhydrazine.

  • Carefully add an excess of phosphorus oxychloride to the flask.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Alternatively, the product can be extracted with ethyl acetate, the organic layer dried over anhydrous sodium sulfate, and the solvent evaporated under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Visualizations

G cluster_0 Troubleshooting Workflow: Byproduct Formation start Reaction Complete check_purity Analyze Product Mixture (TLC, MS, NMR) start->check_purity byproduct Byproduct Detected? check_purity->byproduct no_byproduct Pure Product (Proceed to Purification) byproduct->no_byproduct No identify_byproduct Identify Byproduct byproduct->identify_byproduct Yes thiadiazole 1,3,4-Thiadiazole identify_byproduct->thiadiazole triazole This compound identify_byproduct->triazole incomplete Incomplete Cyclization identify_byproduct->incomplete optimize_reagent Optimize Cyclizing Agent (e.g., use EDC, I2) thiadiazole->optimize_reagent optimize_ph Adjust pH (Acidic Conditions) triazole->optimize_ph optimize_conditions Optimize Reaction Conditions (Time, Temperature) incomplete->optimize_conditions

Caption: Troubleshooting workflow for identifying and addressing byproduct formation.

G cluster_1 Competing Cyclization Pathways from Acylthiosemicarbazide cluster_oxadiazole 1,3,4-Oxadiazole Formation cluster_thiadiazole 1,3,4-Thiadiazole Byproduct Formation cluster_triazole This compound Byproduct Formation start Acylthiosemicarbazide Intermediate path_oxa Desulfurization & Cyclization (e.g., EDC, I2) start->path_oxa path_thia Dehydration & Cyclization (e.g., POCl3, H2SO4) start->path_thia path_triazole Rearrangement & Cyclization (e.g., Alkaline Conditions) start->path_triazole product_oxa 2-Amino-1,3,4-Oxadiazole (Desired Product) path_oxa->product_oxa product_thia 2-Amino-1,3,4-Thiadiazole (Byproduct) path_thia->product_thia product_triazole This compound-3-thiol (Byproduct) path_triazole->product_triazole

Caption: Competing reaction pathways in the synthesis of 1,3,4-oxadiazoles.

References

Technical Support Center: Purification of Polar 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the purification of polar 1,2,4-triazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying polar this compound derivatives?

A1: The primary challenges stem from the inherent high polarity of these molecules. This often leads to:

  • Poor retention on reversed-phase (RP) chromatography columns: Polar compounds have a low affinity for the non-polar stationary phase and may co-elute with the solvent front.

  • Strong retention or streaking on normal-phase (NP) silica (B1680970) gel chromatography: The polar nature of the triazoles can cause strong interactions with the acidic silanol (B1196071) groups on the silica surface, leading to poor peak shape and difficult elution.

  • High solubility in polar solvents: This can result in low recovery yields during recrystallization.

  • Difficulty in finding a suitable solvent system for chromatography: Achieving a good separation with an appropriate retention factor (Rf) can be challenging.

Q2: Which purification techniques are most effective for polar this compound derivatives?

A2: The choice of purification technique depends on the specific properties of the derivative and the impurities present. The most effective methods include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is often the most suitable for highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high organic solvent content, allowing for the retention and separation of polar analytes that are not well-retained in reversed-phase chromatography.[1][2]

  • Recrystallization: This is a cost-effective method for purifying solid compounds. The main challenge is finding a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.

  • Normal-Phase Chromatography with modifiers: While standard normal-phase chromatography can be problematic, its performance can be improved by adding modifiers like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase to reduce tailing.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Both reversed-phase and HILIC modes can be used in preparative HPLC for high-purity isolation.

Q3: How do I select an appropriate solvent system for column chromatography of a polar this compound derivative?

A3: The selection of a solvent system is typically guided by Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.5 for the desired compound, with good separation from impurities.[3] For polar compounds on silica gel, you will likely need a relatively polar solvent system. Common solvent systems to start with include mixtures of:

For HILIC, the mobile phase typically consists of a high percentage of acetonitrile (B52724) and a smaller percentage of an aqueous buffer.

Q4: My polar this compound derivative is a salt. How does this impact purification?

A4: The salt form of your compound will be significantly more polar than the free base. This will affect its solubility and chromatographic behavior.

  • Solubility: Salts are often more soluble in polar solvents like water and methanol and less soluble in less polar organic solvents.

  • Chromatography: For silica gel chromatography, it is often advantageous to convert the salt to the free base through an acid-base workup before purification. If the compound must be purified as a salt, HILIC or ion-exchange chromatography may be more appropriate.

Troubleshooting Guides

Recrystallization
Observed Problem Potential Cause Suggested Solution
Compound does not crystallize upon cooling. The solution is not supersaturated.- Concentrate the solution by slowly evaporating some of the solvent.- Try scratching the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
The chosen solvent is too good a solvent.Slowly add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then gently reheat until clear and allow to cool slowly.
Low yield of recovered crystals. The compound is too soluble in the cold solvent.- Ensure you are using the minimum amount of hot solvent to dissolve the compound.- Cool the solution in an ice bath for a longer period to maximize precipitation.
Premature crystallization during hot filtration.- Use a pre-heated funnel and receiving flask.- Add a small excess of hot solvent before filtration and concentrate the filtrate afterward.
Product "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent.- Add more solvent to lower the saturation temperature.- Switch to a lower-boiling point solvent.
Recrystallized product is still impure. The cooling process was too rapid, trapping impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Impurities have similar solubility profiles.A different purification method, such as column chromatography, may be necessary.
Column Chromatography (Normal Phase & HILIC)
Observed Problem Potential Cause Suggested Solution
Compound streaks on the TLC plate and column. The compound is too polar for the current solvent system.- For normal phase, increase the polarity of the eluent (e.g., add more methanol).- For HILIC, ensure the sample is dissolved in a high organic content solvent, not water.
Strong interaction with the stationary phase (e.g., acidic silica).Add a modifier to the mobile phase, such as 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds.
Poor separation of the compound from an impurity. The selectivity of the solvent system is insufficient.- Try a different solvent system with similar polarity but different solvent components (e.g., switch from ethyl acetate to acetone).- For HILIC, adjust the buffer pH or salt concentration.
Compound is stuck on the column and won't elute (Normal Phase). The eluent is not polar enough.Gradually increase the polarity of the mobile phase. A small percentage of methanol can be added to dichloromethane or ethyl acetate to elute very polar compounds.
Compound elutes in the void volume (Reversed-Phase/HILIC). The compound is too polar for reversed-phase.Switch to HILIC or a more polar stationary phase.
The mobile phase in HILIC is too strong (too much water).Increase the organic solvent (e.g., acetonitrile) percentage in the mobile phase.
Irreproducible retention times in HILIC. Insufficient column equilibration.Equilibrate the HILIC column with at least 10-20 column volumes of the initial mobile phase before each injection.
Mobile phase composition is inconsistent.Prepare fresh mobile phase and ensure accurate mixing. Small variations in water content can significantly impact retention in HILIC.

Data Presentation: Purification Methods for this compound Derivatives

Compound TypePurification MethodSolvent/Eluent SystemPurity/Yield
Substituted 1,2,4-triazoles RecrystallizationEthanolAnalytically pure
This compound-containing phthalocyanines Column ChromatographyChloroform:Methanol (90:10)27% Yield
4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole Column ChromatographyChloroform:Ethyl Acetate (5:1)Not specified
Crude 1H-1,2,4-triazole RecrystallizationMethyl ethyl ketone, tetrahydrofuran, or ethyl acetate96-98% purity, 84-90% yield
N-Aryl-1,2,4-triazoles Thin-Layer ChromatographyDiethylether:n-butylamine:pyridine (91.4:7.7:0.9)Good separation of isomers

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask and add the minimum amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the compound is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: HILIC Purification
  • Column Selection and Equilibration: Choose a suitable HILIC stationary phase (e.g., silica, amide, or zwitterionic). Equilibrate the column with the initial mobile phase (typically high acetonitrile, low aqueous buffer) for at least 20-30 column volumes.

  • Sample Preparation: Dissolve the crude this compound derivative in a solvent that is as close as possible to the initial mobile phase composition. Avoid dissolving the sample in pure water, as this can lead to poor peak shape.

  • Method Development (Analytical Scale): Develop a suitable gradient method on an analytical HPLC system. A typical gradient involves decreasing the organic solvent (e.g., acetonitrile) concentration over time.

    • Mobile Phase A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate (pH 3)

    • Mobile Phase B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Formate (pH 3)

  • Scale-up to Preparative HPLC: Once an optimal separation is achieved on the analytical scale, the method can be scaled up to a preparative column. The flow rate and injection volume are increased proportionally to the column dimensions.

  • Fraction Collection: Collect the fractions corresponding to the peak of the desired compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent, typically by rotary evaporation followed by lyophilization to remove the aqueous component.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude this compound Derivative dissolution Dissolution in Minimal Hot Solvent synthesis->dissolution filtration Hot Gravity Filtration (if solids present) dissolution->filtration crystallization Slow Cooling & Crystallization filtration->crystallization isolation Vacuum Filtration crystallization->isolation washing Wash with Cold Solvent isolation->washing drying Drying under Vacuum washing->drying analysis Purity & Structural Analysis (TLC, HPLC, NMR, MS) drying->analysis

Caption: A general experimental workflow for the purification of this compound derivatives by recrystallization.

troubleshooting_guide cluster_problem Problem Identification cluster_solution Potential Solutions start Poor Purification Outcome streaking Streaking on TLC/Column? start->streaking low_yield Low Yield? start->low_yield no_crystals No Crystallization? start->no_crystals add_modifier Add Modifier to Eluent (e.g., TEA, Acetic Acid) streaking->add_modifier Yes change_solvent Change Solvent System streaking->change_solvent No use_hilic Switch to HILIC streaking->use_hilic If RP low_yield->change_solvent No check_solubility Minimize Solvent Volume / Cool for Longer low_yield->check_solubility Yes no_crystals->change_solvent No induce_crystallization Induce Crystallization (Scratch, Seed Crystal) no_crystals->induce_crystallization Yes

Caption: A troubleshooting decision tree for common issues encountered during the purification of polar this compound derivatives.

References

Technical Support Center: Troubleshooting Low Yields in Recrystallization of 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for overcoming low yields during the recrystallization of 1,2,4-triazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound derivative is not crystallizing, even after cooling the solution. What should I do?

A1: Several techniques can be employed when crystallization fails to initiate:

  • Induce Crystallization: Try scratching the inside of the flask at the solution's surface with a glass rod to create nucleation sites. Alternatively, if available, add a single, pure seed crystal of your compound to the solution.

  • Increase Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your this compound derivative, and then allow it to cool again.[1]

  • Introduce an Anti-Solvent: If the initial solvent is too effective at dissolving your compound, you can add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly turbid. Then, gently heat the mixture until it becomes clear again and allow it to cool slowly.[1]

  • Lower the Temperature: If cooling to room temperature is insufficient, try placing the flask in an ice bath or a freezer. Be aware that very low temperatures can sometimes cause impurities to precipitate as well.[1]

Q2: I've recovered a very low yield of my this compound derivative after recrystallization. What are the likely causes and how can I improve the yield?

A2: Low yields are a common issue in recrystallization and can often be attributed to the following factors:

  • Excessive Solvent Usage: Using too much solvent to dissolve the crude product is the most frequent cause of low recovery.[2] A significant portion of your product will remain in the mother liquor. To rectify this, concentrate the filtrate by evaporation and attempt a second crystallization.[1]

  • High Solubility in the Chosen Solvent: Your this compound derivative might be too soluble in the recrystallization solvent, even at lower temperatures.[1] Consider a different solvent or a mixed solvent system.

  • Premature Crystallization: The product may have crystallized prematurely on the filter paper or in the funnel during hot filtration. To prevent this, ensure that the filtration apparatus (funnel and receiving flask) is pre-heated before use.[1]

  • Losses During Transfers: Product can be lost during transfers between flasks. Ensure you rinse all glassware with a small amount of the cold recrystallization solvent to recover any residual product.

  • Inadequate Cooling: Ensure the solution has been cooled sufficiently to maximize crystal formation before filtration.

Q3: The recrystallized this compound product is still impure. What went wrong?

A3: Impurities in the final product can result from several issues during the recrystallization process:

  • Rapid Cooling: Cooling the solution too quickly can trap impurities within the growing crystal lattice.[1] It is crucial to allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]

  • Similar Solubility of Impurities: If the impurities have solubility characteristics that are very similar to your desired this compound derivative, recrystallization may not be an effective purification method. In such cases, alternative techniques like column chromatography should be considered.[1]

  • "Oiling Out": Instead of forming crystals, your compound may have separated from the solution as an oil.[2] This can happen if the melting point of your compound is low relative to the boiling point of the solvent or if the compound is highly impure.[2] If this occurs, try re-heating the solution, adding a small amount of additional solvent, and allowing it to cool more slowly.[2][3]

Data Presentation: Solvent Selection for this compound Recrystallization

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the this compound derivative well at high temperatures but poorly at low temperatures.

SolventGeneral Applicability for 1,2,4-TriazolesNotes
EthanolOften a good starting point for many this compound derivatives.[1]
WaterCan be effective for more polar 1,2,4-triazoles.[4]Due to its high boiling point, it can be a good choice for compounds that are sparingly soluble in organic solvents.[4]
Ethanol/EtherA mixed solvent system that can be effective for certain derivatives.[1]
Ethanol/WaterAnother common mixed solvent system.The ratio can be adjusted to achieve optimal solubility characteristics.
n-ButanolHas been used in the synthesis and subsequent precipitation of some 1,2,4-triazoles.
Methanol1,2,4-triazoles generally show good solubility.[5]May be too good of a solvent for some derivatives, leading to low recovery.
Acetone1,2,4-triazoles are generally soluble.[5]Similar to methanol, it might be too effective of a solvent.
Ethyl Acetate/HexaneA common mixed solvent system for less polar compounds.[1]The polarity can be fine-tuned by adjusting the ratio of the two solvents.

Experimental Protocols

General Protocol for Single-Solvent Recrystallization of a this compound Derivative

  • Solvent Selection: Based on preliminary solubility tests, choose a solvent in which your this compound derivative is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil and the solid dissolves completely. If the solid does not fully dissolve, add small portions of hot solvent until it does. Avoid adding a large excess of solvent.[1]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a new receiving flask. Place a piece of fluted filter paper in the funnel and quickly pour the hot solution through it.

  • Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask to slow the cooling process further.[3] Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum running for a period, followed by drying in a desiccator or a vacuum oven.

Visualizations

Troubleshooting_Low_Yield start Low Recrystallization Yield check_solubility Is the compound highly soluble in the cold solvent? start->check_solubility check_solvent_volume Was an excess of solvent used? check_solubility->check_solvent_volume No solution_solubility Change to a less-solubilizing solvent or use an anti-solvent. check_solubility->solution_solubility Yes check_premature_crystallization Did crystals form during hot filtration? check_solvent_volume->check_premature_crystallization No solution_solvent_volume Concentrate the mother liquor and attempt a second crop. check_solvent_volume->solution_solvent_volume Yes check_cooling_rate Was the solution cooled too rapidly? check_premature_crystallization->check_cooling_rate No solution_premature_crystallization Pre-heat the filtration apparatus. check_premature_crystallization->solution_premature_crystallization Yes solution_cooling_rate Allow the solution to cool slowly to room temperature before icing. check_cooling_rate->solution_cooling_rate Yes end_node Improved Yield check_cooling_rate->end_node No solution_solubility->end_node solution_solvent_volume->end_node solution_premature_crystallization->end_node solution_cooling_rate->end_node

Caption: Troubleshooting workflow for low yields in this compound recrystallization.

Solvent_Selection_Workflow start Start: Crude this compound solubility_test Perform small-scale solubility tests in various solvents. start->solubility_test find_good_solvent Identify a solvent with high solubility when hot and low solubility when cold. solubility_test->find_good_solvent single_solvent Use a single solvent system. find_good_solvent->single_solvent Ideal solvent found mixed_solvent Consider a mixed solvent system. find_good_solvent->mixed_solvent No ideal single solvent proceed_recrystallization Proceed with Recrystallization Protocol single_solvent->proceed_recrystallization dissolve_in_soluble Dissolve in a 'good' solvent. mixed_solvent->dissolve_in_soluble add_anti_solvent Add an 'anti-solvent' dropwise until turbidity appears. dissolve_in_soluble->add_anti_solvent heat_to_clear Gently heat until the solution is clear again. add_anti_solvent->heat_to_clear heat_to_clear->proceed_recrystallization

Caption: Logical workflow for selecting an appropriate solvent system.

References

Technical Support Center: Optimizing Copper-Catalyzed 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the copper-catalyzed synthesis of 1,2,4-triazoles. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key reactions are provided.

Troubleshooting Guide

This guide addresses common issues encountered during the copper-catalyzed synthesis of 1,2,4-triazoles in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in 1,2,4-triazole synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient heating, incorrect stoichiometry, or a deactivated catalyst.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction temperature; using a sealed reaction vessel can help achieve higher temperatures safely. If a catalyst is being used, ensure it is fresh and active.[1]

  • Purity of Starting Materials: Impurities, especially water, in the starting materials or solvents can interfere with the reaction.

    • Solution: Ensure all reagents and solvents are pure and dry.

  • Atmosphere: Some copper-catalyzed reactions are sensitive to air and moisture.

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.[1]

  • Catalyst System: The choice of copper catalyst, ligand, and base is crucial for optimal performance.

    • Solution: Experiment with different copper sources (e.g., Cu(I) vs. Cu(II) salts), ligands, and bases to find the optimal combination for your specific substrates.

Q2: I am observing a significant amount of a side product, which I suspect is a 1,3,4-oxadiazole (B1194373). Why is this happening and how can I prevent it?

The formation of 1,3,4-oxadiazoles is a common side reaction, particularly when using acylhydrazines as starting materials.

Cause:

Acylhydrazines can undergo intramolecular cyclization through the loss of water, especially under acidic or dehydrating conditions, to form a stable 1,3,4-oxadiazole ring. This pathway competes with the desired intermolecular reaction to form the this compound.

Solutions:

  • Milder Reaction Conditions: Avoid harsh dehydrating conditions and high temperatures that favor oxadiazole formation.

  • Catalyst Selection: Employ a catalyst system known to favor triazole formation. Certain copper catalysts are effective in nitrile-based syntheses for minimizing this side product.

Q3: My reaction is producing a mixture of regioisomers (e.g., 1,3- and 1,5-disubstituted 1,2,4-triazoles). How can I control the regioselectivity?

Achieving high regioselectivity is a common challenge in this compound synthesis. The choice of catalyst and the electronic properties of the substrates are key factors.

Control Strategies:

  • Catalyst-Controlled Synthesis: The choice of metal catalyst can be a powerful tool for controlling regioselectivity. For the [3+2] cycloaddition of isocyanides with diazonium salts, different catalysts can selectively produce different isomers.

    • Cu(II) catalysis typically yields 1,5-disubstituted 1,2,4-triazoles.[2]

    • Ag(I) catalysis selectively produces 1,3-disubstituted 1,2,4-triazoles.[2]

  • Substrate-Controlled Synthesis: In reactions like the Einhorn-Brunner reaction, the electronic properties of the substituents on the starting materials can direct the regioselectivity. The group derived from the stronger carboxylic acid will preferentially be located at the 3-position of the triazole ring.[1]

Q4: How can I effectively remove the copper catalyst from my final product?

Residual copper in the final product is a common issue. Several methods can be employed for its removal.

Purification Methods:

  • Aqueous Wash with Chelating Agents: Washing the organic layer containing the product with an aqueous solution of a chelating agent is a common and effective method.

    • EDTA Wash: A 0.1 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt can be used. Adjusting the pH of the EDTA solution to ~8 with a base like sodium bicarbonate can enhance chelation.[1]

    • Ammonia (B1221849)/Ammonium (B1175870) Chloride Wash: A wash with an aqueous solution of ammonia or ammonium chloride can also effectively remove copper.

  • Silica (B1680970) Gel Chromatography: Standard silica gel column chromatography can effectively separate the triazole product from polar copper salts.

  • Filtration through a Silica Plug: For a quicker purification, the crude reaction mixture can be passed through a short plug of silica gel. The more polar copper salts will be retained on the silica, while the desired product elutes.[1]

  • Use of Heterogeneous Catalysts: Employing a solid-supported copper catalyst can simplify removal, as the catalyst can be filtered off at the end of the reaction.

Data Presentation

The following tables summarize the effect of various reaction parameters on the yield of copper-catalyzed this compound synthesis.

Table 1: Effect of Copper Catalyst on the Yield of 1,5-disubstituted-1,2,4-triazole

EntryCopper CatalystYield (%)Reference
1Cu(OAc)₂79[3]
2CuCl75[3]
3CuBr82[3]
4CuI85[3]
5Cu₂O68[3]

Table 2: Effect of Solvent on the Yield of a Copper-Catalyzed this compound Synthesis

EntrySolventYield (%)Reference
1Toluene85[4]
2Dioxane78[4]
3DMF92[5]
4DMSO91[5]
5Acetonitrile65[4]

Table 3: Effect of Base on the Yield of a Copper-Catalyzed this compound Synthesis

EntryBaseYield (%)Reference
1K₂CO₃88[2]
2Cs₂CO₃94[4]
3Na₂CO₃82[2]
4Et₃N75[3]
5DBU90[4]

Experimental Protocols

Protocol 1: Copper-Catalyzed One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Triazoles from Nitriles and Hydroxylamine (B1172632)

This protocol is adapted from a procedure described by Xu, et al. and provides a general method for the synthesis of 3,5-disubstituted-1,2,4-triazoles.[2][6]

Materials:

Procedure:

  • To a sealed reaction tube, add the first nitrile (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and triethylamine (1.5 mmol) in tert-butanol (2.0 mL).

  • Stir the mixture at 80 °C for 2 hours.

  • To the resulting mixture, add the second nitrile (1.0 mmol), copper(II) acetate (0.2 mmol), and cesium carbonate (3.0 mmol) in dimethyl sulfoxide (2.0 mL).

  • Seal the tube and stir the reaction mixture at 120 °C for 24 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted-1,2,4-triazole.

Protocol 2: Copper-Catalyzed Tandem Addition-Oxidative Cyclization of Amidines and Nitriles

This protocol, based on the work of Ueda and Nagasawa, describes a method for synthesizing 1,3,5-trisubstituted-1,2,4-triazoles.[4]

Materials:

  • Amidine hydrochloride (1.0 mmol)

  • Nitrile (1.2 mmol)

  • Copper(I) bromide (CuBr) (0.05 mmol)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Dimethyl sulfoxide (DMSO) (2.0 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the amidine hydrochloride (1.0 mmol), nitrile (1.2 mmol), copper(I) bromide (0.05 mmol), and cesium carbonate (2.0 mmol).

  • Add dimethyl sulfoxide (2.0 mL) as the solvent.

  • Stir the reaction mixture at 120 °C under an air atmosphere for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the mixture and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure this compound derivative.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Starting Materials, Catalyst, Base, and Solvent reaction Heat and Stir Reaction Mixture (Monitor by TLC/LC-MS) start->reaction quench Quench Reaction reaction->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: General experimental workflow for copper-catalyzed this compound synthesis.

troubleshooting_flowchart start Low Yield or Side Product Formation check_purity Check Purity of Starting Materials & Solvents start->check_purity use_inert Use Inert Atmosphere (N₂ or Ar) start->use_inert optimize_temp Optimize Reaction Temperature start->optimize_temp screen_catalyst Screen Different Copper Catalysts/Ligands start->screen_catalyst screen_base Screen Different Bases start->screen_base side_product Specific Side Product? start->side_product oxadiazole 1,3,4-Oxadiazole side_product->oxadiazole Yes regioisomers Regioisomers side_product->regioisomers Yes milder_conditions Use Milder Conditions oxadiazole->milder_conditions change_catalyst Change Catalyst (e.g., Cu(II) vs Ag(I)) regioisomers->change_catalyst

References

Technical Support Center: Purification of 1,2,4-Triazole Salts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 1,2,4-triazole salts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common purification challenges associated with these ionic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound salts compared to their neutral counterparts?

A1: The salt form of 1,2,4-triazoles introduces several purification challenges. Their ionic nature leads to significantly different solubility profiles, often being more soluble in polar solvents and insoluble in nonpolar organic solvents typically used for their neutral analogues.[1] This can make standard chromatographic and recrystallization techniques more complex. Additionally, they are prone to hygroscopicity and may contain inorganic salt impurities from their synthesis.[2]

Q2: What are the most common methods for purifying this compound salts?

A2: The most frequently employed purification techniques for this compound salts are recrystallization and column chromatography.[1] Due to their ionic nature, specialized chromatographic techniques, such as hydrophilic interaction liquid chromatography (HILIC), may be necessary.[3] Acid-base extraction can also be used to convert the salt to a free base for purification, followed by conversion back to the salt form.[1]

Q3: How can I assess the purity of my purified this compound salt?

A3: Purity is commonly assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is often used for quantitative analysis.[1][4] The structure and identity of the purified salt are then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1][5] Elemental analysis can also provide confirmation of the salt's composition.[2]

Q4: My this compound salt is colored. How can I remove the color?

A4: Color impurities can sometimes be removed by recrystallization, potentially with the addition of activated carbon. However, care must be taken as activated carbon can also adsorb the desired product. The choice of recrystallization solvent is crucial in excluding the colored impurity in the mother liquor.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound will not crystallize. The solution is too dilute, or the solvent is too good.Concentrate the solution by evaporating some of the solvent. Add an anti-solvent (a solvent in which the salt is insoluble) dropwise until turbidity persists. Try scratching the inside of the flask or adding a seed crystal.
Low yield after recrystallization. The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used.Try a different solvent system. Concentrate the mother liquor to recover more product. Use the minimum amount of hot solvent necessary for dissolution.
Product "oils out" instead of crystallizing. The melting point of the salt is lower than the boiling point of the solvent. The cooling process is too rapid.Use a lower-boiling point solvent. Allow the solution to cool more slowly. Try adding the hot solution to a pre-heated anti-solvent.
Recrystallized product is still impure. Impurities have similar solubility to the product. Rapid cooling trapped impurities.A different purification method, such as column chromatography, may be necessary. Ensure slow cooling to allow for proper crystal lattice formation.[1]
Column Chromatography Issues
Problem Possible Cause Solution
Compound streaks on the column. The compound is too polar for the stationary phase/mobile phase combination. The compound is not fully dissolved in the mobile phase.For silica (B1680970) gel, add a small amount of a more polar solvent like methanol (B129727) to the eluent. Consider using a more polar stationary phase like alumina (B75360) or a specialized phase for ionic compounds.[6] Ensure the compound is fully dissolved before loading onto the column.
Compound does not move from the origin. The eluent is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).[1] For highly polar salts, consider reverse-phase chromatography or HILIC.[3]
Poor separation of the desired salt from impurities. The chosen mobile phase does not provide adequate resolution.Systematically vary the solvent composition of the mobile phase. If using a mixed solvent system, try different ratios. Consider a different stationary phase.

Experimental Protocols

Protocol 1: Recrystallization of this compound Sodium Salt

This protocol is adapted from a procedure for the preparation of analytically pure this compound sodium salt.[2]

  • Dissolution: Dissolve the crude this compound sodium salt in dry methanol.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Concentration: Evaporate the filtrate to dryness under reduced pressure.

  • Drying: Dry the resulting solid at 120-150°C to remove residual solvent and water.[2]

  • Washing: The crystallized product can be washed with a cold solvent, such as chilled methanol or ether, and then filtered.[2]

Protocol 2: General Column Chromatography of 1-Aryl-Substituted 1,2,4-Triazolium Salts

This protocol is a general procedure for the purification of 1-aryl-substituted 1,2,4-triazolium salts.[7]

  • Stationary Phase: Silica gel.

  • Mobile Phase: A mixture of methanol and dichloromethane (B109758) (e.g., 5% methanol in dichloromethane).[7]

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and pack the column.

  • Sample Loading: Dissolve the crude triazolium salt in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified triazolium salt.

Quantitative Data

Table 1: Recrystallization Solvents for 1,2,4-Triazolium Salts

Salt TypeSolvent SystemObserved YieldReference
1-Aryl-4-alkyl-1,2,4-triazolium tetrafluoroborateHot Methanol50%[8]
1-Alkyl-4-amino-1,2,4-triazolium nitrateHot Ethyl acetate/Methanol85%[9]
1H-1,2,4-triazole sodium saltWater, followed by drying67%[2]
Granular this compound sodium saltEthanol or Water/Ethanol>80% (sieving rate)[10]

Visualizations

experimental_workflow cluster_prep Crude Product Preparation cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product crude Crude this compound Salt recrystallization Recrystallization crude->recrystallization Dissolution & Crystallization column_chromatography Column Chromatography crude->column_chromatography Adsorption & Elution hplc HPLC recrystallization->hplc column_chromatography->hplc nmr_ms NMR / MS hplc->nmr_ms Purity Check pure_product Pure this compound Salt nmr_ms->pure_product Structure Confirmation

Caption: General experimental workflow for the purification of this compound salts.

troubleshooting_workflow cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Chromatography Troubleshooting start Purification Issue Identified no_crystals No Crystals Form start->no_crystals Issue low_yield Low Yield start->low_yield Issue oiling_out Oiling Out start->oiling_out Issue impure_product_recryst Impure Product start->impure_product_recryst Issue streaking Streaking start->streaking Issue no_movement No Movement start->no_movement Issue poor_separation Poor Separation start->poor_separation Issue node_conc Concentrate Solution no_crystals->node_conc Solution node_anti Add Anti-Solvent no_crystals->node_anti Solution node_seed Add Seed Crystal no_crystals->node_seed Solution node_solvent Change Solvent low_yield->node_solvent Solution node_conc_mother Concentrate Mother Liquor low_yield->node_conc_mother Solution node_lower_boil Lower Boiling Solvent oiling_out->node_lower_boil Solution node_slow_cool Slower Cooling oiling_out->node_slow_cool Solution node_column Use Column Chromatography impure_product_recryst->node_column Alternative node_polar_eluent Increase Eluent Polarity streaking->node_polar_eluent Solution node_polar_stationary Change Stationary Phase streaking->node_polar_stationary Solution node_gradient Use Gradient Elution no_movement->node_gradient Solution node_rp Try Reverse Phase/HILIC no_movement->node_rp Solution node_vary_mobile Vary Mobile Phase poor_separation->node_vary_mobile Solution node_change_stationary Change Stationary Phase poor_separation->node_change_stationary Solution

Caption: Troubleshooting guide for common issues in this compound salt purification.

References

Technical Support Center: Purification of 1,2,4-Triazole Products from Residual Copper Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of residual copper catalysts from 1,2,4-triazole products synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other copper-mediated reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual copper catalyst from my this compound product?

Residual copper can negatively impact downstream applications by interfering with biological assays, exhibiting cytotoxicity, and catalyzing undesired side reactions. For pharmaceutical and materials science applications, minimizing copper content to parts-per-million (ppm) levels is often a stringent regulatory requirement.[1]

Q2: What are the most common methods for removing copper catalysts?

The most prevalent methods for copper catalyst removal include:

  • Aqueous Washes with Chelating Agents: Utilizing solutions of reagents like EDTA, ammonia, or ammonium (B1175870) chloride to form water-soluble copper complexes that can be extracted from the organic phase.[1][2]

  • Solid-Phase Scavenging: Employing resins with high affinity for copper to bind the metal, which is then removed by simple filtration.[1]

  • Column Chromatography: Using silica (B1680970) gel or alumina (B75360) to separate the triazole product from polar copper salts.[1][3]

The choice of method depends on the properties of your triazole product, such as its solubility and stability.[1]

Q3: My triazole product seems to have a high affinity for copper, making removal difficult. What should I do?

The nitrogen atoms in the triazole ring can chelate copper ions, making their removal challenging.[1][4] In such cases, consider the following:

  • Use a stronger chelating agent, such as EDTA, in your aqueous wash.[1]

  • Increase the concentration of the chelating agent or perform multiple washes.[1]

  • Employ a solid-phase scavenger with a high affinity for copper.[1]

  • Adjust the pH of the aqueous wash to optimize chelation; for example, a pH of around 8 is often effective for EDTA.[1]

Q4: Can I avoid the copper removal step altogether?

Yes, copper-free click chemistry, which utilizes strained cyclooctynes, is an alternative that eliminates the need for a copper catalyst and subsequent removal steps. However, the synthesis of the required strained alkynes can be more complex and costly.[1]

Troubleshooting Guides

Problem 1: Persistent Green/Blue Color in the Organic Layer After Aqueous Wash

Possible CauseTroubleshooting Step
Incomplete copper complexation. Increase the concentration of the chelating agent (e.g., EDTA, ammonium chloride) in the aqueous wash. Perform multiple washes until the aqueous layer is colorless.[1]
The triazole product itself is chelating the copper. Use a stronger chelating agent or switch to a solid-phase scavenger with a higher affinity for copper.[1][4]
The pH of the aqueous wash is not optimal for complexation. Adjust the pH of the aqueous wash. For EDTA, a pH of around 8 is often effective. For ammonia/ammonium chloride, a basic pH is required. Caution: Test the pH stability of your product on a small scale first.[1]

Problem 2: Low Product Yield After Purification

Possible CauseTroubleshooting Step
Product partitioning into the aqueous layer during extraction. This can occur if your product has some water solubility. Minimize the number of aqueous washes or use a solid-phase scavenger to avoid liquid-liquid extraction.[4]
Product loss on silica gel during chromatography. The polar nature of some triazoles can lead to strong adsorption on silica gel. Consider using a less polar solvent system for elution or using a different purification method like a solid-phase scavenger, which often results in lower product loss.[1]

Problem 3: Residual Copper Detected in the Final Product

Possible CauseTroubleshooting Step
Insufficient purification. Repeat the purification step. For example, perform additional aqueous washes or pass the product through a fresh column of silica gel or a scavenger resin.[1]
The chosen method is not effective enough for the required purity. Switch to a more efficient copper removal method. For achieving very low copper levels (<10 ppm), specialized scavenger resins are often the most effective.[1]

Quantitative Comparison of Copper Removal Methods

The following table summarizes the typical efficiency and impact on yield for common copper removal techniques. These values are representative and can vary depending on the specific reaction conditions and the properties of the triazole product.

MethodTypical Residual Copper LevelTypical Product Yield LossAdvantagesDisadvantages
Aqueous Wash (Ammonium Chloride) 100 - 500 ppm5 - 15%Simple, inexpensive.[1]May not achieve very low copper levels; can be less effective if the product chelates copper strongly.[1]
Aqueous Wash (EDTA) < 100 ppm5 - 15%More effective than ammonium chloride for tightly bound copper.[1]Can be slow; may require pH adjustment.[1]
Silica Gel Chromatography < 50 ppm[1], 3.9-9.1 µg/g (ppm)[5]10 - 30%Can remove other impurities simultaneously.[1]Can be time-consuming and lead to significant product loss on the column.[1]
Specialized Scavenger Resins < 10 ppm< 5%Highly efficient; simple filtration workup.[1]More expensive than other methods.[1]

Experimental Protocols

Protocol 1: EDTA Wash for Copper Removal
  • Reaction Quench: After the click reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Wash the organic layer with a 0.1 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt. The pH of the EDTA solution can be adjusted to ~8 with a base like sodium bicarbonate to enhance chelation.[1]

  • Separation: Shake the mixture in a separatory funnel and allow the layers to separate. The aqueous layer will often turn blue as it complexes with the copper.[1]

  • Repeat: Drain the aqueous layer and repeat the wash with fresh EDTA solution until the aqueous layer is colorless.[1]

  • Final Washes: Wash the organic layer with water and then with brine to remove any remaining EDTA and water-soluble impurities.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Silica Gel Plug for Copper Removal
  • Prepare Silica Plug: Place a plug of silica gel in a pipette or a small column over a piece of cotton or a frit.

  • Equilibrate: Pre-elute the silica plug with the solvent system you will use for filtration (e.g., hexane/ethyl acetate).[1]

  • Load the Sample: Concentrate the crude reaction mixture and redissolve it in a minimal amount of the elution solvent. Load this solution onto the top of the silica plug.[1]

  • Elute: Elute the product from the silica plug with the chosen solvent system, collecting the eluent. The more polar copper salts should remain adsorbed on the silica.[1]

  • Concentrate: Concentrate the collected eluent under reduced pressure to obtain the purified product.[1]

Protocol 3: Using a Solid-Phase Copper Scavenger
  • Add to Reaction Mixture: After the reaction is complete, add the scavenger resin (typically 3-5 equivalents relative to the copper catalyst) to the reaction mixture.[1]

  • Stir: Stir the mixture at room temperature for 1-3 hours. The scavenging time may need to be optimized.[1]

  • Filter: Filter the mixture to remove the resin.[1]

  • Rinse and Concentrate: Wash the resin with a small amount of the reaction solvent. Combine the filtrate and washes, and then concentrate under reduced pressure to obtain the purified product.[1]

Visualized Workflows

EDTA_Wash_Workflow start Crude Reaction Mixture in Organic Solvent wash Wash with 0.1 M EDTA (aq) pH ~8 start->wash separate Separate Layers wash->separate aqueous_layer Aqueous Layer (Blue with Cu-EDTA) separate->aqueous_layer discard organic_layer Organic Layer separate->organic_layer repeat_wash Repeat Wash? organic_layer->repeat_wash repeat_wash->wash Yes (aqueous layer colored) final_wash Wash with Water and Brine repeat_wash->final_wash No (aqueous layer colorless) dry Dry over Na2SO4, Filter final_wash->dry concentrate Concentrate dry->concentrate end Purified Triazole Product concentrate->end

Caption: Workflow for Copper Removal using EDTA Wash.

Scavenger_Resin_Workflow start Crude Reaction Mixture add_resin Add Solid-Phase Copper Scavenger Resin (3-5 equiv.) start->add_resin stir Stir at RT for 1-3 hours add_resin->stir filter Filter to Remove Resin stir->filter resin Resin with Bound Copper filter->resin discard filtrate Filtrate filter->filtrate combine Combine Filtrate and Rinses filtrate->combine rinse Rinse Resin with Solvent rinse->combine concentrate Concentrate combine->concentrate end Purified Triazole Product concentrate->end

Caption: Workflow for Copper Removal using a Solid-Phase Scavenger.

References

Technical Support Center: Characterization of Unexpected Byproducts in 1,2,4-Triazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected byproducts in 1,2,4-triazole synthesis.

Troubleshooting Guides

Issue 1: Low Yield of the Desired this compound Product

Low yields are a common challenge in this compound synthesis. The potential causes can be broadly categorized into incomplete reactions, side reactions, and product loss during workup.

Q1: My reaction is not going to completion, resulting in a low yield. What are the common causes and solutions?

A1: Incomplete reactions can often be traced back to several factors:

  • Insufficient Heating: Many this compound syntheses, such as the Pellizzari reaction, require high temperatures to proceed to completion.[1]

    • Solution: Monitor the reaction temperature closely and consider increasing it if the reaction is sluggish. For volatile solvents, using a sealed reaction vessel can help achieve higher temperatures safely. Microwave irradiation can also be an effective method to increase reaction rates and yields.[1]

  • Improper Stoichiometry: An incorrect ratio of reactants can lead to an incomplete reaction.

    • Solution: Carefully check the stoichiometry of your reactants. It may be beneficial to use a slight excess of one of the reagents, such as the hydrazine (B178648) component.

  • Deactivated Catalyst: If your reaction employs a catalyst, its activity is crucial.

    • Solution: Ensure your catalyst is fresh and active. If necessary, consider using a newly opened bottle or purifying the existing catalyst.

  • Purity of Starting Materials: Impurities, especially water, can interfere with the reaction.

    • Solution: Use pure and dry reagents and solvents. If necessary, distill solvents and recrystallize solid starting materials before use.

  • Atmosphere: Some reactions, particularly those involving metal catalysts, can be sensitive to air and moisture.

    • Solution: Running the reaction under an inert atmosphere, such as nitrogen or argon, can significantly improve the yield.

Q2: I am observing significant amounts of byproducts in my reaction mixture. What are the most common unexpected byproducts and how can I minimize their formation?

A2: The formation of byproducts is a primary reason for low yields of the desired this compound. The two most common classes of unexpected byproducts are 1,3,4-oxadiazoles and isomeric 1,2,4-triazoles.

  • Formation of 1,3,4-Oxadiazoles: This is a classic side reaction, particularly when using acylhydrazines as starting materials. Under acidic or dehydrating conditions, acylhydrazines can undergo intramolecular cyclization to form a stable 1,3,4-oxadiazole (B1194373) ring, competing with the desired intermolecular reaction to form the triazole.

    • Solution:

      • Control Reaction Conditions: Avoid overly acidic or harsh dehydrating conditions. Careful control of temperature and reaction time is crucial.

      • Choice of Reagents: If possible, consider alternative synthetic routes that do not involve acylhydrazine intermediates prone to this side reaction.

  • Formation of Isomeric 1,2,4-Triazoles: In many this compound syntheses, particularly the Einhorn-Brunner reaction, a mixture of regioisomers can be formed.[2] For example, the reaction of an unsymmetrical diacylamine with a hydrazine can lead to two different this compound products.

    • Solution:

      • Regioselective Synthesis: In some cases, the regioselectivity can be influenced by the reaction conditions. For instance, in the Einhorn-Brunner reaction, the acyl group from the stronger carboxylic acid will preferentially be at the 3-position of the triazole ring.[2]

      • Catalyst Control: In certain catalytic syntheses, the choice of catalyst can direct the regioselectivity. For example, in the [3+2] cycloaddition of isocyanides with diazonium salts, Cu(II) catalysis tends to yield 1,5-disubstituted 1,2,4-triazoles, while Ag(I) catalysis favors the formation of 1,3-disubstituted isomers.[3]

Q3: How can I effectively separate my desired this compound from the common byproducts?

A3: The separation of the desired product from byproducts is a critical step. The choice of method depends on the physical and chemical properties of the compounds in the mixture.

  • Column Chromatography: This is one of the most versatile and widely used methods for separating organic compounds.

    • Stationary Phase: Silica (B1680970) gel is commonly used for the separation of 1,2,4-triazoles and their byproducts.

    • Mobile Phase: A solvent system with appropriate polarity should be chosen to achieve good separation. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.

  • Recrystallization: If the desired this compound is a solid and has significantly different solubility in a particular solvent compared to the byproducts, recrystallization can be a highly effective purification method.

  • High-Performance Liquid Chromatography (HPLC): For analytical and preparative-scale separations of complex mixtures, HPLC is a powerful technique. Both normal-phase and reversed-phase HPLC can be employed depending on the polarity of the compounds.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: How can I definitively identify the formation of a 1,3,4-oxadiazole byproduct in my reaction mixture?

A1: Spectroscopic methods are essential for the unambiguous identification of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C NMR: The chemical shifts of the carbon atoms in the 1,3,4-oxadiazole ring are characteristic. The two carbons of the oxadiazole ring typically appear in the range of δ 155-165 ppm.[7] In contrast, the carbons of a this compound ring appear at slightly different chemical shifts.

    • ¹H NMR: The proton signals of the substituents on the heterocyclic ring will have distinct chemical shifts and coupling patterns depending on their electronic environment.

  • Mass Spectrometry (MS): The mass-to-charge ratio (m/z) of the molecular ion peak will confirm the molecular weight of the byproduct, which will be isomeric with the desired this compound. Fragmentation patterns can also provide structural clues.[8]

  • Infrared (IR) Spectroscopy: The C=N and C-O-C stretching vibrations of the 1,3,4-oxadiazole ring will show characteristic absorption bands.

Q2: What are the typical reaction conditions for the Pellizzari and Einhorn-Brunner reactions, and what are their main drawbacks?

A2:

  • Pellizzari Reaction: This reaction involves the condensation of an amide with an acylhydrazide.

    • Typical Conditions: Often requires high temperatures (above 150 °C) and long reaction times.[1]

    • Drawbacks: The harsh conditions can lead to low yields and the formation of byproducts.[1]

  • Einhorn-Brunner Reaction: This reaction involves the condensation of a diacylamine with a hydrazine, often in the presence of a weak acid.

    • Typical Conditions: Generally proceeds under milder conditions than the Pellizzari reaction.

    • Drawbacks: A major drawback is the potential for the formation of a mixture of isomeric 1,2,4-triazoles if an unsymmetrical diacylamine is used.[2]

Q3: Are there any modern, more efficient methods for synthesizing 1,2,4-triazoles that minimize byproduct formation?

A3: Yes, several modern synthetic methods have been developed to overcome the limitations of classical reactions.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in reactions like the Pellizzari synthesis.[1]

  • Catalytic Methods: Various transition metal catalysts (e.g., copper, silver) have been employed to promote the regioselective synthesis of 1,2,4-triazoles under milder conditions.[3]

  • Multi-component Reactions: One-pot, multi-component reactions have been developed to synthesize highly substituted 1,2,4-triazoles with good efficiency and regioselectivity.[9][10]

Data Presentation

Table 1: Influence of Catalyst on the Regioselectivity of this compound Synthesis via [3+2] Cycloaddition

EntryCatalystSolventTemperature (°C)Time (h)Product Ratio (1,3-isomer : 1,5-isomer)Total Yield (%)
1Ag(I)CH₂Cl₂2512>95 : 588
2Cu(II)CH₂Cl₂25125 : >9579

Data compiled from literature reports on the cycloaddition of isocyanides and diazonium salts.[3]

Table 2: Comparison of Conventional vs. Microwave-Assisted Pellizzari Reaction

MethodTemperature (°C)Reaction TimeYield (%)
Conventional Heating160-1808-12 h40-60
Microwave Irradiation18015-30 min75-90

Illustrative data based on typical outcomes reported for the Pellizzari reaction.[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3,5-Disubstituted-1,2,4-triazoles via Pellizzari Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine the appropriate amide (1.0 eq) and acylhydrazide (1.0 eq).

  • Reaction: Heat the mixture to 160-180 °C under an inert atmosphere (e.g., nitrogen) for 8-12 hours.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product may solidify upon cooling. If so, collect the solid by filtration and wash with a cold, non-polar solvent (e.g., hexane). If the product does not solidify, dissolve the mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: HPLC Method for the Separation and Analysis of this compound and 1,3,4-Oxadiazole Byproducts

This is a general reversed-phase HPLC method that can be adapted for the analysis of many this compound reaction mixtures.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Solvent B: Acetonitrile or methanol (B129727) with 0.1% formic acid or trifluoroacetic acid.

  • Gradient Program: A typical gradient might start with a high percentage of Solvent A and gradually increase the percentage of Solvent B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the triazole and oxadiazole absorb (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition or a compatible solvent like methanol or acetonitrile. Filter the sample through a 0.22 µm syringe filter before injection.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield of this compound check_completion Is the reaction going to completion? (Check TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No byproducts Significant Byproduct Formation check_completion->byproducts Yes, but with byproducts workup_loss Product Loss During Workup/Purification check_completion->workup_loss Yes, clean reaction temp Increase Temperature / Use Microwave incomplete->temp stoichiometry Check Reactant Stoichiometry incomplete->stoichiometry catalyst Use Fresh/Active Catalyst incomplete->catalyst reagents Ensure Pure/Dry Reagents & Solvents incomplete->reagents atmosphere Run Under Inert Atmosphere incomplete->atmosphere oxadiazole Formation of 1,3,4-Oxadiazole byproducts->oxadiazole isomers Formation of Isomers byproducts->isomers optimize_workup Optimize Extraction and Purification Steps workup_loss->optimize_workup optimize_conditions Optimize Reaction Conditions (Milder Acid/Dehydrating Agent) oxadiazole->optimize_conditions regioselective Employ Regioselective Synthesis Strategy (Catalyst Control, etc.) isomers->regioselective

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Competing_Pathways cluster_start Starting Materials cluster_products Potential Products acylhydrazide Acylhydrazide intermediate Reaction Intermediate acylhydrazide->intermediate reagent Amide / Nitrile / etc. reagent->intermediate triazole This compound (Desired Product) intermediate->triazole Intermolecular Reaction oxadiazole 1,3,4-Oxadiazole (Byproduct) intermediate->oxadiazole Intramolecular Cyclization (Acid/Heat)

Caption: Competing reaction pathways for the formation of 1,2,4-triazoles vs. 1,3,4-oxadiazoles.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1,2,3-Triazole and 1,2,4-Triazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed comparative analysis of the chemical reactivity of 1,2,3-triazoles and 1,2,4-triazoles, two isomeric five-membered heterocyclic scaffolds of significant interest in medicinal chemistry, materials science, and drug development. We will explore their relative stability, electronic properties, and participation in key chemical transformations, supported by quantitative data and detailed experimental protocols.

Core Chemical Properties: A Head-to-Head Comparison

The arrangement of the three nitrogen atoms within the triazole ring is the primary determinant of the distinct electronic properties and, consequently, the reactivity of each isomer. 1,2,3-triazoles, with three contiguous nitrogen atoms, are recognized for their exceptional stability, whereas 1,2,4-triazoles, featuring two adjacent and one isolated nitrogen atom, exhibit more versatile reactivity in certain chemical contexts.[1] Both are aromatic and benefit from the stability conferred by aromaticity.[1]

Property1,2,3-Triazole1,2,4-TriazoleKey Differences & Implications
Structure Contains three contiguous nitrogen atoms.Contains two adjacent and one isolated nitrogen atom.The nitrogen arrangement significantly influences the ring's dipole moment and electronic distribution, impacting reactivity.[1]
Stability Highly stable to thermal and acidic conditions; resistant to oxidation, reduction, hydrolysis, and enzymatic degradation.[1][2][3]Generally stable, but can be hydrolyzed under strong acidic conditions.[1]The superior stability of 1,2,3-triazoles makes them preferred as inert linkers in drug discovery applications.[1]
Acidity (pKa of N-H) 9.4[1][4]10.26[1][5]1,2,3-triazole is a slightly stronger acid, which influences its propensity to act as a nucleophile under basic conditions.[1]
Basicity (pKa of conjugate acid) 1.2[1][4]2.19 - 2.45[1]This compound is the stronger base, rendering it more susceptible to electrophilic attack at its nitrogen atoms.[1]

Comparative Reactivity in Key Chemical Transformations

The differences in electronic structure between the two isomers lead to distinct behaviors in major reaction classes.

Synthesis Pathways

The synthesis of these two isomers typically follows divergent pathways, which is a primary point of comparison in their reactivity.

  • 1,2,3-Triazoles : The most prominent and efficient route to 1,4-disubstituted 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne.[1][2][3] The copper(I)-catalyzed version of this reaction (CuAAC), a cornerstone of "click chemistry," is lauded for its high efficiency, complete regioselectivity, and mild reaction conditions that produce high yields.[1][6]

  • 1,2,4-Triazoles : The synthesis of 1,2,4-triazoles is more varied and generally involves condensation reactions.[1] Common methods include the Einhorn–Brunner and Pellizzari reactions, which often require harsher conditions, such as high temperatures, compared to the CuAAC reaction.[1][5][7]

G cluster_0 1,2,3-Triazole Synthesis (CuAAC) cluster_1 This compound Synthesis (Condensation) a1 Azide a_out 1,4-Disubstituted 1,2,3-Triazole a1->a_out [3+2] Cycloaddition (Click Chemistry) a2 Terminal Alkyne a2->a_out [3+2] Cycloaddition (Click Chemistry) a3 Cu(I) Catalyst a3->a_out [3+2] Cycloaddition (Click Chemistry) b1 Hydrazine (B178648) Derivative b_out Substituted This compound b1->b_out Condensation (e.g., Einhorn-Brunner) b2 Diacylamine / Amide b2->b_out Condensation (e.g., Einhorn-Brunner)

Divergent synthetic pathways for triazole isomers.
Electrophilic and Nucleophilic Substitution

Both isomers can undergo substitution reactions, but their reactivity patterns differ significantly.

  • Electrophilic Attack : Due to its higher basicity and greater electron density on the nitrogen atoms, this compound is more prone to electrophilic attack, particularly N-alkylation.[1][8] The alkylation of unsubstituted this compound often yields a mixture of 1- and 4-alkylated isomers.[1] 1,2,3-triazole is less reactive towards electrophiles.

  • Nucleophilic Substitution : Nucleophilic substitution is generally challenging on the electron-rich triazole rings for both isomers.[1] However, it can be achieved on halo-substituted triazoles, especially when an electron-withdrawing group is present on the ring to facilitate nucleophilic displacement of the halogen.[1][9]

G cluster_0 This compound cluster_1 1,2,3-Triazole cluster_2 Both Isomers N4 Higher Basicity (pKa ~2.3) R4 More Susceptible to Electrophilic Attack (e.g., N-Alkylation) N4->R4 N3 Lower Basicity (pKa = 1.2) R3 Less Susceptible to Electrophilic Attack N3->R3 Both_N Electron-Rich Ring Both_R Nucleophilic Substitution is Challenging Both_N->Both_R

Logical relationship of basicity to electrophilic reactivity.
Cycloaddition Reactions

While 1,2,3-triazoles are famously the product of a [3+2] cycloaddition, certain this compound derivatives are highly reactive participants in other cycloaddition reactions.[1] For example, 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) is known as a powerful dienophile in Diels-Alder reactions due to its reactive N=N double bond.

Applications in Drug Development & Signaling Pathways

The distinct structures of 1,2,3- and 1,2,4-triazoles allow for their incorporation into complex molecules that can modulate different biological signaling pathways.

  • 1,2,3-Triazoles : Certain derivatives have been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is often dysregulated in cancer, thereby blocking downstream proliferation signals.[1]

  • 1,2,4-Triazoles : This core is found in numerous antifungal agents that work by inhibiting the P450-dependent enzyme CYP51, which is crucial for ergosterol (B1671047) synthesis in fungi.[8]

G cluster_mapk MAPK Pathway Inhibition drug123 1,2,3-Triazole Derivative raf Raf drug123->raf ras Ras ras->raf mek MEK raf->mek erk ERK mek->erk prolif Cell Proliferation erk->prolif

1,2,3-Triazole derivatives can inhibit the MAPK pathway.

Experimental Protocols

Protocol 1: Synthesis of 1,4-Disubstituted-1,2,3-Triazole via CuAAC (Click Chemistry)

This protocol is a representative example of the copper-catalyzed Huisgen 1,3-dipolar cycloaddition.[1]

  • Materials : Benzyl (B1604629) azide, phenylacetylene (B144264), sodium ascorbate (B8700270), copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), tert-butanol (B103910), and water.

  • Procedure :

    • In a vial, dissolve benzyl azide (1.0 equivalent) and phenylacetylene (1.0 equivalent) in a 1:1 mixture of tert-butanol and water.

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 equivalents).

    • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 equivalents).

    • To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

    • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are typically complete within 1-24 hours.

    • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-benzyl-4-phenyl-1H-1,2,3-triazole, which can be further purified by recrystallization or column chromatography.

Protocol 2: Synthesis of a 4-Amino-1,2,4-triazole-5-thione Derivative

This protocol describes a condensation-cyclization route to a functionalized this compound.

  • Materials : Thiocarbohydrazide (B147625), propargyl bromide, carbon disulfide, potassium hydroxide (B78521), hydrazine hydrate (B1144303), ethanol (B145695), and hydrochloric acid.

  • Procedure :

    • Step 1: Synthesis of Potassium 3-(prop-2-yn-1-yl)dithiocarbazate : Dissolve potassium hydroxide (1.0 equivalent) in ethanol. Add thiocarbohydrazide (1.0 equivalent) and stir until dissolved. Cool the mixture in an ice bath and add carbon disulfide (1.1 equivalents) dropwise, followed by the dropwise addition of propargyl bromide (1.0 equivalent). Stir at room temperature until the reaction is complete (monitored by TLC). The resulting precipitate is filtered, washed with cold ethanol, and dried.

    • Step 2: Cyclization to form the this compound ring : Reflux a mixture of the potassium salt from Step 1 (1.0 equivalent) and hydrazine hydrate (2.0 equivalents) in water for 4-6 hours. Monitor the reaction for the cessation of hydrogen sulfide (B99878) evolution.

    • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 4-amino-5-(prop-2-yn-1-ylthio)-4H-1,2,4-triazole-3-thiol.

Conclusion

While both 1,2,3- and 1,2,4-triazoles are stable, aromatic heterocycles, they exhibit notable differences in their reactivity profiles. 1,2,3-triazoles are characterized by their exceptional stability and are most efficiently and regioselectively synthesized via the CuAAC "click" reaction.[1] In contrast, 1,2,4-triazoles offer a broader range of classical synthetic possibilities and are more susceptible to electrophilic attack due to their greater basicity.[1] This comparative understanding is crucial for researchers, scientists, and drug development professionals in selecting the appropriate triazole isomer to achieve desired properties and functionalities in their target molecules.

References

Validation of 1,2,4-Triazole Derivatives as Potent Antibacterial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Among the promising candidates, 1,2,4-triazole derivatives have garnered considerable attention due to their broad spectrum of biological activities.[1][2][3] This guide provides a comparative analysis of the antibacterial efficacy of various this compound derivatives, supported by experimental data, to aid researchers and drug development professionals in this critical area.

Comparative Antibacterial Activity

The antibacterial potential of this compound derivatives is often enhanced by hybridization with other pharmacophores, such as quinolones. This approach has yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of the in vitro antibacterial activity of a compound. The following table summarizes the MIC values of selected this compound hybrids against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Ofloxacin-1,2,4-triazole hybrid Staphylococcus aureus0.25 - 1Ofloxacin0.25 - 1
Staphylococcus epidermidis0.25 - 1Ofloxacin0.25 - 1
Bacillus subtilis0.25 - 1Ofloxacin0.25 - 1
Escherichia coli0.25 - 1Ofloxacin0.25 - 1
Nalidixic acid-1,2,4-triazole hybrid Pseudomonas aeruginosa16Streptomycin2 - 15
Escherichia coli16Streptomycin2 - 15
Klebsiella pneumoniae16Streptomycin2 - 15
Staphylococcus aureus16Streptomycin2 - 15
Bacillus subtilis16Streptomycin2 - 15
Clinafloxacin-1,2,4-triazole hybrid Staphylococcus aureus0.25 - 32Clinafloxacin-
Bacillus subtilis0.25 - 32Clinafloxacin-
Escherichia coli0.25 - 32Clinafloxacin-
Pseudomonas aeruginosa0.25 - 32Clinafloxacin-

Experimental Protocols

The determination of MIC values is crucial for evaluating the efficacy of new antibacterial agents. The broth microdilution method is a widely accepted and standardized technique for this purpose.

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the this compound derivatives and reference antibiotics in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO).

  • Bacterial Strains: Use fresh (18-24 hour) cultures of the test bacteria grown on an appropriate agar (B569324) medium.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for most non-fastidious bacteria.

  • Equipment: Sterile 96-well U-bottom or flat-bottom microtiter plates, multichannel pipettes, spectrophotometer.

2. Inoculum Preparation:

  • Select 3-5 isolated colonies from the agar plate and suspend them in sterile saline or phosphate-buffered saline (PBS).

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.

3. Assay Procedure:

  • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform two-fold serial dilutions across the plate.

  • Inoculate each well (except for the sterility control) with 100 µL of the prepared bacterial inoculum, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control (wells with bacteria and medium but no compound) and a sterility control (wells with medium only).

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.[2]

Mechanism of Action: Inhibition of DNA Gyrase

The antibacterial activity of many quinolone-1,2,4-triazole hybrids is attributed to their ability to inhibit bacterial DNA gyrase.[4] This enzyme is essential for bacterial DNA replication, transcription, and repair.[4] By inhibiting DNA gyrase, these compounds disrupt critical cellular processes, ultimately leading to bacterial cell death.[4]

G cluster_bacterium Bacterial Cell Triazole_Derivative This compound Derivative DNA_Gyrase DNA Gyrase Triazole_Derivative->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Inhibition of bacterial DNA gyrase by this compound derivatives.

Experimental Workflow

The process of validating new antibacterial agents involves a systematic workflow from synthesis to biological evaluation.

G Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Screening Antibacterial Screening (e.g., Disk Diffusion) Characterization->Screening MIC MIC Determination (Broth Microdilution) Screening->MIC Mechanism Mechanism of Action Studies (e.g., Enzyme Assays) MIC->Mechanism

Caption: Workflow for the validation of antibacterial this compound derivatives.

References

A Comparative Analysis of 1,2,4-Triazole-Based Antifungal Drugs: Efficacy and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global rise in invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the critical need for effective antifungal therapies. Among the armamentarium of antifungal agents, the 1,2,4-triazole class stands out as a cornerstone of treatment. This guide provides a comprehensive comparison of the efficacy of prominent this compound-based antifungal drugs, including fluconazole, itraconazole, voriconazole, and posaconazole. We present supporting experimental data, detailed methodologies for key assays, and visualizations of the underlying mechanism of action and experimental workflows to aid researchers in their understanding and development of novel antifungal strategies.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for this compound antifungal agents is the potent and specific inhibition of a key enzyme in the fungal cell membrane biosynthesis pathway: lanosterol (B1674476) 14α-demethylase.[1][2] This enzyme, a cytochrome P450-dependent enzyme (CYP51), is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that maintains its integrity and fluidity.[3][4] The nitrogen atom in the triazole ring binds to the heme iron atom at the active site of CYP51, preventing the demethylation of lanosterol.[1] This disruption leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol, ultimately resulting in the inhibition of fungal growth and, in some cases, cell death.[1]

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene squalene_epoxidase Squalene Epoxidase squalene->squalene_epoxidase lanosterol Lanosterol squalene_epoxidase->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol cyp51->ergosterol triazoles 1,2,4-Triazoles (Fluconazole, Itraconazole, Voriconazole, Posaconazole) triazoles->inhibition MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_drug Prepare Antifungal Serial Dilutions inoculate Inoculate Microtiter Plate prep_drug->inoculate prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->inoculate incubate Incubate at 35°C (24-48h) inoculate->incubate read_mic Read MIC Endpoint (Visual/Spectrophotometer) incubate->read_mic

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of 1,2,4-Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships (SAR) of 1,2,4-triazole derivatives reveals a versatile scaffold with significant therapeutic potential across a range of diseases. This guide provides a comparative analysis of this compound compounds in antifungal, antibacterial, and anticancer applications, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.

The this compound ring, a five-membered heterocycle containing three nitrogen atoms, is a privileged structure in medicinal chemistry. Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its metabolic stability, have made it a cornerstone in the design of numerous clinically successful drugs. This guide synthesizes recent SAR studies to provide a clear comparison of how subtle structural modifications to the this compound core can profoundly impact biological activity.

Antifungal Activity: Targeting Ergosterol (B1671047) Biosynthesis

This compound-based antifungal agents, such as fluconazole (B54011) and itraconazole, are well-established inhibitors of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway. Disruption of this pathway leads to the accumulation of toxic sterols and compromised cell membrane integrity.

Structure-Activity Relationship Insights

SAR studies consistently highlight the importance of specific structural features for potent antifungal activity. A quintessential pharmacophore for many triazole antifungals includes a tertiary alcohol and a halogenated phenyl group attached to the core.

A strong SAR investigation has shown that derivatives with electron-withdrawing groups like -NO2 and -CF3 at the 7-position of a fused ring system demonstrated more effective antifungal activity.[1] Furthermore, compounds containing halogens such as chlorine (Cl) and fluorine (F) exhibited more potent antifungal activity than those with other electron-withdrawing groups.[1] For instance, one study found that a compound with a 7-chloro substitution showed remarkable activity against Aspergillus fumigatus with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL.[1] Another study highlighted that multihalogenated indole (B1671886) derivatives of triazole were four times more active against C. albicans, A. fumigatus, and C. krusei.[2]

Comparative Antifungal Activity Data

The following table summarizes the in vitro antifungal activity of various this compound derivatives against common fungal pathogens.

Compound IDR-Group SubstituentCandida albicans MIC (μg/mL)Aspergillus fumigatus MIC (μg/mL)Reference
Fluconazole -0.5 - 4>64[1]
Compound 1a 7-ClModerate activity against fluconazole-resistant strains0.25[1]
Compound 7d 2,4-dichloro substituentMore effective against certain Candida species-[1]
Compound 17 Fused-heterocycleExcellent activityExcellent activity[2]
Compound 10k Substituted amine side chain-0.125 - 1[1]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar (B569324) medium. A suspension is then prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is further diluted in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of final concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control (drug-free well).

cluster_workflow Antifungal MIC Testing Workflow Fungal Culture Fungal Culture Inoculum Preparation Inoculum Preparation Fungal Culture->Inoculum Preparation 0.5 McFarland Inoculation Inoculation Inoculum Preparation->Inoculation Serial Dilution Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation 35°C, 24-48h MIC Reading MIC Reading Incubation->MIC Reading

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antibacterial Activity: A Hybrid Approach

This compound derivatives have demonstrated significant potential as antibacterial agents, often through a strategy of molecular hybridization, where the triazole moiety is combined with other known antibacterial pharmacophores. This approach can lead to compounds with enhanced activity, novel mechanisms of action, and the ability to overcome existing drug resistance.

Structure-Activity Relationship Insights

A successful strategy in developing novel antibacterial agents has been the hybridization of the this compound moiety with other pharmacophores. For instance, the presence of electron-withdrawing substituents on a phenyl ring attached to the triazole has been found to be favorable for antibacterial activity. In one study, ciprofloxacin-triazole hybrids were synthesized, and it was observed that the type of substituent at the C-3 position of the this compound ring significantly influenced antibacterial activity, with a hydroxyphenyl fragment being the most favorable.

Comparative Antibacterial Activity Data

The following table presents the MIC values of representative this compound hybrids against common bacterial strains.

Compound IDHybrid PharmacophoreStaphylococcus aureus MIC (μg/mL)Escherichia coli MIC (μg/mL)Reference
Ciprofloxacin -0.25 - 10.25 - 1
Ofloxacin Analog 13 Ofloxacin0.25 - 10.25 - 1
Compound 39c Thiazine-3.125[2]
Compound 39h Thiazine--[2]
Compound 12h Piperazine-0.25 (MDR strain)
Experimental Protocol: Broth Microdilution Method for MIC Determination

The MIC of the synthesized compounds against bacterial strains is determined using the broth microdilution method.

  • Preparation of Bacterial Inoculum: Bacterial strains are grown overnight in a suitable broth medium. The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Similar to the antifungal assay, stock solutions of the test compounds are prepared in DMSO and serially diluted in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation: The wells are inoculated with the bacterial suspension and the plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: Targeting Key Signaling Pathways

The this compound scaffold has emerged as a privileged core in the development of anticancer agents due to its ability to interact with various molecular targets. Recent studies have highlighted the efficacy of this compound derivatives in inhibiting key enzymes like kinases and interfering with crucial cellular pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

Structure-Activity Relationship Insights

The anticancer activity of this compound derivatives is highly dependent on the nature and position of substituents on the triazole and associated rings. For example, the introduction of electron-withdrawing groups at the para-position of an N-1 phenyl ring has been shown to improve antiproliferative activity. In a series of diaryl-1,2,4-triazole-caffeic acid hybrids, amide derivatives were found to be less potent than their ester counterparts against several cancer cell lines.

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity (IC50 values) of selected this compound derivatives against various human cancer cell lines.

| Compound ID | Target/Mechanism | MCF-7 (Breast) IC50 (μM) | A549 (Lung) IC50 (μM) | HeLa (Cervical) IC50 (μM) | Reference | | :--- | :--- | :--- | :--- | :--- | | Doxorubicin | Topoisomerase II inhibitor | ~0.1 | ~0.2 | ~0.1 | - | | Compound 103e | Tubulin polymerization inhibitor | - | - | 5-100 nM |[2] | | Compound 103h | Tubulin polymerization inhibitor | - | - | 3-20 nM |[2] | | Compound 78j | COX-2/5-LOX dual inhibitor | - | 6.78 - 9.05 | - |[2] | | Compound 105d | PI3K/AKT/mTOR pathway inhibitor | 1.82 | - | - |[2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the synthesized compounds is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 3-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Triazole This compound Inhibitor Triazole->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

References

Unlocking Potential: A Comparative Guide to Molecular Docking of 1,2,4-Triazole Derivatives Across Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular interactions of 1,2,4-triazole derivatives reveals their significant potential in drug discovery. This guide provides a comparative analysis of their molecular docking performance against various biological targets implicated in cancer, microbial infections, and neurological disorders. By presenting quantitative data, detailed experimental protocols, and visual workflows, we offer researchers and drug development professionals a comprehensive resource to navigate the therapeutic landscape of these versatile compounds.

The this compound scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of clinically approved drugs.[1] Its unique structural features allow for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3][4] Molecular docking, a powerful computational technique, plays a pivotal role in elucidating the binding mechanisms of these derivatives with their protein targets, thereby guiding the rational design of more potent and selective therapeutic agents.[2]

This guide compares the molecular docking performance of various this compound derivatives against several key biological targets, summarizing binding affinities and inhibitory concentrations from recent studies. We also provide a standardized experimental protocol for molecular docking to ensure reproducibility and facilitate comparative analysis.

Comparative Docking Performance of this compound Derivatives

The following tables summarize the quantitative data from various molecular docking studies, showcasing the binding affinities and inhibitory activities of this compound derivatives against different biological targets.

Anticancer Targets

This compound derivatives have been extensively studied for their anticancer properties, targeting enzymes and proteins crucial for cancer cell proliferation and survival.[1][2][5]

Derivative/CompoundTarget ProteinDocking Score/Binding Energy (kcal/mol)Inhibition (IC50)Software UsedReference
Compound 1Aromatase-9.96-AutoDock 4.2[1]
Compound 1Tubulin-7.54-AutoDock 4.2[1]
Compound 8cEGFR-3.6 µM-[5]
Compound 8c & 8dBRAF-Potent Inhibition-[5]
Compound 8c & 8dTubulin-Strong Inhibition-[5]
Compound 7fc-kit tyrosine kinase-176.74916.782 µg/mL (HepG2)-[6][7]
Compound 2Thymidine Phosphorylase-Higher than 41.0 ± 1.63 μM (ref)-[8][9]
Compound 6Thymidine Phosphorylase-Higher than 41.0 ± 1.63 μM (ref)-[8]
Antimicrobial Targets

The rise of antimicrobial resistance has spurred the search for new therapeutic agents. This compound derivatives have shown promise as potent antimicrobial agents, often targeting essential microbial enzymes.[3][10][11]

Derivative/CompoundTarget ProteinDocking Score/Binding Energy (kcal/mol)MIC/MBC/MFCSoftware UsedReference
Compounds 1e, 1f, 2e, 2f1AJ0, 1JIJ, 4ZA5High Binding EnergyGood inhibitory effects-[10][12]
Compound 2hLanosterol 14-alpha-demethylase-MIC: 0.02-0.04 mM, MFC: 0.03-0.06 mM-[11]
Compound UIAEnoyl ACP reductaseExcellent Binding AffinityMore encouraging than Triclosan vs. E. coliPyRx Virtual Screening tool[3]
Compound 9GABA-ATFitness value: 67.55Strong activity vs. Gram-positive bacteriaGold suite[4]
Enzyme Inhibition Targets

Beyond anticancer and antimicrobial applications, this compound derivatives are effective inhibitors of various enzymes, including those involved in neurodegenerative diseases.[13][14]

Derivative/CompoundTarget EnzymeDocking Score/Binding Energy (kcal/mol)Inhibition (IC50)Software UsedReference
Compound 9jAcetylcholinesterase (AChE)-5.41 ± 0.24 µM-[13]
Compound 10fAcetylcholinesterase (AChE)-13.57 ± 0.31 µM-[13]
Compound 9jButyrylcholinesterase (BChE)-7.52 ± 0.18 µM-[13]
Compounds 2.1, 2.2, 2.3Acetylcholinesterase (AChE)-1.63 - 17.68 nM-[14]
Compounds 2.1, 2.2, 2.3Butyrylcholinesterase (BChE)-8.71 - 84.02 nM-[14]

Standardized Experimental Protocol for Molecular Docking

To ensure consistency and allow for meaningful comparisons across different studies, a generalized experimental protocol for molecular docking is outlined below. This protocol is a synthesis of methodologies reported in the cited literature.[1][3]

  • Protein Preparation:

    • Retrieve the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Remove water molecules, co-crystallized ligands, and any non-essential ions.

    • Add polar hydrogen atoms and assign Kollman charges to the protein.

    • Define the binding site or active site, typically based on the location of the co-crystallized ligand or through literature review.

  • Ligand Preparation:

    • Draw the 2D structures of the this compound derivatives using chemical drawing software.

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define the rotatable bonds.

  • Molecular Docking Simulation:

    • Utilize a docking software program (e.g., AutoDock, Gold, PyRx).

    • Define the grid box dimensions to encompass the active site of the target protein.

    • Run the docking simulation using a genetic algorithm or other appropriate search algorithm to explore various ligand conformations and orientations within the active site.

    • Generate multiple docking poses for each ligand.

  • Analysis of Results:

    • Rank the docking poses based on their docking scores or binding energies. The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the protein-ligand interactions of the best-ranked pose to identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

    • Compare the docking results of the derivatives with a known inhibitor or standard drug if available.

Visualizing the Workflow and Pathways

To better understand the process and context of these molecular docking studies, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway involving key anticancer targets.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Protein_Prep Protein Preparation (PDB Download, Cleaning) Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Grid_Box Grid Box Generation Protein_Prep->Grid_Box Docking_Run Running Docking Simulation Ligand_Prep->Docking_Run Grid_Box->Docking_Run Pose_Analysis Pose Clustering & Scoring Docking_Run->Pose_Analysis Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Pose_Analysis->Interaction_Analysis Lead_Identification Lead Compound Identification Interaction_Analysis->Lead_Identification

Caption: A generalized workflow for molecular docking studies.

Anticancer_Signaling_Pathway Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Triazole_EGFR This compound Derivatives Triazole_EGFR->EGFR Inhibition Triazole_BRAF This compound Derivatives Triazole_BRAF->BRAF Inhibition

Caption: Inhibition of the EGFR-BRAF pathway by 1,2,4-triazoles.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 1,2,4-Triazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides immediate, essential safety and logistical information for the handling of 1,2,4-Triazole, including personal protective equipment (PPE), operational plans for handling and disposal, and emergency procedures.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE.

Body Part Recommended PPE Specifications & Best Practices
Eyes/Face Safety glasses with side shields or chemical splash goggles.In situations with a risk of splashing or dust generation, a face shield worn over safety glasses is required. Eye protection should conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Hands Chemical-resistant gloves.Nitrile or neoprene gloves are generally recommended for handling chemicals. It is crucial to inspect gloves for integrity before each use and change them immediately if contaminated.[2] Specific breakthrough time data for this compound is not readily available, so it is advisable to consult the glove manufacturer's chemical resistance guide.
Body Laboratory coat.A long-sleeved lab coat is mandatory. For larger quantities or when there is a significant risk of exposure, chemical-resistant coveralls should be considered.[1][2]
Respiratory NIOSH-approved respirator.Use a respirator with a particulate filter (P95 or N95) if handling the compound in a way that generates dust or aerosols, especially outside of a fume hood.[1] The choice of respirator should be based on the potential for airborne exposure.
Feet Closed-toe shoes.Shoes must fully cover the feet to protect against spills.[2]
Quantitative Exposure Limits

Currently, there are no established Permissible Exposure Limits (PELs) from OSHA, Threshold Limit Values (TLVs) from ACGIH, or Recommended Exposure Limits (RELs) from NIOSH specifically for this compound.[1] Therefore, it is crucial to handle this compound with care in a well-ventilated area, preferably within a chemical fume hood, to minimize potential exposure.

Operational Plan: Handling and Storage

Proper handling and storage procedures are essential for maintaining a safe laboratory environment.

Handling Workflow

The following workflow outlines the key steps for working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Risk Assessment B Don Appropriate PPE A->B C Prepare Work Area (e.g., Fume Hood) B->C D Weigh Compound in Ventilated Area C->D E Perform Experimental Work D->E F Decontaminate Work Surfaces E->F G Dispose of Waste in Accordance with Regulations F->G H Remove and Dispose of PPE Properly G->H

Caption: Standard Operating Procedure for Handling this compound.
Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][3] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[4]

Emergency Procedures: Spill and Disposal

In the event of a spill or the need for disposal, follow these established procedures to ensure safety and compliance.

Spill Cleanup Plan

A prompt and safe response is critical in the event of a this compound spill. The following diagram outlines the necessary steps.

cluster_spill Spill Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain the Spill PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report the Incident Dispose->Report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-Triazole
Reactant of Route 2
1,2,4-Triazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。